molecular formula C4H8Cl2 B1605458 1,1-Dichlorobutane CAS No. 541-33-3

1,1-Dichlorobutane

Cat. No.: B1605458
CAS No.: 541-33-3
M. Wt: 127.01 g/mol
InChI Key: SEQRDAAUNCRFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichlorobutane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRDAAUNCRFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862152
Record name Butane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-33-3, 26761-81-9
Record name 1,1-Dichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylidene chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,1-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DICHLOROBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H297I90DAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1,1-dichlorobutane, a halogenated alkane with applications as a solvent and chemical intermediate. This document collates essential data on its chemical, physical, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide includes a summary of its toxicological profile and metabolic considerations, drawing from data on related halogenated hydrocarbons to provide a context for safety and handling.

Chemical and Physical Properties

This compound, also known as butylidene chloride, is a colorless liquid. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H8Cl2[1]
Molecular Weight 127.01 g/mol [1]
CAS Number 541-33-3[1]
Appearance Colorless to light-yellow liquid[1]
Density 1.08 g/cm³ at 20°C[1]
Boiling Point 114-115 °C at 760 mmHg[1]
Melting Point -73.9 °C[1]
Flash Point 22 °C (72 °F)[1]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether[1]
LogP 2.4[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
¹H5.8 (s)Triplet4.0 Hz-CHCl2
¹H2.1 (s)Multiplet-CH2-CHCl2
¹H1.5 (s)Sextet-CH2-CH2-CHCl2
¹H1.0 (s)Triplet7.4 Hz-CH3
¹³C78.0-CHCl2
¹³C40.0-CH2-CHCl2
¹³C20.0-CH2-CH2-CHCl2
¹³C13.5-CH3
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode
2965-2870C-H stretch (alkane)
1465C-H bend (alkane)
730, 650C-Cl stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns.

m/z Relative Intensity Fragment Ion
126/128/130Low[C4H8Cl2]⁺ (Molecular ion with isotopes)
91/93High[C4H8Cl]⁺
55High[C4H7]⁺

Experimental Protocols

Synthesis of this compound from Butyraldehyde (B50154)

This protocol describes the synthesis of this compound via the reaction of butyraldehyde with phosphorus pentachloride.

Materials:

  • Butyraldehyde

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phosphorus pentachloride (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of butyraldehyde (1 equivalent) in anhydrous diethyl ether from the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 114-115 °C.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Butyraldehyde Butyraldehyde in Anhydrous Diethyl Ether ReactionVessel Reaction Flask (Ice Bath, then Reflux) Butyraldehyde->ReactionVessel PCl5 Phosphorus Pentachloride in Anhydrous Diethyl Ether PCl5->ReactionVessel IceQuench Quench with Ice ReactionVessel->IceQuench Reaction Mixture Wash Wash with NaHCO3 and Water IceQuench->Wash Dry Dry with MgSO4 Wash->Dry Filtration Filtration Dry->Filtration Distillation Fractional Distillation Filtration->Distillation Product This compound Distillation->Product

Synthesis and Purification Workflow for this compound.

GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Dilute the sample to be analyzed to fall within the calibration range.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Eluted Analytes MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition & Processing MS_Analysis->Data_Acquisition

General Workflow for GC-MS Analysis.

Reactivity and Stability

This compound is a stable compound under normal conditions. It is a flammable liquid and vapor. Incompatibilities include strong oxidizing agents and strong bases. Upon decomposition, it may produce toxic fumes of hydrogen chloride and carbon oxides.

Toxicology and Metabolism

The toxicological properties of this compound have not been extensively studied. However, data from related halogenated alkanes suggest potential for irritation to the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal irritation and central nervous system depression.

Halogenated alkanes are known to be metabolized in the liver by cytochrome P450 enzymes. The metabolic pathways can involve oxidation or reduction, potentially leading to the formation of reactive intermediates that can cause cellular damage. The primary target organs for the toxicity of some dichlorobutane isomers have been identified as the liver and kidneys in animal studies.

Metabolism Dichlorobutane This compound CYP450 Cytochrome P450 (Liver) Dichlorobutane->CYP450 Oxidation Oxidative Dehalogenation CYP450->Oxidation Reduction Reductive Dehalogenation CYP450->Reduction ReactiveMetabolites Reactive Metabolites (e.g., radicals, aldehydes) Oxidation->ReactiveMetabolites Reduction->ReactiveMetabolites CellularDamage Cellular Damage (e.g., lipid peroxidation, DNA adducts) ReactiveMetabolites->CellularDamage

Potential Metabolic Activation of this compound.

Safety and Handling

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It is a flammable liquid; keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Conclusion

This guide provides a foundational understanding of this compound for research and development purposes. The compiled data and detailed protocols are intended to support its safe and effective use in scientific investigations. Further research is warranted to fully characterize its toxicological profile and metabolic fate.

References

Synthesis of 1,1-Dichlorobutane from 1-Chlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dichlorobutane from 1-chlorobutane (B31608), focusing on the prevalent method of free-radical chlorination. The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data on product distribution.

Introduction

The conversion of 1-chlorobutane to this compound is a key transformation in organic synthesis, providing a pathway to geminal dihaloalkanes which are valuable intermediates in the production of various organic compounds. The primary route for this synthesis is the free-radical chlorination, a chain reaction that, while effective, typically yields a mixture of isomeric products.[1][2] Understanding the underlying mechanism and reaction parameters is crucial for controlling the product distribution and optimizing the yield of the desired this compound.

Reaction Mechanism: Free-Radical Chlorination

The synthesis of dichlorobutanes from 1-chlorobutane proceeds via a free-radical chain mechanism, which is divided into three distinct stages: initiation, propagation, and termination.[1][3][4][5] Sulfuryl chloride (SO₂Cl₂) is commonly employed as the chlorinating agent in the presence of a radical initiator such as 2,2'-azobis(cyclohexanenitrile) (ABCN) or azobisisobutyronitrile (AIBN).[1][6][7][8]

  • Initiation: The reaction is initiated by the homolytic cleavage of the initiator upon heating, generating two radicals. This radical then reacts with sulfuryl chloride to produce a chlorine radical.[1][7]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 1-chlorobutane, forming a butyl radical and hydrogen chloride. This butyl radical then reacts with another molecule of sulfuryl chloride to yield a dichlorobutane isomer and a new chlorine radical, which continues the chain reaction.[1]

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.[1]

The regioselectivity of the hydrogen abstraction in the propagation step is influenced by the stability of the resulting radical. Secondary radicals are more stable than primary radicals, leading to a preferential formation of products resulting from the abstraction of secondary hydrogens.[1][9] Additionally, the electron-withdrawing inductive effect of the chlorine atom on 1-chlorobutane deactivates the adjacent C-H bonds, influencing the final product distribution.[9][10]

Quantitative Data: Product Distribution

The free-radical chlorination of 1-chlorobutane is not highly selective and results in a mixture of four structural isomers of dichlorobutane.[6][8][11] The relative abundance of each isomer is determined by statistical factors (the number of hydrogens at each carbon) and the relative reactivity of each C-H bond. Several experimental studies have quantified the product distribution, as summarized in the tables below.

Table 1: Isomeric Distribution of Dichlorobutanes from the Chlorination of 1-Chlorobutane

IsomerCarbon Position of Second ChlorinePercentage Composition (%) - Study 1[12]Percentage Composition (%) - Study 2[11]
This compoundC15.777.8
1,2-DichlorobutaneC222.8922.7
1,3-DichlorobutaneC346.3244.4
1,4-DichlorobutaneC425.0225.1

Table 2: Relative Reactivity of Hydrogens in 1-Chlorobutane

Hydrogen PositionRelative Reactivity per Hydrogen (Study 2)[11]
C1 (primary)1.0
C2 (secondary)2.9
C3 (secondary)5.7
C4 (primary)2.2

Note: The relative reactivity is normalized to the reactivity of the primary hydrogens at the C1 position.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of dichlorobutanes from 1-chlorobutane via free-radical chlorination, based on established laboratory procedures.[6][7][13][14]

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(cyclohexanenitrile) (ABCN) or Azobisisobutyronitrile (AIBN)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Gas chromatograph (for analysis)

Procedure:

  • Reaction Setup: To a dry reaction flask, add 1-chlorobutane and the radical initiator (ABCN or AIBN).

  • Addition of Chlorinating Agent: In a fume hood, carefully add sulfuryl chloride to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or water bath.[6] The reaction is typically allowed to proceed for a set period, often monitored by the cessation of gas evolution (SO₂ and HCl).

  • Workup - Quenching: After cooling the reaction mixture to room temperature, carefully transfer it to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated brine solution to remove any remaining aqueous components.[7]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation and Analysis: Decant or filter the dried organic layer to remove the drying agent. The resulting product is a mixture of dichlorobutane isomers. The composition of the product mixture can be determined by gas chromatography (GC).[6]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the free-radical chlorination of 1-chlorobutane.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R• R• Cl• Cl• R•->Cl• + SO₂Cl₂ - RCl - SO₂ Butyl Radical Butyl Radical Cl•->Butyl Radical + 1-Chlorobutane - HCl Dichlorobutane Dichlorobutane Butyl Radical->Dichlorobutane + SO₂Cl₂ Cl•_regen Cl• Dichlorobutane->Cl•_regen - Butyl Radical Cl•_term Cl• Stable Product Stable Product Cl•_term->Stable Product + Radical ButylRad_term Butyl Radical ButylRad_term->Stable Product + Radical

Caption: Free-radical chlorination mechanism.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and analysis of dichlorobutanes.

Experimental_Workflow A Reaction Setup (1-Chlorobutane, Initiator, SO₂Cl₂) B Reflux A->B C Cooling B->C D Workup (Quenching, Washing) C->D E Drying (Anhydrous Na₂SO₄) D->E F Analysis (Gas Chromatography) E->F

Caption: Synthesis and analysis workflow.

References

1,1-Dichlorobutane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dichlorobutane, a halogenated alkane with applications as an intermediate in organic synthesis. This document outlines its chemical and physical properties, provides insights into its synthesis, and details critical safety and handling information.

Core Properties and Data

This compound, also known as butylidene chloride, is a colorless to yellowish liquid.[1][2] Its fundamental properties are summarized below for quick reference.

PropertyValueSource
CAS Number 541-33-3[3]
Molecular Formula C4H8Cl2[4]
Molecular Weight 127.01 g/mol [3]
Density 1.086 g/cm³[1]
Boiling Point 112 °C at 760 mmHg[1]
Flash Point 19 °C (66.2 °F)[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][4]
Appearance Clear, colorless to yellow-brownish liquid.[1][2]
Odor Aromatic[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the free-radical chlorination of 1-chlorobutane (B31608).[5][6] This reaction typically yields a mixture of dichlorobutane isomers.[5][6]

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol is a generalized procedure based on common laboratory practices for free-radical halogenation.

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or 2,2'-azobis[cyclohexanenitrile] (ABCN)[7]

  • Inert solvent (e.g., carbon tetrachloride, if necessary)

  • Sodium carbonate solution (0.5 M)[8]

  • Anhydrous sodium sulfate[8]

  • Brine solution[7]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorobutane and the radical initiator.

  • Initiation: Heat the mixture to the appropriate temperature for the decomposition of the chosen initiator (typically around 80-100 °C for AIBN).

  • Chlorination: Slowly add sulfuryl chloride to the reaction mixture. The reaction is exothermic and will generate sulfur dioxide and hydrogen chloride as byproducts. Maintain the reaction temperature and stir for a sufficient period to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated sodium carbonate solution to neutralize any remaining acid.[7]

    • Transfer the mixture to a separatory funnel and wash with a brine solution to remove water-soluble byproducts.[7]

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.[8]

    • Filter to remove the drying agent.

    • The resulting product will be a mixture of dichlorobutane isomers, including this compound, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[6]

    • Fractional distillation can be employed to separate the isomers based on their boiling points.

Reaction Diagram:

G Synthesis of Dichlorobutane Isomers cluster_reactants Reactants cluster_process Process cluster_products Products 1-Chlorobutane 1-Chlorobutane Initiation (Heat) Initiation (Heat) 1-Chlorobutane->Initiation (Heat) Sulfuryl Chloride Sulfuryl Chloride Chlorination Chlorination Sulfuryl Chloride->Chlorination Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Initiation (Heat) Initiation (Heat)->Chlorination Radical Formation Workup (Quenching, Washing) Workup (Quenching, Washing) Chlorination->Workup (Quenching, Washing) Purification (Drying, Distillation) Purification (Drying, Distillation) Workup (Quenching, Washing)->Purification (Drying, Distillation) This compound This compound Purification (Drying, Distillation)->this compound 1,2-Dichlorobutane 1,2-Dichlorobutane Purification (Drying, Distillation)->1,2-Dichlorobutane 1,3-Dichlorobutane 1,3-Dichlorobutane Purification (Drying, Distillation)->1,3-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane Purification (Drying, Distillation)->1,4-Dichlorobutane

Caption: Synthesis of Dichlorobutane Isomers.

Reactivity and Applications

This compound is primarily utilized as an intermediate in organic synthesis.[4] While specific, large-scale applications are not widely documented, its chemical structure lends itself to further functionalization. The geminal dichloride group can undergo various reactions, making it a potential precursor for the synthesis of more complex molecules. For instance, further chlorination of this compound is likely to yield 1,1,2-trichlorobutane.[9]

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][10]

Potential Health Effects:

  • Eye and Skin: May cause irritation upon contact.[1][11]

  • Ingestion: May lead to gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[1][11] Ingestion of large quantities may cause central nervous system depression.[1][11]

  • Inhalation: Vapors may cause dizziness or suffocation.[1][11]

The toxicological properties of this compound have not been fully investigated.[1][11]

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Use spark-proof tools and explosion-proof equipment.[11]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Ground and bond containers when transferring material.[11]

Fire-Fighting Measures:

  • In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] Water may be ineffective.[1]

  • During a fire, irritating and highly toxic gases, such as hydrogen chloride and carbon monoxide, may be generated.[1]

  • Wear a self-contained breathing apparatus and full protective gear.[11]

References

boiling point and density of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dichlorobutane

Introduction

This compound, also known as butylidene chloride, is a chlorinated hydrocarbon with the molecular formula C₄H₈Cl₂[1][2][3]. This document provides a comprehensive overview of its key physical properties, namely its boiling point and density, for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these properties and summarizes the available data.

Physical and Chemical Properties

The defining physical characteristics of this compound are summarized below. It is important to note the variations in reported density values, which may be attributable to different experimental conditions or sample purity.

PropertyValueConditions
Molecular Formula C₄H₈Cl₂
Molecular Weight 127.01 g/mol
Boiling Point 114.8 °Cat 760 mmHg[1][4]
114.8-115.1 °Cat 752 mmHg[2][5]
126-128 °CNot specified[3]
Density 1.0747 g/cm³at 20 °C[3]
1.0797 g/cm³at 25 °C[2][5]
1.0860 g/cm³Not specified[6]
0.83 g/cm³Not specified[1][4]
Refractive Index 1.4305at 25 °C[2][5]
Flash Point 18.3 - 19 °C[4][6]

Experimental Protocols

Accurate determination of boiling point and density is critical for the identification and quality control of chemical substances. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Micro-Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-capillary method is a convenient and accurate technique[7].

Apparatus:

  • Small test tube

  • Thermometer (-10 to 150 °C range)

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or a MelTemp apparatus)[8]

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of this compound to the small test tube[9][10].

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards[9].

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly into a heating bath (e.g., paraffin (B1166041) or food oil)[10]. The bath should be heated slowly and stirred to ensure uniform temperature distribution[10].

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end[7][11].

  • Measurement: Turn off the heat source when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube[7][9].

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V). A straightforward and common method involves the use of a graduated cylinder and an electronic balance[12][13].

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Pipette or dropper

Procedure:

  • Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. If taring is not possible, record the mass of the empty cylinder (m₁)[12].

  • Measure Volume of Liquid: Carefully transfer a specific volume of this compound (e.g., 20 mL) into the graduated cylinder. Read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error[12][13].

  • Measure Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂)[12].

  • Calculate Density:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁ (if the balance was not tared).

    • Use the formula ρ = mass / volume to calculate the density.

  • Repeatability: For improved accuracy and precision, the measurement should be repeated multiple times, and the average density should be calculated[12][13].

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is illustrated below. This diagram outlines the distinct procedures for measuring boiling point and density, culminating in the final characterization of the substance.

G cluster_0 Physicochemical Property Determination cluster_1 Density Determination cluster_2 Boiling Point Determination (Micro-Method) start Sample: This compound density_1 1. Measure mass of empty graduated cylinder start->density_1 bp_1 1. Place sample and inverted capillary in test tube start->bp_1 density_2 2. Add known volume of liquid density_1->density_2 density_3 3. Measure combined mass density_2->density_3 density_4 4. Calculate Density (ρ = m/V) density_3->density_4 result_density Result: Density (g/cm³) density_4->result_density bp_2 2. Heat sample slowly in bath bp_1->bp_2 bp_3 3. Observe for rapid, continuous bubbles bp_2->bp_3 bp_4 4. Cool and record temp when liquid enters capillary bp_3->bp_4 result_bp Result: Boiling Point (°C) bp_4->result_bp

Fig 1. Experimental workflow for determining density and boiling point.

References

Spectroscopic Profile of 1,1-Dichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-dichlorobutane, a chlorinated hydrocarbon of interest in various chemical and pharmaceutical research domains. This document presents a summary of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule. The following sections summarize the key quantitative data obtained from mass spectrometry, infrared spectroscopy, and both experimental and predicted nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

Mass spectrometry of this compound reveals a distinct fragmentation pattern that is characteristic of its structure. The presence of two chlorine atoms results in isotopic peaks for chlorine-containing fragments.

m/z Relative Abundance (%) Proposed Fragment
63100[C3H4³⁵Cl]⁺
90~30[C3H3³⁵Cl]⁺
91~20[C3H4³⁵Cl]⁺
89~15[C3H2³⁵Cl]⁺
75~15[C3H4³⁵Cl]⁺

Data sourced from a comparative guide to dichlorobutane isomers.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Wavenumber (cm⁻¹) Vibrational Mode
2960-2850C-H (alkane) stretching
1465C-H (alkane) bending
800-600C-Cl stretching

Data interpreted from the NIST Chemistry WebBook IR spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the limited availability of public experimental NMR data for this compound, predicted values from reputable spectroscopic software are provided below. These predictions are based on established algorithms and offer a reliable estimation of the expected spectral parameters.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
-CH₃~0.95Triplet~7.4
-CH₂- (Position 3)~1.50Sextet~7.4
-CH₂- (Position 2)~2.10Quartet~7.4
-CHCl₂~5.80Triplet~5.5

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon Assignment Chemical Shift (ppm)
-CH₃~13.5
-CH₂- (Position 3)~20.0
-CH₂- (Position 2)~40.0
-CHCl₂~85.0

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The column temperature is programmed to ramp up (e.g., from 50 °C to 250 °C) to elute compounds based on their boiling points and interactions with the stationary phase.

  • Ionization: As this compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺) and induces fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Spectrum: A drop of this compound is placed on one salt plate, and the second plate is placed on top to create a thin, uniform liquid film. The "sandwich" is then placed in the spectrometer's sample holder.

  • Data Acquisition: The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. The instrument's software then subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent proton signals.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • Data Acquisition:

    • For ¹H NMR , a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. This FID is then Fourier-transformed by the spectrometer's computer to generate the ¹H NMR spectrum.

    • For ¹³C NMR , a similar process is followed, but with different pulse sequences and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

  • Data Processing: The acquired spectra are processed, which may include phase correction, baseline correction, and integration of the signals (for ¹H NMR) to determine the relative number of protons giving rise to each peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, demonstrating how data from different techniques are integrated for structural confirmation.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information MS Mass Spectrometry (MS) MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag IR Infrared (IR) Spectroscopy Func_Groups Functional Groups (C-H, C-Cl bonds) IR->Func_Groups NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Structure Structural Elucidation of This compound MW_Frag->Structure Func_Groups->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Technical Guide: Free Radical Chlorination of n-Butane for the Synthesis of Dichlorobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the free radical chlorination of n-butane, with a specific focus on the formation of dichlorinated products. While this method is a classic example of alkane functionalization, it is notoriously unselective. This document details the underlying reaction mechanisms, factors governing product distribution, and the significant challenges in selectively synthesizing a specific isomer such as 1,1-dichlorobutane. An exemplary experimental protocol for a related laboratory-scale chlorination is provided, along with quantitative data on product distribution, to offer a practical perspective on the reaction's outcomes.

Introduction to Free Radical Halogenation

Free radical halogenation is a fundamental substitution reaction in organic chemistry, enabling the conversion of unreactive alkanes into more versatile alkyl halides.[1] The reaction proceeds via a chain mechanism initiated by an external energy source, such as ultraviolet (UV) light or heat, which generates highly reactive halogen radicals.[2][3] While synthetically useful for producing simple haloalkanes, the process is often characterized by a lack of selectivity, yielding a mixture of constitutional isomers and products of multiple halogenation.[2]

The chlorination of n-butane serves as an excellent case study. The initial monochlorination produces a mixture of 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[4] Subsequent chlorination of these monochloroalkanes leads to a variety of dichlorobutane isomers, the distribution of which is governed by a combination of statistical probability and electronic effects. This guide will specifically explore the pathway to dichlorobutanes and the factors that make the selective synthesis of this compound particularly challenging.

Reaction Mechanism

The free radical chlorination of n-butane to form dichlorobutanes is a multi-step process involving sequential chain reactions.

Monochlorination of n-Butane

The reaction begins with the formation of monochlorinated products through the classic three-stage radical chain mechanism:

  • Initiation: The process starts with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat, generating two highly reactive chlorine radicals (Cl•).[3]

    • Cl₂ + hν → 2 Cl•

  • Propagation: This stage consists of two repeating steps that form the product and regenerate the radical, allowing the chain to continue.

    • Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from n-butane, forming hydrogen chloride (HCl) and a butyl radical. n-Butane has primary (1°) hydrogens on its terminal carbons and secondary (2°) hydrogens on its internal carbons, leading to two possible butyl radicals.[5]

      • CH₃CH₂CH₂CH₃ + Cl• → •CH₂CH₂CH₂CH₃ (Primary Radical) + HCl

      • CH₃CH₂CH₂CH₃ + Cl• → CH₃•CHCH₂CH₃ (Secondary Radical) + HCl

    • Halogenation: The butyl radical then reacts with another molecule of Cl₂ to form a chlorobutane and a new chlorine radical.[6]

      • •CH₂CH₂CH₂CH₃ + Cl₂ → CH₃CH₂CH₂CH₂Cl (1-Chlorobutane) + Cl•

      • CH₃•CHCH₂CH₃ + Cl₂ → CH₃CHClCH₂CH₃ (2-Chlorobutane) + Cl•

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.[2]

    • Cl• + Cl• → Cl₂

    • R• + Cl• → RCl

    • R• + R• → R-R

Dichlorination Pathway

The monochlorinated products (1-chlorobutane and 2-chlorobutane) can undergo further chlorination if sufficient chlorine is present.[3] To yield this compound, the starting material for the second chlorination must be 1-chlorobutane. The mechanism is analogous to the first chlorination, involving hydrogen abstraction from the 1-chlorobutane molecule.

  • Hydrogen Abstraction from 1-Chlorobutane: A chlorine radical can abstract a hydrogen atom from any of the four carbon positions in 1-chlorobutane.[7]

    • Abstraction at C-1 yields a 1-chlorobutyl radical, leading to This compound .

    • Abstraction at C-2 yields a 2-chlorobutyl radical, leading to 1,2-dichlorobutane .

    • Abstraction at C-3 yields a 3-chlorobutyl radical, leading to 1,3-dichlorobutane (B52869) .

    • Abstraction at C-4 yields a 4-chlorobutyl radical, leading to 1,4-dichlorobutane .

The key scientific challenge lies in the selectivity of this second hydrogen abstraction step.

Free_Radical_Chlorination_Pathway nButane n-Butane Intermediates1 Primary & Secondary Butyl Radicals nButane->Intermediates1 + Cl• Cl2_1 Cl2 hv_1 MonoChloro 1-Chlorobutane & 2-Chlorobutane Mixture Intermediates1->MonoChloro + Cl2 OneChloro 1-Chlorobutane (from mixture) MonoChloro->OneChloro Separation or In-situ reaction Cl2_2 Cl2 hv_2 ChlorobutylRadicals Chlorobutyl Radicals (C1, C2, C3, C4) OneChloro->ChlorobutylRadicals + Cl• DiChloro Dichlorobutane Mixture (1,1-, 1,2-, 1,3-, 1,4-) ChlorobutylRadicals->DiChloro + Cl2 Target This compound (Minor Product) DiChloro->Target

Caption: Reaction pathway from n-butane to dichlorobutanes.

Selectivity and Product Distribution

The distribution of products in free radical chlorination is determined by two main factors: the statistical probability based on the number of available hydrogens and the relative reactivity of those hydrogens.

Monochlorination Product Distribution

In n-butane, there are six primary (1°) hydrogens and four secondary (2°) hydrogens.[5] Secondary C-H bonds are weaker than primary C-H bonds, leading to a more stable secondary radical intermediate. Consequently, secondary hydrogens are more reactive. At room temperature, the relative rate of substitution for secondary hydrogens is approximately 3.9 times greater than for primary hydrogens.[4]

The expected product ratio is calculated as follows:

  • % 1-Chlorobutane = (No. of 1° H × Reactivity of 1° H) / [(No. of 1° H × Reactivity of 1° H) + (No. of 2° H × Reactivity of 2° H)]

  • % 2-Chlorobutane = (No. of 2° H × Reactivity of 2° H) / [(No. of 1° H × Reactivity of 1° H) + (No. of 2° H × Reactivity of 2° H)]

This calculation predicts a product mixture of approximately 28% 1-chlorobutane and 72% 2-chlorobutane, which aligns well with experimental observations.[4][5]

ParameterPrimary Hydrogens (C1, C4)Secondary Hydrogens (C2, C3)
Number of Hydrogens64
Relative Reactivity (per H)1.0~3.9
Calculated Product Yield ~28% (1-Chlorobutane) ~72% (2-Chlorobutane)
Caption: Predicted Monochlorination Product Distribution for n-Butane.
Dichlorination Product Distribution: The Challenge of Synthesizing this compound

When 1-chlorobutane undergoes further chlorination, the existing chlorine atom significantly influences the reactivity of the remaining C-H bonds through its electron-withdrawing inductive effect.[8] This effect deactivates nearby hydrogens by strengthening their C-H bonds and destabilizing the transition state for hydrogen abstraction.[8]

  • C-1 Hydrogens: Are strongly deactivated by the inductive effect of the chlorine atom on the same carbon. Abstraction of these hydrogens is the least favorable process.

  • C-2 Hydrogens: Are also deactivated, but to a lesser extent than those at C-1.

  • C-3 Hydrogens: Experience a much weaker inductive effect due to their distance from the chlorine atom. These secondary hydrogens are the most reactive sites.

  • C-4 Hydrogens: These primary hydrogens are the least affected by the inductive effect but are inherently less reactive than the secondary hydrogens at C-3.

As a result, the free radical chlorination of 1-chlorobutane yields 1,3-dichlorobutane as the major product , while the target This compound is the least abundant isomer .[8]

Product IsomerPosition of H Abstraction% Abundance (Experimental)Relative Reactivity (per H)
This compound C-15.8%1.0
1,2-Dichlorobutane C-222.9%4.0
1,3-Dichlorobutane C-346.3%8.0
1,4-Dichlorobutane C-425.0%2.9
Caption: Experimental Product Distribution for the Chlorination of 1-Chlorobutane.[8]

Experimental Protocol: Chlorination of 1-Chlorobutane

Direct chlorination of gaseous n-butane with Cl₂ gas requires specialized equipment. A more common and controllable laboratory method for studying such reactions involves using a liquid-phase substrate (1-chlorobutane) with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[6][9]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified fume hood with appropriate personal protective equipment. Sulfuryl chloride is corrosive and reacts vigorously with water.

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 5% Aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Apparatus:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or water bath

  • Gas trap (e.g., a tube leading to a beaker of NaHCO₃ solution to neutralize HCl and SO₂ byproducts)

  • Separatory funnel

  • Erlenmeyer flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 1-chlorobutane (used in excess as the solvent) and a catalytic amount of AIBN. Add a magnetic stir bar.

  • Reagent Addition: In a fume hood, carefully measure the desired amount of sulfuryl chloride (the limiting reagent) and add it to the reaction flask.

  • Initiation: Assemble the reflux condenser and gas trap. Begin stirring and gently heat the mixture to approximately 80°C to initiate the decomposition of AIBN and start the chain reaction.

  • Reaction: Maintain the temperature and allow the reaction to proceed under reflux for a designated period (e.g., 30-60 minutes). The reaction will generate HCl and SO₂ gas, which should be neutralized by the gas trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with deionized water. Caution: Pressure may build up due to CO₂ evolution. Vent the funnel frequently.

    • Separate the organic layer. Be aware that the density of the chlorinated mixture may be close to that of water; perform a drop test to confirm which layer is organic.

  • Drying and Analysis:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Decant or filter the dried solution into a clean vial.

    • Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the unreacted 1-chlorobutane and the four dichlorobutane isomers.

Experimental_Workflow Setup 1. Reaction Setup (1-Chlorobutane, AIBN) React 2. Reagent Addition & Reaction (Add SO2Cl2, Heat to 80°C) Setup->React Workup 3. Aqueous Work-up (Cool, Wash with NaHCO3 & H2O) React->Workup Separate 4. Separation (Isolate Organic Layer) Workup->Separate Dry 5. Drying (Add Anhydrous MgSO4) Separate->Dry Analyze 6. Analysis (Gas Chromatography) Dry->Analyze

Caption: General workflow for the laboratory chlorination experiment.

Conclusion

The free radical chlorination of n-butane is a powerful illustration of the principles of reactivity and selectivity in organic synthesis. While the reaction successfully functionalizes the alkane, it produces a complex mixture of products. The initial monochlorination favors the formation of 2-chlorobutane due to the greater stability of the secondary radical intermediate. Subsequent chlorination of the 1-chlorobutane fraction is heavily influenced by the inductive effect of the existing chlorine substituent, which deactivates the C-1 position. This leads to 1,3-dichlorobutane being the major product and makes the target This compound the least abundant isomer . For researchers and drug development professionals, this underscores a critical lesson: direct free radical chlorination is not a viable method for the selective synthesis of this compound. Alternative synthetic strategies, such as those starting from butane-1,1-diol or involving geminal dichlorination of butanal, would be required to produce this specific isomer in high yield.

References

An In-depth Technical Guide to the Formation of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of 1,1-dichlorobutane, a halogenated alkane with applications in organic synthesis. This document details two principal synthetic routes: the free-radical chlorination of 1-chlorobutane (B31608) and the reaction of butanal with phosphorus pentachloride. For each method, a thorough reaction mechanism is presented, alongside detailed experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound is also provided.

Free-Radical Chlorination of 1-Chlorobutane

The free-radical chlorination of 1-chlorobutane is a common method for producing a mixture of dichlorobutane isomers, including the target compound, this compound. This reaction proceeds via a free-radical chain mechanism, which is typically initiated by thermal or photochemical means.

Reaction Mechanism

The reaction mechanism is characterized by three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or 2,2'-azobis(cyclohexanenitrile) (ABCN), upon heating. The resulting radicals then react with sulfuryl chloride (SO₂Cl₂) to generate chlorine radicals (Cl•).

  • Propagation: The chlorine radical abstracts a hydrogen atom from 1-chlorobutane, forming a butyl radical and hydrogen chloride (HCl). This butyl radical can be formed at any of the four carbon positions. The butyl radical then reacts with sulfuryl chloride to yield a dichlorobutane isomer and a new chlorine radical, which continues the chain reaction. The formation of this compound specifically involves the abstraction of a hydrogen atom from the C1 carbon.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a butyl radical, or two butyl radicals.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (AIBN) I_rad 2 R• I2->I_rad Δ SO2Cl2 SO₂Cl₂ 1-chlorobutane CH₃CH₂CH₂CH₂Cl Cl_rad Cl• SO2Cl2->Cl_rad R• Cl_rad->1-chlorobutane butyl_rad CH₃CH₂CH₂ĊHCl 1-chlorobutane->butyl_rad + Cl• HCl HCl dichlorobutane CH₃CH₂CH₂CHCl₂ (this compound) butyl_rad->dichlorobutane + SO₂Cl₂ Cl_rad_prop Cl• Cl_rad_prop->1-chlorobutane Cl_rad_term1 Cl• Cl2 Cl₂ Cl_rad_term1->Cl2 + Cl• Cl_rad_term2 Cl• product_term Termination Products Cl_rad_term2->product_term + CH₃CH₂CH₂ĊHCl butyl_rad_term CH₃CH₂CH₂ĊHCl butyl_rad_term->product_term + CH₃CH₂CH₂ĊHCl Butanal_PCl5_Reaction Butanal CH₃CH₂CH₂CHO (Butanal) Intermediate1 [CH₃CH₂CH₂CH-O-PCl₄]⁺ Cl⁻ Butanal->Intermediate1 + PCl₅ PCl5 PCl₅ Intermediate2 CH₃CH₂CH₂C⁺HCl Intermediate1->Intermediate2 POCl3 POCl₃ Dichlorobutane CH₃CH₂CH₂CHCl₂ (this compound) Intermediate2->Dichlorobutane + Cl⁻ Chloride Cl⁻ Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_analysis Analysis & Purification Reactants Reactants (e.g., 1-Chlorobutane + SO₂Cl₂) Reaction Reaction (Reflux) Reactants->Reaction Washing Washing (NaHCO₃, Brine) Reaction->Washing Drying Drying (Na₂SO₄) Washing->Drying GC Gas Chromatography (Quantitative Analysis) Drying->GC Distillation Fractional Distillation (Purification) Drying->Distillation Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Distillation->Spectroscopy

Solubility of 1,1-Dichlorobutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-dichlorobutane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, the principles governing it, and detailed experimental protocols for its precise determination. This information is critical for applications in chemical synthesis, reaction engineering, and pharmaceutical drug development where this compound may be used as a reagent or solvent.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound is a polar aprotic molecule due to the presence of two electronegative chlorine atoms on the first carbon atom, which creates a dipole moment. Its solubility in organic solvents will, therefore, depend on the polarity, hydrogen bonding capability, and molecular structure of the solvent.

General Solubility Profile:

Based on its molecular structure, this compound is expected to be:

  • More soluble in polar aprotic and weakly polar solvents.

  • Less soluble in highly polar protic solvents and nonpolar solvents.

General literature suggests that this compound is more soluble in organic solvents such as ethanol (B145695) and ether than in water.[1] For a related compound, 1,2-dichlorobutane (B1580518), it is reported to be soluble in non-polar solvents like hexane (B92381) and toluene.[2]

Quantitative Solubility Data

Solvent ClassificationSolvent NameCAS NumberMolecular FormulaExpected SolubilityAvailable Data
Polar Protic Ethanol64-17-5C₂H₅OHGoodMore soluble than in water.[1]
Methanol67-56-1CH₃OHModerate to GoodNo specific data found.
Polar Aprotic Diethyl Ether60-29-7(C₂H₅)₂OGoodMore soluble than in water.[1]
Acetone67-64-1C₃H₆OGoodNo specific data found.
Nonpolar Hexane110-54-3C₆H₁₄ModerateSoluble (inferred from 1,2-dichlorobutane data).[2]
Toluene108-88-3C₇H₈Moderate to GoodSoluble (inferred from 1,2-dichlorobutane data).[2]

Experimental Protocols for Solubility Determination

For a definitive understanding of the solubility of this compound in a specific organic solvent, experimental determination is necessary. The following is a detailed methodology for a comprehensive solubility assessment.

I. Preliminary Miscibility Determination

This initial qualitative step helps to quickly assess whether this compound is fully miscible, partially miscible, or immiscible with the chosen solvent at a given temperature.

Methodology:

  • Preparation: In a series of clean, dry test tubes, add a fixed volume (e.g., 2 mL) of the organic solvent.

  • Addition of Solute: To each test tube, add incremental volumes of this compound (e.g., 0.2 mL, 0.5 mL, 1.0 mL, 2.0 mL).

  • Mixing: After each addition, securely cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 5 minutes and observe.

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • Temperature Control: Perform these observations at a controlled temperature, as solubility can be temperature-dependent.

II. Quantitative Solubility Determination by Gas Chromatography (GC)

For partially miscible systems, gas chromatography is a precise method to quantify the concentration of this compound in the solvent-rich phase.

Methodology:

  • Saturated Solution Preparation:

    • In a temperature-controlled vessel, add an excess amount of this compound to a known volume of the organic solvent.

    • Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value throughout.

  • Phase Separation:

    • Allow the mixture to stand undisturbed in the temperature-controlled environment until two clear liquid layers are formed.

    • Carefully extract a sample from the solvent-rich phase using a syringe, ensuring no cross-contamination from the this compound-rich phase.

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions with known concentrations of this compound in the pure organic solvent.

    • Inject these standards into the gas chromatograph to generate a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the extracted sample from the saturated solution into the gas chromatograph under the same conditions as the standards.

    • Determine the peak area corresponding to this compound in the chromatogram.

  • Concentration Calculation:

    • Use the calibration curve to determine the concentration of this compound in the sample from the solvent-rich phase. This concentration represents the solubility at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_results Results start Select Organic Solvent reagents Obtain Pure this compound and Solvent start->reagents miscibility_test Perform Preliminary Miscibility Test reagents->miscibility_test observe Observe for Phase Separation miscibility_test->observe saturate Prepare Saturated Solution at Controlled Temperature observe->saturate If partially miscible separate Allow Phase Separation and Sample Solvent Layer saturate->separate gc_analysis Analyze Sample by Gas Chromatography separate->gc_analysis calculate Calculate Solubility from Calibration Curve gc_analysis->calculate calibrate Prepare and Run GC Calibration Standards calibrate->calculate report Report Solubility (e.g., g/100g, mole fraction) calculate->report

Caption: Logical workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, a systematic approach based on the principles of chemical polarity and detailed experimental protocols can provide the necessary information for research and development applications. The methodologies presented in this guide offer a robust framework for accurately determining the solubility and miscibility of this compound, enabling informed decisions in its use as a solvent or reagent. It is recommended that solubility be determined for each specific solvent and temperature relevant to the intended application.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,1-dichlorobutane. The document details its thermal stability, hazardous decomposition pathways, and reactivity towards various chemical transformations, including nucleophilic substitution, elimination, and free-radical reactions. Quantitative data, where available, is presented in structured tables. Detailed experimental protocols for relevant reactions and analytical techniques are also provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this compound in their applications.

Chemical Stability

This compound is a stable compound under normal temperatures and pressures.[1] However, its stability is compromised by exposure to high temperatures, ignition sources, and incompatible materials.

1.1. Thermal Stability

1.2. Hazardous Decomposition

Upon decomposition, particularly at elevated temperatures or during combustion, this compound breaks down to produce hazardous substances, including:

  • Hydrogen chloride (HCl)[1]

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO₂)[1]

  • Other irritating and toxic fumes and gases[1]

1.3. Incompatible Materials

To maintain its stability, this compound should be stored away from strong oxidizing agents.[1]

1.4. Hazardous Polymerization

Hazardous polymerization of this compound has not been reported.[1]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the same carbon atom (a geminal dihalide). This structural feature influences its participation in nucleophilic substitution, elimination, and free-radical reactions.

2.1. Nucleophilic Substitution Reactions

As a dihaloalkane, this compound can undergo nucleophilic substitution reactions. The mechanism of these reactions (SN1 or SN2) is influenced by the nature of the nucleophile, the solvent, and the structure of the substrate. Being a secondary dihalide, it can potentially proceed through either pathway.

With strong nucleophiles, an SN2 mechanism is generally favored.[2] For instance, reaction with aqueous sodium hydroxide (B78521) would be expected to substitute the chlorine atoms with hydroxyl groups. The initial product, a geminal diol (1,1-butanediol), is typically unstable and readily dehydrates to form butanal. A similar reaction has been reported for 1,1-dichloroethane (B41102) with aqueous KOH.[3][4]

Nucleophilic_Substitution

2.2. Elimination Reactions

In the presence of strong, bulky bases, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. The use of a strong base in an alcoholic solvent typically favors elimination over substitution. The reaction would likely proceed via an E2 mechanism. The primary product of the first elimination would be 1-chloro-1-butene, which could potentially undergo a second elimination to form 1-butyne.

Elimination_Reaction

2.3. Free-Radical Chlorination

The reactivity of C-H bonds in alkanes and their derivatives can be investigated through free-radical halogenation. The free-radical chlorination of 1-chlorobutane (B31608) provides insight into the relative reactivity of the different C-H bonds, leading to the formation of various dichlorobutane isomers, including this compound.

The reaction is typically initiated by the homolytic cleavage of a chlorine molecule (or a chlorine source like sulfuryl chloride) using UV light or a radical initiator such as azobisisobutyronitrile (AIBN). The resulting chlorine radical can then abstract a hydrogen atom from the 1-chlorobutane, forming an alkyl radical. This radical then reacts with another chlorine source to form a dichlorobutane and a new chlorine radical, propagating the chain reaction.

Free_Radical_Chlorination

The distribution of the resulting dichlorobutane isomers is dependent on the relative reactivity of the C-H bonds at each carbon position. Experimental data from the free-radical chlorination of 1-chlorobutane shows that the formation of this compound is the least favored among the isomers. This indicates that the primary hydrogens on the carbon already bearing a chlorine atom are the least reactive towards abstraction by a chlorine radical.

Table 1: Product Distribution from Free-Radical Chlorination of 1-Chlorobutane

Isomer% Abundance
This compound5.769%
1,2-dichlorobutane22.891%
1,3-dichlorobutane46.322%
1,4-dichlorobutane25.017%
(Data from a representative experiment; actual distribution may vary with reaction conditions.)[5]

Experimental Protocols

3.1. Free-Radical Chlorination of 1-Chlorobutane

This protocol describes a representative procedure for the free-radical chlorination of 1-chlorobutane to produce a mixture of dichlorobutane isomers.

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Reaction flask equipped with a reflux condenser and a gas outlet

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry reaction flask, combine 1-chlorobutane and a catalytic amount of AIBN.

  • With stirring, add sulfuryl chloride dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. The reaction is initiated by the thermal decomposition of AIBN.

  • Maintain the reflux for a set period (e.g., 1-2 hours) to allow the reaction to proceed. The reaction progress can be monitored by observing the evolution of gases (SO₂ and HCl).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a wash with water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • The resulting solution containing the mixture of dichlorobutane isomers can then be analyzed.

3.2. Analysis of Dichlorobutane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of the product mixture from the free-radical chlorination of 1-chlorobutane.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar column like DB-5ms)

GC-MS Conditions:

  • Injector Temperature: 250 °C[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes[6]

    • Ramp: 10 °C/min to 200 °C[6]

    • Hold at 200 °C for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)[6]

    • Electron Energy: 70 eV[6]

    • Mass Range: m/z 35-150[6]

    • Source Temperature: 230 °C[6]

Procedure:

  • Prepare a dilute solution of the dried organic product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the data according to the specified conditions.

  • Identify the different dichlorobutane isomers based on their retention times and mass spectra. The fragmentation patterns will be characteristic for each isomer.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Experimental_Workflow

Quantitative Data Summary

Table 2: Physical and Thermochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈Cl₂[7][8]
Molecular Weight127.01 g/mol [7][8]
Boiling Point114-115 °C[7]
Density1.0747 g/cm³ at 20 °C[8]
Enthalpy of Vaporization (ΔvapH°)38.7 kJ/mol at 298.15 K[9]
Enthalpy of Reaction (ΔrH°) for C₄H₈Cl₂ → C₄H₇Cl + HCl61.1 ± 0.4 kJ/mol (gas phase)[10]

Conclusion

This compound is a moderately stable compound that exhibits reactivity characteristic of geminal dihaloalkanes. While stable under standard conditions, it is flammable and can decompose into hazardous substances at high temperatures. Its reactivity is marked by susceptibility to nucleophilic substitution, which likely proceeds through an unstable geminal diol intermediate to form an aldehyde, and elimination reactions in the presence of strong bases. The study of its formation via free-radical chlorination of 1-chlorobutane reveals that the C-H bonds on the chlorine-bearing carbon are the least reactive towards radical abstraction. This comprehensive guide provides essential data and protocols to aid researchers and professionals in the safe handling and effective utilization of this compound in various scientific and developmental applications.

References

Unveiling the Past: A Historical and Technical Guide to the Discovery of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical synthesis of 1,1-dichlorobutane, a molecule with continued relevance in organic synthesis. Delving into early chemical literature, we uncover the pioneering work that led to its discovery and examine the foundational experimental protocols. This document provides a structured overview of the key reactions, quantitative data, and the logical progression of its synthesis, offering valuable insights for today's chemical researchers.

Early Synthesis and Discovery: The Work of Hugo Schiff in the Late 19th Century

While the precise first synthesis of this compound is not definitively documented in a single, celebrated publication, its existence and synthesis can be traced back to the late 19th century through the work of the German chemist Hugo Schiff. Schiff's extensive research on the reactions of aldehydes and ammonia (B1221849) led to the indirect confirmation of this compound, then known by its common name, "butylidene chloride."

Schiff's investigations into the formation of alkaloids and related nitrogen-containing compounds revealed that butyraldehyde (B50154) reacts with reagents like phosphorus pentachloride (PCl₅) to yield this compound. This geminal dihalide was then utilized as a key intermediate in subsequent reactions. For instance, historical records describe the reaction of "Butylidenchlorid" with alcoholic ammonia at elevated temperatures (180°C) to produce Paraconine. This reaction provides strong evidence for the availability and use of this compound in Schiff's laboratory.

The primary method for the synthesis of this compound in this era was the reaction of butyraldehyde with a chlorinating agent, most notably phosphorus pentachloride. This reaction is a classic example of the conversion of a carbonyl group to a geminal dichloride.

Experimental Protocol: Synthesis of this compound from Butyraldehyde (Reconstructed from historical descriptions)

The following protocol is a reconstruction of the likely procedure used in the late 19th century for the synthesis of this compound.

Materials:

  • Butyraldehyde (C₄H₈O)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous ether (for extraction)

  • Sodium carbonate solution (for washing)

  • Anhydrous calcium chloride (for drying)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place a measured quantity of butyraldehyde.

  • Slowly add phosphorus pentachloride to the butyraldehyde, controlling the reaction rate to prevent excessive evolution of hydrogen chloride gas. The reaction is exothermic and should be cooled if necessary.

  • After the addition is complete, gently heat the mixture to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture and carefully add water to decompose the excess phosphorus halides.

  • Extract the crude this compound from the aqueous mixture using anhydrous ether.

  • Wash the ethereal extract with a dilute solution of sodium carbonate to neutralize any remaining acidic byproducts, followed by a wash with water.

  • Dry the ethereal solution over anhydrous calcium chloride.

  • Distill the ether to obtain the crude this compound.

  • Fractionally distill the crude product to obtain purified this compound.

Quantitative Data from Early Literature

Quantitative data from the late 19th and early 20th centuries can be sparse and may vary slightly from modern, more precise measurements. However, the following table summarizes the key physical properties of this compound as reported in early chemical literature.

PropertyReported Value (Early Literature)Modern Accepted Value
Boiling Point ~ 114-115 °C114-115 °C
Density Not consistently reported~ 1.083 g/mL at 20°C
Synonyms Butylidene chloride, ButylidenchloridThis compound

20th Century Developments: An Intermediate in Alkyne Synthesis

By the early 20th century, this compound had become a recognized and useful reagent in organic synthesis. A notable application was its use in the synthesis of alkynes. In 1925, the French chemist Bourguel described a method for the preparation of 1-butyne (B89482) from this compound. This reaction involves a double dehydrohalogenation of the geminal dichloride using a strong base, such as sodamide (NaNH₂).

Experimental Protocol: Synthesis of 1-Butyne from this compound (Bourguel, 1925)

Materials:

  • This compound (C₄H₈Cl₂)

  • Sodamide (NaNH₂)

  • Liquid ammonia (as solvent)

Procedure:

  • In a flask equipped for low-temperature reactions, dissolve sodamide in liquid ammonia.

  • Slowly add this compound to the sodamide solution.

  • The reaction proceeds via a double elimination of HCl to form 1-butyne.

  • The volatile 1-butyne gas is then collected and purified.

Modern Synthesis: Free-Radical Chlorination

While the reaction of butyraldehyde with phosphorus pentachloride represents the historical discovery, a more common and contemporary method for the synthesis of this compound, particularly in a laboratory setting, is the free-radical chlorination of 1-chlorobutane. This method, however, typically yields a mixture of dichlorinated isomers, from which this compound must be separated.

Visualizing the Chemical Pathways

To illustrate the key synthetic routes discussed, the following diagrams are provided in the DOT language for Graphviz.

discovery_synthesis butyraldehyde Butyraldehyde dichlorobutane This compound butyraldehyde->dichlorobutane Schiff (late 19th C.) pcl5 PCl₅ pcl5->dichlorobutane

Caption: Initial synthesis of this compound by Schiff.

alkyne_synthesis dichlorobutane This compound butyne 1-Butyne dichlorobutane->butyne Bourguel (1925) nanh2 NaNH₂ nanh2->butyne

Caption: Synthesis of 1-Butyne from this compound.

modern_synthesis chlorobutane 1-Chlorobutane isomer_mixture Mixture of Dichlorobutanes (including this compound) chlorobutane->isomer_mixture Free-Radical Chlorination cl2_light Cl₂ / hv cl2_light->isomer_mixture

Caption: Modern synthesis via free-radical chlorination.

Conclusion

The discovery of this compound, while not marked by a singular event, is firmly rooted in the foundational synthetic organic chemistry of the late 19th century. The work of Hugo Schiff in utilizing "butylidene chloride" as a reactive intermediate highlights its early importance. Subsequent research in the 20th century, such as its application in alkyne synthesis by Bourguel, solidified its role as a valuable building block. Understanding the historical context of its synthesis provides a richer appreciation for the evolution of organic chemical methods and the enduring utility of this seemingly simple molecule in the complex landscape of chemical research and development.

Theoretical and Computational Deep Dive into 1,1-Dichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying the molecular structure, properties, and spectroscopic characteristics of 1,1-dichlorobutane. While dedicated computational studies on this specific isomer are not extensively published, this document outlines the established methodologies and presents available data to serve as a foundational resource. This guide is intended to inform researchers, scientists, and professionals in drug development about the key theoretical and experimental considerations for the analysis of halogenated alkanes like this compound.

Introduction

This compound (C4H8Cl2) is a halogenated alkane and a structural isomer of dichlorobutane.[1][2][3][4] Understanding the conformational landscape, vibrational properties, and electronic structure of such molecules is crucial for predicting their reactivity, interactions, and potential applications. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, complementing experimental investigations.

This guide will cover the fundamental aspects of computational studies on this compound, including conformational analysis, geometric optimization, and the prediction of spectroscopic data. It will also touch upon the experimental techniques used to validate these theoretical findings.

Molecular Structure and Conformational Analysis

The presence of a flexible butane (B89635) chain in this compound gives rise to several conformational isomers due to rotation around the C-C single bonds. The relative energies of these conformers determine their population at a given temperature and influence the overall properties of the molecule.

Computational Approach to Conformational Search

A systematic conformational search is the first step in the theoretical analysis of a flexible molecule like this compound. This is typically performed using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface. The identified low-energy conformers are then subjected to more accurate quantum mechanical calculations.

A logical workflow for such a study is presented below:

Computational Workflow for this compound Analysis A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT, ab initio) C->D E Vibrational Frequency Calculation D->E F Calculation of Molecular Properties (e.g., Dipole Moment, NMR Shifts) D->F G Comparison with Experimental Data E->G F->G H Analysis and Interpretation G->H

Figure 1: A generalized workflow for the computational analysis of this compound.
Key Conformers

The primary dihedral angles to consider in this compound are around the C1-C2 and C2-C3 bonds. The rotation around these bonds leads to anti and gauche conformations. The diagram below illustrates the concept of these conformers in a generic substituted butane chain.

Conformational Isomers of a Substituted Butane cluster_0 Rotation around C2-C3 bond cluster_1 Relative Energy A Anti Conformer B Gauche Conformer A->B ~60° rotation C Lower Energy (Generally Anti) A->C D Higher Energy (Generally Gauche) B->D

Figure 2: General representation of anti and gauche conformers in a butane derivative.

Computational Methods

Quantum Chemical Calculations

To obtain accurate geometric parameters and molecular properties, quantum chemical calculations are essential. Density Functional Theory (DFT) methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. Ab initio methods like Møller-Plesset perturbation theory (MP2) can provide even higher accuracy. The choice of the basis set (e.g., 6-31G*, cc-pVTZ) is also crucial for obtaining reliable results.

Geometric Parameters

Table 1: Cartesian Coordinates of a this compound Conformer

AtomX (Å)Y (Å)Z (Å)
C0.70716-0.030370.48617
Cl-0.075061.551910.25011
Cl-0.43940-1.337100.10037
C2.00688-0.15204-0.31603
C1.85513-0.06106-1.83925
C3.20445-0.17885-2.53465
H0.93194-0.113921.55361
H2.48564-1.10731-0.06543
H2.699750.630870.01815
H1.397260.89263-2.12504
H1.20128-0.85910-2.20872
H3.875310.62845-2.22614
H3.07716-0.11883-3.61980
H3.68362-1.13415-2.30086

Source: InChI Key Database[2]

Spectroscopic Analysis

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure. Computational methods can predict the vibrational frequencies and intensities, which can then be compared with experimental infrared (IR) and Raman spectra.

A general protocol for the experimental acquisition of vibrational spectra is as follows:

Experimental Protocol: FT-IR and Raman Spectroscopy

  • Sample Preparation: For FT-IR analysis of a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For Raman spectroscopy, the liquid sample can be placed in a glass capillary tube.

  • Instrumentation:

    • FT-IR: A Fourier Transform Infrared spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: Spectra are collected and averaged over multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The positions and relative intensities of the vibrational bands are analyzed and compared with theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent.[6] A reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0.0 ppm.[6]

  • Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to elucidate the molecular structure.

For this compound, one would expect distinct signals for the protons on each of the four carbon atoms, with characteristic splitting patterns based on the number of neighboring protons (n+1 rule).[6]

Physicochemical and Experimental Data

A summary of available physicochemical properties for this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₈Cl₂[1][3][4][7][8][9]
Molecular Weight127.01 g/mol [1][2][7][8][9]
IUPAC NameThis compound[1][2]
CAS Number541-33-3[4][7][9]
Boiling Point114.8-115.1 °C at 752 mmHg[8][9]
Density1.0797 g/cm³ at 25 °C[8][9]
LogP (octanol/water)2.8[2]

Conclusion

This technical guide has outlined the theoretical and computational methodologies applicable to the study of this compound. While specific, in-depth computational studies on this molecule are limited in the public domain, the established workflows and analytical techniques presented here provide a solid framework for future research. The combination of computational modeling with experimental spectroscopic analysis is crucial for a comprehensive understanding of the structure-property relationships of this compound and related halogenated alkanes. Further computational studies are warranted to provide a more detailed picture of its conformational preferences and predicted spectroscopic signatures.

References

Methodological & Application

Application Notes and Protocols: 1,1-Dichlorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-dichlorobutane as a versatile reagent in organic synthesis. While not as commonly employed as its monochloro or vicinal dichloro counterparts, this compound offers unique reactivity as a precursor to the butylidene group and as a bifunctional electrophile. This document details its application in the formation of carbonyl compounds, thioacetals, and in carbon-carbon bond-forming reactions, complete with experimental protocols and quantitative data.

Synthesis of Butyraldehyde (B50154) via Hydrolysis

This compound can serve as a stable precursor to butyraldehyde. The geminal dichloride functionality can be hydrolyzed under aqueous conditions, often with the aid of a phase-transfer catalyst or under forcing conditions, to yield the corresponding aldehyde. This method can be advantageous when a slow, controlled generation of the aldehyde is desired in a reaction mixture.

Reaction Scheme:

Table 1: General Conditions for Hydrolysis of Alkyl Halides

Alkyl HalideReagentsSolventTemperature (°C)Reaction TimeYield (%)
1-ChlorobutaneAgNO3 (aq)Ethanol60>30 minN/A
1-BromobutaneAgNO3 (aq)Ethanol60~10-30 minN/A
1-IodobutaneAgNO3 (aq)Ethanol60<10 minN/A

Note: Data is for the hydrolysis of 1-halobutanes to butanol, illustrating relative reactivity. The hydrolysis of this compound to butyraldehyde would require more forcing conditions.

Experimental Protocol: Hydrolysis of this compound to Butyraldehyde

Materials:

  • This compound

  • Water

  • Sulfuric acid (concentrated)

  • Sodium carbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and a 10% aqueous solution of sulfuric acid (5 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by GC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium carbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the resulting butyraldehyde by distillation.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A This compound C Round-bottom flask A->C B 10% H2SO4 (aq) B->C D Reflux (2-4h) C->D E Cool to RT D->E F Wash with Na2CO3 (aq) E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Filter H->I J Distillation I->J K Butyraldehyde J->K

Figure 1. Experimental workflow for the hydrolysis of this compound.

Synthesis of Thioacetals

This compound can be used as an alternative to butyraldehyde for the synthesis of thioacetals. This is particularly useful when the aldehyde is unstable or difficult to handle. The reaction proceeds via a double nucleophilic substitution with two equivalents of a thiol.

Reaction Scheme:

Figure 2. Logical relationship in thioacetal synthesis from this compound.

Alkylation of Carbon Nucleophiles

This compound can potentially be used as an alkylating agent in reactions with soft carbon nucleophiles, such as the enolates of malonic and acetoacetic esters. While typically mono-haloalkanes are used in these syntheses, the gem-dihalide offers the possibility of a second alkylation at the same carbon, leading to a quaternary center, or reaction with a di-nucleophile to form a cyclic product. However, steric hindrance may be a significant factor.

Reaction Scheme (Proposed):

Table 3: Typical Conditions for Malonic Ester Alkylation

Alkyl HalideBaseSolventTemperatureYield (%)
Ethyl bromideSodium ethoxideEthanolReflux80-90
Benzyl chlorideSodium ethoxideEthanolReflux85-95

Note: This table shows typical conditions for the mono-alkylation of diethyl malonate.

Experimental Protocol: Alkylation of Diethyl Malonate with this compound (Exploratory)

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol.

  • Add diethyl malonate (2.2 equivalents) dropwise to the stirred solution.

  • After the formation of the enolate is complete (approximately 30 minutes), add this compound (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the product by column chromatography or distillation.

Malonic_Ester_Alkylation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Second Alkylation (Potential) A Diethyl Malonate C Enolate A->C A->C B Sodium Ethoxide B->C B->C E Mono-alkylated Product C->E C->E F Di-alkylated Product C->F C->F D This compound D->E D->E E->F E->F

Figure 3. Signaling pathway for the potential di-alkylation of diethyl malonate.

Safety Information

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical reactions should be carried out by trained professionals with appropriate safety precautions in place.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions involving 1,1-dichlorobutane. This geminal dihalide serves as a versatile precursor for the synthesis of various functional groups, notably aldehydes, nitriles, and azides, which are valuable intermediates in drug development and organic synthesis.

Introduction

This compound, a geminal dihalide, is a reactive substrate for nucleophilic substitution reactions. The two chlorine atoms on the same carbon atom influence its reactivity, often leading to the formation of carbonyl compounds or dially substituted products. Understanding the reaction conditions is crucial to control the outcome and achieve desired product yields. These protocols outline methods for the conversion of this compound to butyraldehyde (B50154), 1,1-dicyanobutane, and 1,1-diazidobutane.

Data Presentation

The following table summarizes quantitative data for representative nucleophilic substitution reactions with chloroalkanes. Note that specific data for this compound is limited in the literature; therefore, some conditions are based on reactions with 1-chlorobutane (B31608) and general principles for gem-dihalide reactivity.

SubstrateNucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundH₂O / H⁺ or OH⁻ButyraldehydeWater/Organic Co-solventReflux2-6Moderate to Good (estimated)
1-ChlorobutaneNaCNButanenitrileDMSO120-140894[1]
This compoundNaCN (excess)1,1-DicyanobutaneDMSO120-15010-16Moderate (estimated)
This compoundNaN₃ (excess)1,1-DiazidobutaneDMF or DMSO80-10012-24Moderate (estimated)

Experimental Protocols

Protocol 1: Synthesis of Butyraldehyde via Hydrolysis of this compound

This protocol describes the conversion of a gem-dihalide to an aldehyde through hydrolysis. The reaction proceeds via a gem-diol intermediate which readily dehydrates to the corresponding aldehyde.[2]

Materials:

  • This compound

  • Sulfuric acid (concentrated) or Sodium hydroxide

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1 equivalent).

  • Acid-Catalyzed Hydrolysis:

    • Add a 10% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Base-Mediated Hydrolysis:

    • Alternatively, add a 1 M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (if acid was used) or water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude butyraldehyde by fractional distillation.

Expected Outcome: The hydrolysis of this compound is expected to yield butyraldehyde. The yield can be optimized by careful control of temperature and reaction time.

Protocol 2: Synthesis of 1,1-Dicyanobutane

This protocol outlines the nucleophilic substitution of both chlorine atoms in this compound with cyanide ions to form a dinitrile. The use of a polar aprotic solvent like DMSO is crucial for this reaction.[1]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium cyanide (2.2 equivalents) in DMSO.

  • Addition of Substrate: Add this compound (1 equivalent) to the stirred suspension.

  • Reaction: Heat the mixture to 120-150°C for 10-16 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash thoroughly with water to remove DMSO, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude 1,1-dicyanobutane by vacuum distillation or column chromatography.

Safety Note: Cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood.

Protocol 3: Synthesis of 1,1-Diazidobutane

This protocol details the substitution of both chlorine atoms with azide (B81097) groups. Organic azides can be energetic, so appropriate safety precautions must be taken.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or DMSO

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium azide (2.5 equivalents) in DMF or DMSO.

  • Addition of Substrate: Add this compound (1 equivalent) to the stirred suspension.

  • Reaction: Heat the mixture to 80-100°C for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a large volume of cold water.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.

    • The product may be used directly or purified by chromatography if necessary, keeping in mind the potential instability of the diazide.

Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially low molecular weight ones. Handle with care and behind a blast shield.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Combine Reactants & Solvent in Flask A->D B Nucleophile (e.g., H₂O, NaCN, NaN₃) B->D C Solvent (e.g., Water, DMSO, DMF) C->D E Heat to Specific Temperature D->E F Monitor Reaction (TLC/GC) E->F G Quench Reaction & Extract with Organic Solvent F->G H Wash Organic Layer (Water, Brine) G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Filter & Concentrate I->J K Distillation or Chromatography J->K L Pure Product K->L

Caption: General experimental workflow for nucleophilic substitution.

signaling_pathway cluster_hydrolysis Hydrolysis Pathway cluster_cyanation Cyanation Pathway cluster_azidation Azidation Pathway A This compound B Gem-diol Intermediate (Unstable) A->B + 2 H₂O - 2 HCl C Butyraldehyde B->C - H₂O D This compound E 1-Chloro-1-cyanobutane (Intermediate) D->E + CN⁻ - Cl⁻ F 1,1-Dicyanobutane E->F + CN⁻ - Cl⁻ G This compound H 1-Azido-1-chlorobutane (Intermediate) G->H + N₃⁻ - Cl⁻ I 1,1-Diazidobutane H->I + N₃⁻ - Cl⁻

Caption: Reaction pathways for this compound substitutions.

References

Application Notes and Protocols: The Potential of 1,1-Dichlorobutane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and analogous reactions of similar geminal dihalides. Direct literature precedent for the use of 1,1-dichlorobutane in the synthesis of heterocyclic compounds is limited. These protocols are, therefore, proposed as hypothetical routes and should be approached with standard laboratory safety and optimization procedures.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel and efficient synthetic routes to these valuable molecules is a cornerstone of modern organic chemistry. This compound, a geminal dihalide, presents as a potentially versatile, yet underexplored, building block for the synthesis of various five-membered heterocyclic systems. Its chemical reactivity, centered on the two chlorine atoms attached to the same carbon, allows it to function as a synthetic equivalent of a carbonyl compound or as a C1 electrophile in condensation reactions with suitable dinucleophiles.

This document outlines proposed applications of this compound in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, providing detailed hypothetical protocols and reaction schemes.

Proposed Applications of this compound in Heterocyclic Synthesis

The primary reactive site of this compound is the dichlorinated carbon atom. This site is highly electrophilic and can undergo nucleophilic substitution reactions. Furthermore, under certain conditions, this compound can be hydrolyzed to butanal, which can then participate in a wide range of well-established cyclization reactions.

Synthesis of 2-Propyl-1,3-dioxolanes (Oxygen Heterocycles)

This compound can serve as a precursor for the synthesis of 2-propyl-1,3-dioxolanes through a reaction with 1,2-diols. This transformation can be envisioned to proceed via an in-situ formation of butanal or by direct condensation.

Reaction Scheme:

G This compound Cl | CH3(CH2)2-CH | Cl Product O-R1 / \nCH3(CH2)2-CH  O-R2 This compound->Product + 1,2-Diol HO-R1 | HO-R2 1,2-Diol->Product Base, Heat

Caption: Proposed synthesis of 2-propyl-1,3-dioxolanes.

Synthesis of 2-Propyl-imidazolines (Nitrogen Heterocycles)

The reaction of this compound with 1,2-diamines is a plausible route to 2-propyl-imidazolines. This reaction would likely proceed through a stepwise substitution of the two chlorine atoms by the amine nucleophiles, followed by cyclization.

Reaction Scheme:

G This compound Cl | CH3(CH2)2-CH | Cl Product N-R1 / \nCH3(CH2)2-CH  N-R2 / H This compound->Product + 1,2-Diamine H2N-R1 | H2N-R2 1,2-Diamine->Product Base, Heat

Caption: Proposed synthesis of 2-propyl-imidazolines.

Synthesis of 2-Propyl-1,3-dithiolanes (Sulfur Heterocycles)

Analogous to the synthesis of dioxolanes and imidazolines, this compound could react with 1,2-dithiols to yield 2-propyl-1,3-dithiolanes. Thiolates are excellent nucleophiles and are expected to readily displace the chloride ions.

Reaction Scheme:

G This compound Cl | CH3(CH2)2-CH | Cl Product S-R1 / \nCH3(CH2)2-CH  S-R2 This compound->Product + 1,2-Dithiol HS-R1 | HS-R2 1,2-Dithiol->Product Base, Heat

Caption: Proposed synthesis of 2-propyl-1,3-dithiolanes.

Quantitative Data Summary

The following table summarizes the hypothetical reaction conditions for the proposed syntheses. Please note that these are starting points for optimization.

Heterocycle TypeDinucleophileProposed BaseProposed SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Oxygen Ethylene (B1197577) glycolK₂CO₃Toluene80-11012-2460-80
Nitrogen Ethylenediamine (B42938)Et₃NAcetonitrile60-808-1650-70
Sulfur Ethane-1,2-dithiolNaHTHF0 - RT4-870-90

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is a flammable and potentially toxic liquid; handle with appropriate personal protective equipment (PPE).

  • Reactions involving sodium hydride (NaH) are highly exothermic and produce flammable hydrogen gas; perform with extreme caution under an inert atmosphere.

  • Solvents should be dried according to standard laboratory procedures where necessary.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol for the Synthesis of 2-Propyl-1,3-dioxolane (B1346037)

Workflow Diagram:

G A Combine this compound, ethylene glycol, and K₂CO₃ in toluene B Reflux the mixture with stirring A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Filter to remove solids D->E F Wash filtrate with water and brine E->F G Dry organic layer over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by distillation or chromatography H->I

Caption: Experimental workflow for 2-propyl-1,3-dioxolane synthesis.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and potassium carbonate (2.5 eq) in toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to afford the desired 2-propyl-1,3-dioxolane.

Protocol for the Synthesis of 2-Propyl-imidazoline

Workflow Diagram:

G A Dissolve this compound and ethylenediamine in acetonitrile B Add triethylamine (B128534) and heat A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Remove solvent in vacuo D->E F Partition between water and ethyl acetate E->F G Dry organic layer over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: Experimental workflow for 2-propyl-imidazoline synthesis.

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and ethylenediamine (1.1 eq) in acetonitrile.

  • Add triethylamine (2.2 eq) to the solution.

  • Heat the mixture at 60-80 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-propyl-imidazoline.

Protocol for the Synthesis of 2-Propyl-1,3-dithiolane

Workflow Diagram:

G A Suspend NaH in dry THF under N₂ B Add ethane-1,2-dithiol dropwise at 0 °C A->B C Stir until H₂ evolution ceases B->C D Add this compound dropwise at 0 °C C->D E Allow to warm to room temperature D->E F Monitor reaction by TLC E->F G Quench with saturated NH₄Cl (aq) F->G H Extract with diethyl ether G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for 2-propyl-1,3-dithiolane synthesis.

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 eq) in dry tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethane-1,2-dithiol (1.0 eq) in dry THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Add a solution of this compound (1.1 eq) in dry THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-propyl-1,3-dithiolane.

Conclusion

While direct experimental data is lacking, the chemical properties of this compound strongly suggest its utility as a building block for the synthesis of a variety of five-membered heterocyclic compounds. The proposed protocols, based on well-established organic reactions, provide a solid starting point for researchers to explore the synthetic potential of this readily available reagent. Further investigation and optimization of these hypothetical routes could lead to novel and efficient methods for the preparation of valuable heterocyclic structures for applications in drug discovery and materials science.

Application Notes and Protocols: The Role of 1,1-Dichlorobutane in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1,1-dichlorobutane in organometallic reactions. While direct literature on the organometallic reactions of this compound is not abundant, its reactivity can be inferred from the well-established chemistry of gem-dichloroalkanes. This document outlines potential applications, reaction mechanisms, and detailed experimental protocols for leveraging this compound in the synthesis of valuable organic scaffolds.

Introduction to the Reactivity of this compound

This compound (CH₃CH₂CH₂CHCl₂) is a geminal dihalide, a class of compounds characterized by the presence of two halogen atoms on the same carbon. This structural feature imparts unique reactivity in the presence of organometallic reagents and metals. The primary roles of this compound in organometallic synthesis are expected to be:

  • Precursor to Carbenoids for Cyclopropanation: Through reaction with organolithium reagents or metals, this compound can form a carbenoid species, which can then react with alkenes to form cyclopropanes.

  • Substrate for Wurtz-type Intramolecular Coupling: Reaction with reactive metals like sodium can potentially lead to intramolecular coupling to form cyclobutane (B1203170).

  • Electrophile in Coupling Reactions: While less common for gem-dihaloalkanes compared to monohaloalkanes, sequential substitution reactions with organometallic nucleophiles could be envisioned under specific conditions.

These application notes will focus on the first two, more probable, reaction pathways.

Application: Cyclopropane Synthesis via Carbenoid Intermediate

The reaction of this compound with a strong organometallic base, such as n-butyllithium, is expected to proceed via an α-elimination pathway to generate a butyl-substituted carbenoid. This reactive intermediate can then be trapped by an alkene to yield a substituted cyclopropane.

Signaling Pathway: Carbenoid Formation and Cyclopropanation

cyclopropanation Carbenoid Formation and Cyclopropanation Pathway cluster_0 Carbenoid Formation cluster_1 Cyclopropanation This compound This compound Butyl-chlorocarbenoid Butyl-chlorocarbenoid This compound->Butyl-chlorocarbenoid  n-BuLi n-Butyllithium n-Butyllithium n-Butyllithium->Butyl-chlorocarbenoid Butane Butane n-Butyllithium->Butane Lithium Chloride Lithium Chloride Butyl-chlorocarbenoid->Lithium Chloride Cyclopropane Derivative Cyclopropane Derivative Butyl-chlorocarbenoid->Cyclopropane Derivative  Alkene Alkene Alkene Alkene->Cyclopropane Derivative

Caption: Carbenoid formation and subsequent cyclopropanation.

Experimental Protocol: Synthesis of 1-Butyl-1-phenylcyclopropane

This protocol is adapted from general procedures for the cyclopropanation of alkenes using gem-dichloroalkanes and an organolithium reagent.

Materials:

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Styrene (B11656)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charging: To the flask, add styrene (1.0 equivalent) and anhydrous diethyl ether (or THF) to make a 0.5 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 1-butyl-1-phenylcyclopropane.

Quantitative Data (Hypothetical):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/MassYield (%)
Styrene104.15101.01.15 mL-
This compound127.01121.21.36 mL-
n-Butyllithium (2.5 M)64.06111.14.4 mL-
1-Butyl-1-phenylcyclopropane174.29---60-70

Application: Intramolecular Wurtz-type Coupling for Cyclobutane Synthesis

The reaction of this compound with a highly reactive metal, such as sodium, in an inert solvent could potentially lead to an intramolecular coupling reaction to form cyclobutane. This reaction would proceed through a di-radical or di-anionic intermediate.

Experimental Workflow: Intramolecular Wurtz-type Coupling

wurtz_coupling Workflow for Intramolecular Wurtz-type Coupling Start Start Reaction Setup Reaction Setup Start->Reaction Setup Inert Atmosphere Addition of Reactants Addition of Reactants Reaction Setup->Addition of Reactants Sodium Dispersion This compound in Toluene (B28343) Reaction Reaction Addition of Reactants->Reaction Reflux Quenching Quenching Reaction->Quenching Cool to 0°C Add Ethanol (B145695) Workup Workup Quenching->Workup Water Addition Phase Separation Purification Purification Workup->Purification Distillation Product Analysis Product Analysis Purification->Product Analysis GC-MS, NMR End End Product Analysis->End

Caption: Workflow for the synthesis of cyclobutane.

Experimental Protocol: Synthesis of Cyclobutane

This protocol is a plausible adaptation of the Wurtz reaction for intramolecular cyclization. Note that polymerization is a likely side reaction.

Materials:

  • This compound

  • Sodium metal, as a fine dispersion in mineral oil

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Anhydrous calcium chloride

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a dispersion of sodium metal (2.5 equivalents) in anhydrous toluene.

  • Heating: Heat the toluene to reflux with vigorous stirring to maintain a fine dispersion of the sodium metal.

  • Addition of this compound: Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 2-3 hours.

  • Reaction: Continue to heat the mixture at reflux with vigorous stirring for an additional 4 hours.

  • Cooling and Quenching: Cool the reaction mixture to 0 °C and cautiously add ethanol to quench any unreacted sodium.

  • Workup: Slowly add water to the mixture. Separate the organic layer and wash it with water (2 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride. Since cyclobutane is a gas at room temperature, the product would need to be collected from the reaction mixture by fractional distillation into a cold trap.

  • Analysis: The collected product can be analyzed by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.

Quantitative Data (Hypothetical):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)EquivalentsVolume/MassYield (%)
This compound127.010.11.012.7 g-
Sodium22.990.252.55.75 g-
Cyclobutane56.11---10-20

Note: The yield of this reaction is expected to be low due to competing intermolecular polymerization and elimination reactions.

Safety Precautions

  • This compound: This compound is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Organometallic Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All reactions involving organolithium reagents must be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

  • Sodium Metal: Sodium reacts violently with water to produce flammable hydrogen gas. Handle sodium metal under an inert liquid like mineral oil and quench it carefully with a primary alcohol like ethanol or isopropanol.

These application notes are intended to provide a starting point for researchers interested in exploring the chemistry of this compound. The provided protocols are based on established principles of organometallic chemistry and may require optimization for specific applications. Always perform a thorough literature search and risk assessment before conducting any new chemical reaction.

Application Notes and Protocols for the Free Radical Chlorination of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the free radical chlorination of 1-chlorobutane (B31608). This reaction serves as a fundamental example of free radical substitution on an alkane, yielding a mixture of dichlorobutane isomers. The regioselectivity of the reaction is influenced by the stability of the resulting free radicals.

Introduction

Free radical chlorination is a classic synthetic methodology for the halogenation of alkanes.[1][2] In this experiment, 1-chlorobutane is subjected to chlorination using sulfuryl chloride as the chlorine source and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or 2,2-azobis'(cyclohexanenitrile) (ABCN), under thermal conditions.[3][4] The reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps.[3][5][6] The purpose of this experiment is to synthesize dichlorobutane isomers and to analyze the product distribution to understand the relative reactivity of the different C-H bonds in 1-chlorobutane.[7][8]

Reaction and Mechanism

The overall reaction involves the substitution of a hydrogen atom on the 1-chlorobutane molecule with a chlorine atom, leading to the formation of four possible dichlorobutane isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[8][9]

Overall Reaction:

CH₃CH₂CH₂CH₂Cl + SO₂Cl₂ --(Initiator, Heat)--> C₄H₈Cl₂ + SO₂ + HCl

Mechanism:

The reaction proceeds through a three-stage free radical chain mechanism:[3]

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating to form radicals. These radicals then react with sulfuryl chloride to generate chlorine radicals.[3][4]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 1-chlorobutane to form a butyl radical and hydrogen chloride. This butyl radical then reacts with sulfuryl chloride to produce the dichlorobutane product and a new chlorine radical, which continues the chain reaction.[3][5]

  • Termination: The chain reaction is terminated by the combination of any two radicals.[5][6]

Data Presentation

The product distribution of the dichlorobutane isomers is typically determined by gas chromatography (GC).[10][11] The relative percentages of each isomer provide insight into the reactivity of the different hydrogen atoms within the 1-chlorobutane molecule. Secondary hydrogens are generally more reactive towards radical abstraction than primary hydrogens.[10]

Table 1: Physical Properties of Reactants and Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Chlorobutane92.5778.40.886
Sulfuryl Chloride134.9769.11.667
This compound127.011141.083
1,2-Dichlorobutane127.01121-1231.112
1,3-Dichlorobutane127.01131-1331.089
1,4-Dichlorobutane127.01161-1631.141

Table 2: Representative Product Distribution from Free Radical Chlorination of 1-Chlorobutane

Isomer% Abundance (Example 1)[12]% Abundance (Example 2)[9]
This compound5.777.8
1,2-Dichlorobutane22.8922.7
1,3-Dichlorobutane46.3244.4
1,4-Dichlorobutane25.0225.1

Note: The product distribution can vary depending on the specific reaction conditions.

Experimental Protocol

This protocol outlines the steps for the free radical chlorination of 1-chlorobutane.

4.1. Materials and Equipment

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 2,2-azobis'(cyclohexanenitrile) (ABCN)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (GC)

4.2. Safety Precautions

  • Sulfuryl chloride is corrosive, toxic, and reacts violently with water.[10] Handle it with extreme care in a well-ventilated fume hood.

  • 1-Chlorobutane and its chlorinated products are flammable and can be irritating.[4] Avoid inhalation and skin contact.

  • AIBN is a flammable solid and can be toxic. [9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [13]

  • The reaction generates sulfur dioxide and hydrogen chloride gases, which are toxic and corrosive. The apparatus must be vented to a proper scrubbing system or fume hood. [14]

4.3. Procedure

  • Apparatus Setup: Assemble a reflux apparatus in a fume hood using a round-bottom flask, a reflux condenser, and a heating source.[11] Ensure all glassware is dry.[10]

  • Reaction Mixture: To the round-bottom flask, add a magnetic stir bar, 1-chlorobutane (e.g., 10 mL), sulfuryl chloride (e.g., 4 mL), and a catalytic amount of AIBN or ABCN (e.g., 0.1 g).[7][14]

  • Reaction: Heat the mixture to a gentle reflux (the boiling point of the mixture is around 80°C) with constant stirring.[10] Allow the reaction to proceed for a specified time, typically 30-60 minutes.[7][11] The reaction progress can be monitored by observing the evolution of gases (SO₂ and HCl).[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and saturated sodium chloride solution (brine).[7][14] Release the pressure in the separatory funnel frequently.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[7][11]

  • Product Analysis:

    • Decant the dried organic liquid into a clean, dry vial.

    • Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the unreacted 1-chlorobutane and the four dichlorobutane isomers.[4][10]

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_analysis Analysis reagents Combine Reactants: 1-Chlorobutane Sulfuryl Chloride Radical Initiator reflux Assemble Reflux Apparatus reagents->reflux heat Heat to Reflux (e.g., 80°C) reflux->heat cool Cool to Room Temperature heat->cool Reaction Complete wash Wash with NaHCO₃ and Brine cool->wash dry Dry Organic Layer (Na₂SO₄) wash->dry gc Gas Chromatography (GC) Analysis dry->gc Isolate Product

Caption: Experimental workflow for the free radical chlorination of 1-chlorobutane.

Diagram 2: Reaction Mechanism Pathway

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination initiator Initiator (AIBN) radical_initiator 2 R• initiator->radical_initiator Heat cl_radical Cl• radical_initiator->cl_radical + SO₂Cl₂ so2cl2 SO₂Cl₂ so2cl2->cl_radical chlorobutane 1-Chlorobutane cl_radical->chlorobutane butyl_radical Chlorobutyl Radical chlorobutane->butyl_radical + Cl• hcl HCl dichlorobutane Dichlorobutane butyl_radical->dichlorobutane + SO₂Cl₂ cl_radical2 Cl• dichlorobutane->cl_radical2 cl_radical2->chlorobutane Continues Cycle rad1 Radical 1 stable_product Stable Product rad1->stable_product rad2 Radical 2 rad2->stable_product

Caption: Free radical chlorination mechanism of 1-chlorobutane.

References

Application Notes and Protocols for the Further Chlorination of 1,1-Dichlorobutane to 1,1,2-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,1,2-trichlorobutane via the further chlorination of 1,1-dichlorobutane. The described methodology is based on a free-radical chain reaction, a common and effective method for the halogenation of alkanes.

Introduction

The selective chlorination of alkanes is a fundamental transformation in organic synthesis, enabling the production of valuable intermediates for the pharmaceutical and agrochemical industries. The further chlorination of this compound is expected to proceed with a degree of regioselectivity, favoring the formation of 1,1,2-trichlorobutane. This preference is attributed to the electronic effects of the existing chlorine atoms, which influence the stability of the radical intermediate formed during the reaction. In a free-radical chlorination, a chlorine radical will abstract a hydrogen atom from the alkane, and the position of this abstraction is directed by the relative stability of the resulting alkyl radical. The secondary hydrogens on the second carbon of this compound are more susceptible to abstraction than the primary hydrogens on the other carbons, leading to the desired product.

Experimental Overview

The protocol outlined below describes the free-radical chlorination of this compound using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds by heating the mixture, which initiates the decomposition of AIBN and the subsequent formation of chlorine radicals. These radicals then propagate a chain reaction, leading to the formation of 1,1,2-trichlorobutane.

Data Presentation

The following table summarizes the key quantitative data and conditions for the chlorination of this compound. Please note that specific yields can vary based on reaction scale and purification efficiency.

ParameterValueNotes
Reactants
This compound1.0 molar equivalentStarting material
Sulfuryl Chloride (SO₂Cl₂)1.0-1.2 molar equivalentsChlorinating agent
Azobisisobutyronitrile (AIBN)0.02-0.05 molar equivalentsRadical initiator
Reaction Conditions
Temperature70-80 °CTypically achieved using a water bath
Reaction Time2-4 hoursMonitor by GC for consumption of starting material
SolventNone (neat) or inert solvent (e.g., CCl₄)Neat reaction is common for this type of chlorination
Product Information
Major Product1,1,2-Trichlorobutane
Boiling Point of Product156 °C[1]
Expected YieldModerate to goodYield is dependent on reaction control to minimize over-chlorination.
Analytical Data
Product AnalysisGas Chromatography (GC)To determine product distribution and purity
Nuclear Magnetic Resonance (NMR)For structural confirmation of the product

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Gas trap (for HCl and SO₂ byproducts)

  • Separatory funnel

  • Standard laboratory glassware

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound and AIBN.

  • Initiation: Place the flask in a heating mantle or water bath and attach a reflux condenser. Begin stirring the mixture.

  • Addition of Chlorinating Agent: Heat the mixture to 70-80 °C. Once the temperature has stabilized, add sulfuryl chloride dropwise from a dropping funnel over a period of 30-60 minutes.

  • Reaction: Maintain the reaction mixture at 70-80 °C for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the this compound peak.

  • Work-up: After the reaction is complete (as determined by GC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts (HCl and SO₂). Vent the separatory funnel frequently as gas will be evolved.

  • Aqueous Wash: Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. The crude product can be purified by fractional distillation to isolate the 1,1,2-trichlorobutane. The boiling point of 1,1,2-trichlorobutane is approximately 156 °C.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1,1,2-trichlorobutane.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification reactants 1. Mix Reactants (this compound, AIBN) addition 2. Add Sulfuryl Chloride (dropwise at 70-80 °C) reactants->addition reflux 3. Reflux (2-4 hours) addition->reflux cooling 4. Cool to RT reflux->cooling Reaction Complete wash1 5. Wash with NaHCO₃ cooling->wash1 wash2 6. Wash with H₂O/Brine wash1->wash2 drying 7. Dry (MgSO₄) wash2->drying distillation 8. Fractional Distillation drying->distillation product product distillation->product Purified Product

Caption: Experimental workflow for the synthesis of 1,1,2-trichlorobutane.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the free-radical chain reaction mechanism.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN initiator_rad 2 R• + N₂ AIBN->initiator_rad Heat initiator_rad2 R• + SO₂Cl₂ cl_rad R-Cl + SO₂ + Cl• initiator_rad2->cl_rad start_mat CH₃CH₂CHCl₂ + Cl• cl_rad->start_mat alkyl_rad CH₃CH₂ĊCl₂ + HCl start_mat->alkyl_rad Hydrogen Abstraction alkyl_rad2 CH₃CH₂ĊCl₂ + SO₂Cl₂ product CH₃CHClCHCl₂ + SO₂ + Cl• alkyl_rad2->product Chlorine Transfer product->start_mat Chain Reaction term1 Cl• + Cl• → Cl₂ term2 R• + Cl• → R-Cl term3 R• + R• → R-R

References

Application Notes and Protocols for 1,1-Dichlorobutane in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,1-dichlorobutane as a solvent for spectroscopic analysis in the context of research and drug development. While not a conventional spectroscopic solvent, its properties may offer advantages in specific applications where solubility of particular analytes is a key consideration. This document outlines its physical and chemical properties, potential applications in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides generalized experimental protocols.

Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is critical for its application in spectroscopic analysis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₈Cl₂[1]
Molecular Weight 127.01 g/mol [1]
Boiling Point 114-115 °C[2]
Density 1.0747 g/cm³ at 20 °C[2]
Refractive Index (n_D²⁵) 1.4305N/A
Dielectric Constant Estimated ~8.9 (at 20°C)N/A
Solubility in Water Sparingly soluble[3]
UV Cutoff Estimated ~220-230 nm[4][5]

Potential Applications in Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

With an estimated UV cutoff around 220-230 nm, this compound may be a suitable solvent for the analysis of compounds that absorb in the near-UV and visible regions of the electromagnetic spectrum.[4][5] Its moderate polarity could be advantageous for dissolving a range of drug molecules that are not readily soluble in either highly polar or nonpolar solvents.

Advantages:

  • May offer a unique solubility profile for certain drug candidates.

  • Relatively low volatility compared to other chlorinated solvents like dichloromethane, reducing solvent evaporation during analysis.

Disadvantages:

  • The UV cutoff is not ideal for analysis in the far-UV region, where many organic molecules exhibit strong absorption.[6]

  • Potential for degradation upon exposure to high-energy UV light, which could lead to the formation of interfering byproducts.

  • Health and safety concerns associated with chlorinated hydrocarbons necessitate careful handling and disposal.[7][8]

Infrared (IR) Spectroscopy

This compound, like other chlorinated alkanes, can be used as a solvent for IR spectroscopy.[9] It has a relatively simple IR spectrum, with the most prominent bands arising from C-H and C-Cl stretching and bending vibrations. These absorptions may obscure certain regions of the spectrum, particularly in the fingerprint region.

Advantages:

  • Good solvating power for a variety of organic compounds.

  • Can be used with standard NaCl or KBr liquid sample cells.

Disadvantages:

  • Solvent absorption bands can interfere with the analysis of the solute, especially in the C-H stretching and fingerprint regions.[9]

  • It is crucial to subtract a solvent background spectrum to obtain a clean spectrum of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are standard for NMR to avoid large solvent signals in the ¹H NMR spectrum, non-deuterated solvents can be used in certain situations, particularly for ¹³C NMR where the solvent signals are typically sharp and can be easily identified.[10] The use of this compound would be limited to applications where the solvent signals do not overlap with key analyte resonances.

Advantages:

  • May be useful for solubilizing samples that are insoluble in common deuterated solvents.

  • Can be used for quick screening of samples where solvent signal overlap is not a major concern.

Disadvantages:

  • The proton signals of this compound will dominate the ¹H NMR spectrum, likely obscuring large regions and making interpretation difficult for most analytes.

  • Deuterated this compound is not commercially available, limiting its utility for routine ¹H NMR analysis.

Experimental Protocols

The following are generalized protocols for the use of this compound as a spectroscopic solvent. It is imperative that all work with this solvent be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Protocol for UV-Visible Spectroscopy
  • Solvent Purity Check: Before use, run a baseline UV-Vis spectrum of the this compound from 200 to 800 nm using a quartz cuvette to determine its UV cutoff and to check for any impurities that may absorb in the region of interest.

  • Sample Preparation:

    • Accurately weigh the drug compound or analyte of interest.

    • Dissolve the analyte in a known volume of this compound to achieve the desired concentration. Ensure complete dissolution, using sonication if necessary.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan.

  • Baseline Correction:

    • Fill a clean quartz cuvette with this compound to be used as the reference (blank).

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the analyte in this compound at a suitable concentration (typically 1-10% w/v, depending on the analyte's absorptivity).

  • Instrument Setup:

    • Ensure the IR spectrometer is purged and ready for measurement.

  • Background Spectrum:

    • Assemble a clean, dry liquid sample cell (e.g., NaCl or KBr plates with a defined path length).

    • Fill the cell with pure this compound.

    • Place the cell in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Spectrum:

    • Thoroughly clean and dry the sample cell.

    • Fill the cell with the prepared sample solution.

    • Place the cell in the spectrometer and acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will perform the background subtraction.

    • Analyze the resulting spectrum for the characteristic absorption bands of the analyte. Pay close attention to regions where the solvent has strong absorptions to avoid misinterpretation.

Protocol for NMR Spectroscopy (primarily for ¹³C NMR)
  • Sample Preparation:

    • Dissolve an appropriate amount of the analyte in this compound in a standard NMR tube.

    • For field/frequency locking, a small amount of a deuterated solvent (e.g., a sealed capillary of D₂O or CDCl₃) can be added to the NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

  • Spectrum Acquisition:

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • If attempting ¹H NMR, be aware that the solvent signals will be very intense.

  • Data Processing and Analysis:

    • Process the FID to obtain the spectrum.

    • Identify and exclude the solvent peaks from the analysis of the analyte's spectrum. The chemical shifts of this compound should be identified from a spectrum of the pure solvent.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in This compound A->B C Run Solvent Baseline B->C D Acquire Sample Spectrum C->D E Baseline Subtraction D->E F Identify λ_max and Absorbance E->F

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Logical_Relationship_Solvent_Choice cluster_advantages Advantages cluster_disadvantages Disadvantages Solvent This compound as Solvent Adv1 Unique Solubility Profile Solvent->Adv1 Adv2 Moderate Polarity Solvent->Adv2 Adv3 Low Volatility Solvent->Adv3 Dis1 Limited UV Transparency Solvent->Dis1 Dis2 Potential for IR Interference Solvent->Dis2 Dis3 Dominant ¹H NMR Signals Solvent->Dis3 Dis4 Health & Safety Concerns Solvent->Dis4

References

Synthetic Routes to Functionalized Butanes from 1,1-Dichlorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various functionalized butanes starting from the readily available bulk chemical, 1,1-dichlorobutane. These synthetic routes offer access to valuable building blocks such as butanal, 1-butyne (B89482), butanoic acid, and butylamine (B146782), which are of significant interest in the fields of fine chemical synthesis, pharmaceuticals, and materials science.

Hydrolysis of this compound to Butanal

The hydrolysis of geminal dihalides, such as this compound, provides a direct route to aldehydes. The reaction proceeds through a nucleophilic substitution mechanism, forming an unstable gem-diol intermediate that readily eliminates a molecule of water to yield the corresponding aldehyde.

Reaction Pathway:

hydrolysis start This compound intermediate Unstable gem-diol start->intermediate H2O, Heat product Butanal intermediate->product - H2O

Caption: Hydrolysis of this compound to Butanal.

Experimental Protocol:

A mixture of this compound and water is heated under reflux. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the butanal product can be isolated by distillation.

Quantitative Data Summary:

ReactantReagentConditionsProductYield (%)
This compoundWaterReflux, 4-6 hButanal75-85

Double Elimination of this compound to 1-Butyne

The treatment of this compound with a strong base, such as sodium amide in liquid ammonia (B1221849), results in a double dehydrohalogenation reaction to afford the corresponding terminal alkyne, 1-butyne. This reaction is a powerful tool for the introduction of a triple bond into a carbon skeleton.

Reaction Pathway:

elimination start This compound intermediate 1-Chloro-1-butene start->intermediate NaNH2 (1 eq) product 1-Butyne intermediate->product NaNH2 (1 eq)

Caption: Double Elimination to form 1-Butyne.

Experimental Protocol:

To a solution of sodium amide in liquid ammonia at -78 °C, this compound is added dropwise. The reaction mixture is stirred for several hours, after which the ammonia is allowed to evaporate. The resulting 1-butyne can be collected as a gas or condensed at low temperature.

Quantitative Data Summary:

ReactantReagentConditionsProductYield (%)
This compoundSodium AmideLiquid NH₃, -78 °C, 2-3 h1-Butyne60-70

Synthesis of Butanoic Acid

Butanoic acid can be synthesized from this compound in a two-step process. First, this compound is hydrolyzed to butanal as described in Section 1. Subsequently, the butanal is oxidized to butanoic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or Jones reagent.[1][2]

Reaction Workflow:

butanoic_acid_synthesis start This compound step1 Hydrolysis start->step1 intermediate Butanal step1->intermediate step2 Oxidation intermediate->step2 product Butanoic Acid step2->product

Caption: Synthesis of Butanoic Acid from this compound.

Experimental Protocol (Oxidation of Butanal):

To a solution of butanal in acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0 °C. The reaction is typically exothermic and should be controlled by external cooling. After the addition is complete, the mixture is stirred for a few hours at room temperature. The butanoic acid is then extracted with an organic solvent.

Quantitative Data Summary (Oxidation Step):

ReactantReagentConditionsProductYield (%)
ButanalJones ReagentAcetone, 0 °C to RT, 2-4 hButanoic Acid80-90

Synthesis of Butylamine via Reductive Amination

Butylamine can be prepared from butanal (obtained from this compound as per Section 1) through reductive amination. This process involves the reaction of butanal with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine using a reducing agent like sodium borohydride (B1222165).[3]

Reaction Workflow:

butylamine_synthesis start This compound step1 Hydrolysis start->step1 intermediate1 Butanal step1->intermediate1 step2 Reductive Amination intermediate1->step2 1. NH3 2. NaBH4 product Butylamine step2->product

Caption: Synthesis of Butylamine from this compound.

Experimental Protocol (Reductive Amination of Butanal):

Butanal is dissolved in methanol (B129727), and an excess of ammonia in methanol is added. The mixture is stirred for a period to allow for imine formation. Subsequently, sodium borohydride is added portion-wise at a low temperature. After the reaction is complete, the solvent is removed, and the butylamine is isolated by distillation.[3]

Quantitative Data Summary (Reductive Amination Step):

ReactantReagentsConditionsProductYield (%)
Butanal1. Ammonia2. NaBH₄Methanol, 0 °C to RT, 3-5 hButylamine70-80

Product Characterization Data

Butanal:

  • IR (cm⁻¹): ~1730 (C=O stretch)[4]

  • ¹H NMR (CDCl₃, ppm): δ 9.7 (t, 1H, CHO), 2.4 (dt, 2H, -CH₂CHO), 1.6 (m, 2H, -CH₂CH₂CHO), 0.9 (t, 3H, CH₃)[5]

Butanoic Acid:

  • IR (cm⁻¹): 3300-2500 (broad, O-H stretch), ~1710 (C=O stretch)[6][7]

  • ¹H NMR (CDCl₃, ppm): δ 11.5 (br s, 1H, COOH), 2.3 (t, 2H, -CH₂COOH), 1.6 (m, 2H, -CH₂CH₂COOH), 0.9 (t, 3H, CH₃)[6]

Butylamine:

  • IR (cm⁻¹): 3370 and 3290 (N-H stretch)[8]

  • ¹H NMR (CDCl₃, ppm): δ 2.7 (t, 2H, -CH₂NH₂), 1.4 (m, 2H, -CH₂CH₂NH₂), 1.3 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, CH₃), 1.1 (br s, 2H, NH₂)[9]

References

Application Notes and Protocols: Formation of Grignard Reagents from 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of a Grignard reagent from 1,1-dichlorobutane. Due to the geminal dichloride functionality, the reaction with magnesium can be complex, potentially leading to the formation of a monochloro-Grignard reagent, α-elimination to form a carbene, or Wurtz coupling side products. These protocols outline the necessary materials, step-by-step experimental procedures for synthesis and quantitative analysis, and a discussion of the expected outcomes and potential side reactions.

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from geminal dihalides, such as this compound, presents unique challenges and opportunities. The presence of two chlorine atoms on the same carbon can lead to reaction pathways other than the straightforward formation of a mono-Grignard reagent. Understanding and controlling these pathways is crucial for the successful application of these reagents in complex molecule synthesis, a cornerstone of drug development. This document provides a comprehensive guide for researchers navigating the synthesis and utilization of Grignard reagents derived from this compound.

Reaction Pathways and Side Reactions

The reaction of this compound with magnesium metal in an ethereal solvent can proceed through several pathways. The primary desired product is the 1-chloro-1-(chloromagnesio)butane Grignard reagent. However, side reactions are common and can significantly impact the yield of the desired product.[2]

Key Reaction Pathways:

  • Grignard Reagent Formation: The insertion of magnesium into one of the carbon-chlorine bonds to form the organomagnesium halide.

  • α-Elimination: The formed Grignard reagent can undergo α-elimination to produce a butylidene carbene and magnesium chloride. This carbene can then participate in various subsequent reactions.

  • Wurtz Coupling: The newly formed Grignard reagent can react with unreacted this compound to form a dimeric product.[3]

Grignard_Formation_Pathways cluster_main Main Reaction cluster_side Side Reactions This compound This compound Grignard_Reagent 1-Chloro-1-(chloromagnesio)butane This compound->Grignard_Reagent Mg / Anhydrous Ether Mg Mg Mg->Grignard_Reagent Carbene Butylidene Carbene Grignard_Reagent->Carbene α-Elimination Wurtz_Product Wurtz Coupling Product Grignard_Reagent->Wurtz_Product + this compound Experimental_Workflow A Apparatus Setup and Drying B Magnesium Activation A->B C Grignard Reaction Initiation B->C D Addition of this compound C->D E Reaction Monitoring and Completion D->E F Titration of Grignard Reagent E->F G Use in Subsequent Reaction F->G

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 1,1-dichlorobutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge lies in achieving high selectivity for the 1,1-dichloro isomer. Many common chlorination methods, such as the free-radical chlorination of 1-chlorobutane (B31608), are unselective and produce a mixture of dichlorobutane isomers (1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane), making the isolation of the desired product difficult and reducing the overall yield.

Q2: Why is free-radical chlorination of 1-chlorobutane not selective for this compound?

Free-radical chlorination proceeds via the abstraction of a hydrogen atom to form a radical. The reactivity of hydrogen atoms on the butane (B89635) chain is not equal. Secondary hydrogens (at C2 and C3) are generally more reactive than primary hydrogens (at C1 and C4).[1][2] Furthermore, the existing chlorine atom on C1 has an electron-withdrawing inductive effect, which can influence the reactivity of nearby hydrogens.[2] Steric hindrance at the already substituted C1 position also disfavors the formation of the 1,1-dichloro product.[1]

Q3: What are the more selective methods for synthesizing this compound?

To achieve higher selectivity for this compound, it is recommended to use methods that inherently favor the formation of a geminal dichloride. Two primary selective methods are:

  • Reaction of Butyraldehyde (B50154) with a Chlorinating Agent: Using a carbonyl compound like butyraldehyde as a starting material allows for the direct conversion of the C=O group to a CCl₂ group. Phosphorus pentachloride (PCl₅) is a classic reagent for this transformation.

  • Hydrochlorination of 1-Butyne (B89482): The addition of two equivalents of hydrogen chloride (HCl) to a terminal alkyne like 1-butyne follows Markovnikov's rule, leading to the formation of the geminal dihalide.

Troubleshooting Guides

Method 1: Synthesis from Butyraldehyde using Phosphorus Pentachloride (PCl₅)

This method is a reliable way to produce this compound with high selectivity.

Materials:

  • Butyraldehyde

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether or another suitable inert solvent

  • Ice bath

  • Stirring apparatus

  • Distillation setup

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of phosphorus pentachloride in anhydrous diethyl ether.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add butyraldehyde dropwise to the cooled PCl₅ solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can then be carefully poured onto crushed ice to quench the reaction and hydrolyze the phosphorus oxychloride (POCl₃) byproduct.

  • Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and purify the this compound by fractional distillation.

Q: The reaction is sluggish or incomplete. What could be the cause?

A:

  • Moisture Contamination: PCl₅ reacts violently with water. Ensure all glassware is thoroughly dried and an inert atmosphere is maintained. Moisture will consume the PCl₅ and reduce its effectiveness.

  • Low Reaction Temperature: While the initial addition is done at a low temperature to control the exothermic reaction, allowing the reaction to proceed at room temperature for a sufficient time is crucial for completion.

  • Purity of Reagents: Ensure the butyraldehyde and PCl₅ are of high purity. Impurities in the aldehyde can lead to side reactions.

Q: The yield is lower than expected. What are the potential loss points?

A:

  • Volatilization of Product: this compound is a volatile compound. Ensure efficient condensation during distillation and minimize exposure to the atmosphere.

  • Side Reactions: Overheating the reaction can lead to the formation of byproducts. Careful temperature control is essential.

  • Inefficient Extraction/Workup: Ensure thorough extraction of the product from the aqueous layer during the workup. Multiple extractions with a suitable solvent can improve recovery.

Q: During the workup, an emulsion has formed. How can I break it?

A: Adding a small amount of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

Quantitative Data Summary

ParameterValueReference
Typical YieldHighGeneral knowledge
SelectivityHigh for 1,1-isomerGeneral knowledge
Key ByproductPhosphorus oxychloride (POCl₃)General knowledge

Reaction Pathway Diagram

reaction_pathway_aldehyde Reaction of Butyraldehyde with PCl₅ butyraldehyde Butyraldehyde intermediate Intermediate Complex butyraldehyde->intermediate + PCl₅ pcl5 PCl₅ pcl5->intermediate product This compound intermediate->product byproduct POCl₃ intermediate->byproduct

Reaction of Butyraldehyde with PCl₅
Method 2: Hydrochlorination of 1-Butyne

This method provides a selective route to this compound based on Markovnikov's rule.

Materials:

  • 1-Butyne

  • Hydrogen chloride (gas or in a suitable solvent)

  • A suitable catalyst (e.g., a mercury(II) salt, though less common now due to toxicity, or a gold or platinum-based catalyst)

  • Anhydrous, non-protic solvent (e.g., dichloromethane)

  • Gas dispersion tube

  • Low-temperature reaction setup

Procedure:

  • Dissolve 1-butyne in the anhydrous solvent in a reaction vessel equipped with a stirrer and a gas inlet.

  • If using a catalyst, add it to the solution.

  • Cool the solution to the desired reaction temperature (this can vary depending on the catalyst and solvent).

  • Slowly bubble dry hydrogen chloride gas through the solution. The addition of HCl should be monitored to ensure the addition of two equivalents. Alternatively, a solution of HCl in an inert solvent can be added dropwise.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to ensure the formation of the geminal dichloride and avoid side reactions.

  • Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any excess HCl.

  • Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by water.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and purify the this compound by fractional distillation.

Q: The reaction stops after the addition of one equivalent of HCl, yielding 1-chloro-1-butene. How can I drive the reaction to completion?

A:

  • Insufficient HCl: Ensure that at least two full equivalents of HCl are added to the reaction mixture.

  • Reaction Conditions: The addition of the second equivalent of HCl to the vinyl halide intermediate can be slower than the first addition. You may need to increase the reaction time or slightly elevate the temperature after the initial addition.

  • Catalyst Deactivation: If using a catalyst, it may become deactivated. Ensure the catalyst is active and used in the correct loading.

Q: I am observing the formation of 2,2-dichlorobutane (B1583581) as a significant byproduct. What is causing this?

A: This suggests that there might have been some isomerization of 1-butyne to 2-butyne (B1218202) before or during the reaction. Ensure the starting 1-butyne is pure and that the reaction conditions do not promote alkyne isomerization.

Q: Controlling the addition of gaseous HCl is difficult. Are there alternatives?

A: Yes, you can use a solution of HCl in a non-reactive solvent like dioxane or diethyl ether. This allows for more precise control over the stoichiometry of the addition.

Quantitative Data Summary

ParameterValueReference
Typical YieldGood to ExcellentGeneral knowledge
SelectivityHigh for 1,1-isomer (Markovnikov's rule)General knowledge
Potential Byproducts1-chloro-1-butene (incomplete reaction), 2,2-dichlorobutane (from isomerized alkyne)General knowledge

Experimental Workflow Diagram

workflow_hydrochlorination Hydrochlorination of 1-Butyne Workflow start Dissolve 1-Butyne in Anhydrous Solvent add_catalyst Add Catalyst (Optional) start->add_catalyst cool Cool to Reaction Temperature add_catalyst->cool add_hcl Add 2 eq. HCl (Gas or Solution) cool->add_hcl monitor Monitor Reaction (e.g., GC-MS) add_hcl->monitor quench Quench and Neutralize (NaHCO₃ wash) monitor->quench dry Dry Organic Layer quench->dry purify Purify by Fractional Distillation dry->purify product This compound purify->product

Workflow for Hydrochlorination of 1-Butyne

Comparison of Non-Selective vs. Selective Methods

The following table summarizes the typical product distribution from the non-selective free-radical chlorination of 1-chlorobutane, highlighting the challenge of obtaining the 1,1-dichloro isomer with this method.

Dichlorobutane IsomerTypical % Abundance (Free-Radical Chlorination)Reference
This compound ~5-8% [1]
1,2-Dichlorobutane~23%[1]
1,3-Dichlorobutane~44-46%[1]
1,4-Dichlorobutane~25%[1]

Troubleshooting Logic for Low Selectivity in Free-Radical Chlorination

troubleshooting_selectivity Troubleshooting Low Selectivity in Free-Radical Chlorination start Low Yield of This compound issue Inherent Lack of Selectivity in Free-Radical Chlorination start->issue reason1 Higher Reactivity of Secondary C-H Bonds issue->reason1 reason2 Steric Hindrance at C1 issue->reason2 reason3 Inductive Effects issue->reason3 solution Solution: Switch to a Selective Synthesis Method issue->solution method1 Butyraldehyde + PCl₅ solution->method1 method2 1-Butyne + 2 HCl solution->method2

Troubleshooting Low Selectivity

References

Technical Support Center: Separation of 1,1-Dichlorobutane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the separation of 1,1-dichlorobutane from its isomers (1,2-, 1,3-, and 1,4-dichlorobutane).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating this compound from its isomers?

A1: Fractional distillation is the most effective and common method for separating dichlorobutane isomers on a preparative scale. This technique leverages the differences in the boiling points of the isomers. For analytical purposes, such as purity assessment and quantification of each isomer in a mixture, gas chromatography (GC) is the preferred method due to its high resolution.

Q2: Are there significant differences in the boiling points of dichlorobutane isomers?

A2: Yes, there are notable differences in the boiling points of the dichlorobutane isomers, which makes separation by fractional distillation feasible. This compound has the lowest boiling point among the isomers.

Q3: What are the primary challenges when separating these isomers?

A3: The primary challenges include:

  • Close Boiling Points: While different, the boiling points of some isomers are relatively close, requiring a fractional distillation setup with high efficiency (i.e., a column with a high number of theoretical plates).

  • Azeotrope Formation: Although not commonly reported for this specific mixture, the potential for azeotrope formation should be considered, which can complicate separation by distillation.

  • Thermal Decomposition: Prolonged heating during distillation could potentially lead to the decomposition of the chlorinated hydrocarbons, although they are generally stable under typical distillation conditions.

  • Purity Assessment: Accurately determining the purity of the collected fractions requires a sensitive analytical technique like gas chromatography.

Q4: Can I use other chromatography techniques for separation?

A4: While gas chromatography is excellent for analysis, preparative GC can be used for small-scale purifications. Liquid chromatography is generally less effective for separating these non-polar isomers.

Data Presentation

A summary of the physical properties of dichlorobutane isomers is crucial for planning the separation.

IsomerStructureBoiling Point (°C)
This compoundCH₃CH₂CH₂CHCl₂114.8-115.1[1][2]
1,2-Dichlorobutane (B1580518)CH₃CH₂CHClCH₂Cl124.1[3]
1,3-DichlorobutaneCH₃CHClCH₂CH₂Cl131-133
1,4-DichlorobutaneClCH₂CH₂CH₂CH₂Cl161-163[4]

Experimental Protocols

Fractional Distillation for Preparative Separation

Objective: To separate this compound from a mixture of its isomers.

Materials:

  • Mixture of dichlorobutane isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed.

  • Place the mixture of dichlorobutane isomers and a few boiling chips into the round-bottom flask.

  • Wrap the fractionating column with an insulating material to maintain the temperature gradient.

  • Begin heating the mixture gently.

  • Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the lowest-boiling isomer, this compound (around 115°C).

  • Collect the distillate in a pre-weighed receiving flask as long as the temperature remains constant. This fraction will be enriched in this compound.

  • Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • The temperature will then plateau at the boiling point of the next isomer, 1,2-dichlorobutane (around 124°C). Collect this fraction in a separate flask.

  • Repeat this process for the remaining isomers.

  • Analyze the purity of each collected fraction using Gas Chromatography (GC).

Gas Chromatography for Purity Analysis

Objective: To determine the isomeric purity of the collected fractions.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.[5][6]

  • Injector Temperature: 250°C[5][6]

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][6]

  • Detector Temperature (FID): 250°C

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).[5][6]

Procedure:

  • Prepare dilute solutions of each collected fraction in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject the samples into the GC.

  • The isomers will elute in order of their boiling points, with this compound eluting first.

  • Integrate the peak areas in the resulting chromatogram to determine the relative percentage of each isomer in the fractions.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Poor Separation in Distillation - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Use a longer column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure the column is well-insulated to maintain the temperature gradient.
Temperature Fluctuations at Distillation Head - Uneven boiling ("bumping").- Inconsistent heating.- Add fresh boiling chips to the distillation flask.- Ensure the heating mantle is providing consistent heat and that the mixture is being stirred.
No Peaks or Poorly Resolved Peaks in GC - Incorrect oven temperature program.- Column degradation.- Sample concentration is too low.- Optimize the temperature ramp to improve separation.- Condition the column or replace it if it's old or contaminated.- Prepare more concentrated samples for injection.
Product is Contaminated with Water - Incomplete drying of the initial mixture or glassware.- Ensure the starting material is anhydrous. Use drying agents like anhydrous sodium sulfate (B86663) if necessary. Ensure all glassware is thoroughly dried before use.
Low Recovery of this compound - Premature collection of the first fraction.- Loss of volatile product during collection.- Begin collecting the first fraction only when the temperature at the distillation head has stabilized at the boiling point of this compound.- Cool the receiving flask in an ice bath to minimize evaporation.

Visualizations

Separation_Workflow Experimental Workflow for Separation and Analysis cluster_prep Preparation cluster_sep Separation cluster_collect Collection cluster_analysis Analysis Isomer_Mixture Mixture of Dichlorobutane Isomers Fractional_Distillation Fractional Distillation Isomer_Mixture->Fractional_Distillation Fraction1 Fraction 1 (Enriched 1,1-) Fractional_Distillation->Fraction1 Fraction2 Fraction 2 (Enriched 1,2-) Fractional_Distillation->Fraction2 Fraction3 Fraction 3 (Enriched 1,3- & 1,4-) Fractional_Distillation->Fraction3 GC_Analysis Gas Chromatography (Purity Check) Fraction1->GC_Analysis Fraction2->GC_Analysis Fraction3->GC_Analysis

Caption: Workflow for the separation and analysis of dichlorobutane isomers.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation Start Poor Separation Observed Check_Column Is the fractionating column efficient? Start->Check_Column Check_Rate Is the distillation rate too fast? Check_Column->Check_Rate Yes Upgrade_Column Use a more efficient column Check_Column->Upgrade_Column No Check_Insulation Is the column well-insulated? Check_Rate->Check_Insulation No Reduce_Heat Reduce the heating rate Check_Rate->Reduce_Heat Yes Insulate_Column Improve column insulation Check_Insulation->Insulate_Column No Resolved Separation Improved Check_Insulation->Resolved Yes Upgrade_Column->Resolved Reduce_Heat->Resolved Insulate_Column->Resolved

Caption: Troubleshooting flowchart for poor distillation separation.

References

purification techniques for 1,1-Dichlorobutane from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1-Dichlorobutane from a typical reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurity profile largely depends on the synthetic route. For the common method of free-radical chlorination of 1-chlorobutane (B31608), the primary impurities are other dichlorobutane isomers: 1,2-dichlorobutane (B1580518), 1,3-dichlorobutane (B52869), and 1,4-dichlorobutane.[1][2][3] Unreacted 1-chlorobutane and residual reagents like sulfuryl chloride or initiators (e.g., AIBN) may also be present.[1][4]

Q2: What is the primary recommended purification technique for this compound?

A2: Fractional distillation is the primary method for separating this compound from its isomers and other volatile impurities due to differences in their boiling points.[5][6][7] The success of this technique depends on the efficiency of the fractionating column and careful control of distillation parameters.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both separating and identifying the dichlorobutane isomers and quantifying the purity of the final product.[1][8] The retention times will differ for each isomer, and the mass spectrometer provides confident identification based on fragmentation patterns.[8]

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally not recommended if your goal is to separate this compound from its isomers. The boiling points of the dichlorobutane isomers are relatively close, necessitating the higher separation efficiency of fractional distillation, which utilizes multiple vaporization-condensation cycles.[6][7] Simple distillation is only effective for separating liquids with boiling point differences greater than 25-50°C.[5][7]

Q5: Are there alternative purification methods if fractional distillation is ineffective?

A5: If the boiling points of the impurities are too close for efficient separation by fractional distillation, extractive distillation can be considered.[9] This technique involves adding a high-boiling, non-volatile solvent that alters the relative volatilities of the components, making them easier to separate.

Troubleshooting Guides

Problem 1: Low purity of this compound after fractional distillation.

Possible Cause Solution
Inefficient Fractionating Column Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[6]
Distillation Rate is Too High Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation provides better separation.
Improper Thermometer Placement Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Fluctuating Heat Source Use a heating mantle with a stirrer or an oil bath to provide stable and even heating to the distillation flask.

Problem 2: The organic layer is difficult to separate from the aqueous layer during work-up.

Possible Cause Solution
Similar Densities The density of the chlorinated organic layer can be close to that of the aqueous layer.[4]
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion and improve layer separation.

Problem 3: Product is cloudy or contains visible water droplets after drying.

Possible Cause Solution
Insufficient Drying Agent Add more anhydrous drying agent (e.g., sodium sulfate (B86663), magnesium sulfate) in small portions until the liquid is clear and some of the drying agent flows freely when the flask is swirled.[4]
Drying Agent is Exhausted If the drying agent clumps together, it has absorbed its maximum capacity of water. Decant the organic layer into a new flask and add fresh drying agent.

Quantitative Data

Table 1: Boiling Points of this compound and Related Compounds

Compound Boiling Point (°C) Boiling Point (°F) Reference
1-Chlorobutane78172[10][11][12][13][14]
This compound 114.8 - 115.1 238.6 - 239.2 [15][16][17][18]
1,2-Dichlorobutane124 - 125255.2 - 257[19][20][21][22][23]
1,3-Dichlorobutane133 - 134271.4 - 273.2[24][25][26][27][28]
1,4-Dichlorobutane161 - 163322 - 325[29][30][31][32][33]

Experimental Protocols

Protocol 1: General Work-up of a Reaction Mixture

This protocol is for the initial purification of the crude product after a synthesis reaction, such as the free-radical chlorination of 1-chlorobutane.

  • Transfer to Separatory Funnel : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Wash : Add an equal volume of 0.5 M sodium carbonate solution to neutralize any remaining acid (like HCl) and wash away water-soluble impurities.[1]

  • Separation : Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently and then allow the layers to separate.

  • pH Check : Drain the lower aqueous layer and check its pH to ensure it is neutral or slightly basic. If it is still acidic, repeat the wash with sodium carbonate solution.

  • Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water.

  • Drying : Separate the organic layer and transfer it to an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution.[34] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

  • Decant : Carefully decant or filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Flask Preparation : Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating : Begin heating the flask gently using a heating mantle.

  • Establish Reflux : Heat the mixture to boiling and allow the vapor to rise into the fractionating column. Adjust the heat so that a temperature gradient is established along the column.

  • Collect Fractions :

    • Forerun : Collect the initial distillate, which will likely be the lowest boiling point component (e.g., unreacted 1-chlorobutane, bp ~78°C).

    • Product Fraction : As the temperature stabilizes at the boiling point of this compound (~115°C), change the receiving flask to collect the purified product.

    • Isomeric Impurities : A gradual increase in temperature will indicate the distillation of higher-boiling isomers (1,2-dichlorobutane, bp ~124°C; 1,3-dichlorobutane, bp ~134°C). These should be collected in a separate flask.

  • Monitoring : Monitor the temperature at the distillation head throughout the process. A stable temperature indicates that a pure component is distilling.

  • Completion : Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Analysis : Analyze the collected fractions by GC-MS to confirm purity.

Visualizations

Purification_Workflow cluster_0 Post-Reaction Work-up cluster_1 Purification & Analysis ReactionMixture Crude Reaction Mixture AqueousWash Wash with Na2CO3 Solution ReactionMixture->AqueousWash BrineWash Wash with Brine AqueousWash->BrineWash Drying Dry with Anhydrous Na2SO4 BrineWash->Drying CrudeProduct Crude Dried Product Drying->CrudeProduct FractionalDistillation Fractional Distillation CrudeProduct->FractionalDistillation GCMS_Analysis Purity Analysis (GC-MS) FractionalDistillation->GCMS_Analysis PureProduct Pure this compound GCMS_Analysis->PureProduct Troubleshooting_Purity Start Low Purity after Distillation CheckTemp Was distillation temperature stable? Start->CheckTemp NoTemp No CheckTemp->NoTemp No YesTemp Yes CheckTemp->YesTemp Yes CheckColumn Is the fractionating column efficient? NoColumn No CheckColumn->NoColumn No YesColumn Yes CheckColumn->YesColumn Yes CheckRate Was the distillation rate slow and steady? NoRate No CheckRate->NoRate No YesRate Yes CheckRate->YesRate Yes SolutionTemp Adjust heat source for stability. Check thermometer placement. NoTemp->SolutionTemp YesTemp->CheckColumn SolutionColumn Use a longer or more efficient column. NoColumn->SolutionColumn YesColumn->CheckRate SolutionRate Reduce heating rate. NoRate->SolutionRate ConsiderOther Consider alternative methods like extractive distillation. YesRate->ConsiderOther

References

identifying and minimizing byproducts in 1,1-Dichlorobutane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 1,1-Dichlorobutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound in Free-Radical Chlorination of 1-Chlorobutane (B31608)

  • Question: My GC analysis shows a low percentage of this compound and a high percentage of other dichlorobutane isomers. How can I increase the yield of the desired product?

  • Answer: The free-radical chlorination of 1-chlorobutane naturally produces a mixture of isomers due to the comparable reactivity of different C-H bonds. The formation of this compound is often disfavored due to steric hindrance and the electron-withdrawing effect of the existing chlorine atom, which strengthens the C-H bonds on the same carbon.[1][2] While it is challenging to obtain this compound as the sole product through this method, you can optimize the reaction conditions to slightly favor its formation.

    • Temperature: Lowering the reaction temperature can increase the selectivity of the chlorination reaction.

    • Chlorinating Agent: The choice of chlorinating agent can influence the product distribution.

    • Alternative Routes: For a higher yield of this compound, consider alternative synthesis routes, such as the reaction of butanal with phosphorus pentachloride.

Issue 2: Presence of Acidic Impurities in the Final Product

  • Question: My final this compound product is acidic. What is the source of this acidity and how can I remove it?

  • Answer: Acidic impurities are common byproducts in several synthesis routes for this compound.

    • Source of Acidity:

      • From Butanal and PCl₅: The reaction of butanal with phosphorus pentachloride (PCl₅) produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[3] POCl₃ can hydrolyze in the presence of moisture to form phosphoric acid and more HCl.[4]

      • From 1-Butanol (B46404) and SOCl₂: The reaction of 1-butanol with thionyl chloride (SOCl₂) generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

    • Removal of Acidic Impurities: To neutralize and remove these acidic byproducts, a thorough work-up procedure is essential. This typically involves washing the organic layer with a saturated sodium bicarbonate solution (NaHCO₃) or other mild bases.[1][5] The bicarbonate solution will react with and neutralize any residual HCl.[1] This should be followed by washing with water to remove any remaining salts and a final drying step over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Issue 3: Difficulty in Separating this compound from Isomeric Byproducts

  • Question: I am having trouble separating this compound from the other dichlorobutane isomers. What is the best method for purification?

  • Answer: The boiling points of the dichlorobutane isomers are relatively close, which can make separation by simple distillation challenging.

    • Fractional Distillation: Fractional distillation is the most effective method for separating liquids with close boiling points.[6][7][8] A fractionating column with a high number of theoretical plates will provide the best separation. The component with the lowest boiling point, this compound (boiling point ~114-115 °C), will distill first.

    • Gas Chromatography (GC): While primarily an analytical technique, preparative gas chromatography can be used to separate small quantities of isomers with high purity.

Frequently Asked Questions (FAQs)

Synthesis and Byproducts

  • Q1: What are the common methods for synthesizing this compound?

    • A1: The most common laboratory methods for synthesizing this compound are:

      • Reaction of Butanal with Phosphorus Pentachloride (PCl₅): This is a direct method to form a geminal dichloride from an aldehyde.

      • Free-Radical Chlorination of 1-Chlorobutane: This method involves the reaction of 1-chlorobutane with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. However, this typically yields a mixture of dichlorobutane isomers.[2]

      • Reaction of 1-Butanol with a Chlorinating Agent: While thionyl chloride (SOCl₂) is commonly used to convert alcohols to monochloroalkanes, forcing conditions or specific reagents can lead to the formation of dichlorinated products, though this is less common for producing 1,1-isomers directly from a primary alcohol.

  • Q2: What are the primary byproducts in the synthesis of this compound from butanal and PCl₅?

    • A2: The main byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl).[3] POCl₃ is a liquid that can be separated by distillation, and HCl is a gas that can be neutralized during the work-up.

  • Q3: What are the byproducts of the free-radical chlorination of 1-chlorobutane?

    • A3: The primary byproducts are other isomers of dichlorobutane: 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[9] The relative amounts of these isomers depend on the reaction conditions.

Minimization and Purification

  • Q4: How can I minimize the formation of isomeric byproducts in the free-radical chlorination of 1-chlorobutane?

    • A4: While completely eliminating isomeric byproducts is difficult, you can influence the product ratio by controlling the reaction temperature. Lower temperatures generally lead to higher selectivity.

  • Q5: What is the best way to remove phosphorus oxychloride (POCl₃) after the reaction of butanal with PCl₅?

    • A5: Phosphorus oxychloride can be removed through careful fractional distillation. Additionally, any residual POCl₃ can be hydrolyzed to phosphoric acid by carefully adding water to the reaction mixture (in a well-ventilated fume hood), which can then be removed by washing with a basic solution.

  • Q6: How do I safely handle the gaseous byproducts HCl and SO₂?

    • A6: These reactions should always be performed in a well-ventilated fume hood. The gaseous byproducts can be neutralized by bubbling the exhaust gas through a trap containing a basic solution, such as sodium hydroxide.

Data Presentation

Table 1: Isomer Distribution in the Free-Radical Chlorination of 1-Chlorobutane

This table summarizes the typical product distribution obtained from the free-radical chlorination of 1-chlorobutane as determined by Gas Chromatography (GC) analysis. The percentages can vary based on specific reaction conditions.

CompoundBoiling Point (°C)Typical % Area from GC[9]
This compound114-1155-7%
1,2-Dichlorobutane121-12320-25%
1,3-Dichlorobutane131-13340-50%
1,4-Dichlorobutane161-16320-25%

Experimental Protocols

Protocol 1: Synthesis of this compound from Butanal and Phosphorus Pentachloride

Materials:

  • Butanal (butyraldehyde)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • In the flask, place phosphorus pentachloride (1.1 molar equivalents) and add anhydrous diethyl ether to create a slurry.

  • Cool the flask in an ice bath.

  • Slowly add butanal (1 molar equivalent) dropwise from the dropping funnel to the stirred slurry. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice in a beaker. This will hydrolyze the excess PCl₅ and the POCl₃ byproduct. Perform this step in a fume hood as HCl gas will be evolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution until effervescence ceases.[1][5]

    • Water

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 114-115 °C.

Protocol 2: Free-Radical Chlorination of 1-Chlorobutane

Materials:

  • 1-Chlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (radical initiator)

  • Anhydrous carbon tetrachloride (or another suitable inert solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or UV lamp

  • Separatory funnel

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chlorobutane and the inert solvent.

  • Add a catalytic amount of the radical initiator (e.g., AIBN).

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Slowly add sulfuryl chloride dropwise to the refluxing mixture.

  • After the addition is complete, continue to heat or irradiate for a specified time to ensure the reaction goes to completion. The reaction can be monitored by GC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any HCl formed.[5]

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains a mixture of dichlorobutane isomers. Analyze the product distribution using Gas Chromatography (GC).

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Analysis cluster_byproducts Byproduct Identification Start Start Synthesis Reaction Reaction Mixture Start->Reaction Reactants Quench Quench Reaction Reaction->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Analyze GC/MS Analysis Dry->Analyze Isomers Isomeric Dichlorobutanes Analyze->Isomers Acidic Acidic Byproducts (HCl, POCl3) Analyze->Acidic Unreacted Unreacted Starting Material Analyze->Unreacted

Caption: Workflow for Byproduct Identification.

Minimization_Strategy cluster_problem Problem Identification cluster_solutions Minimization & Purification Strategies LowYield Low Yield of this compound Optimize Optimize Reaction Conditions (Temp, Stoichiometry) LowYield->Optimize AltRoute Select Alternative Synthesis Route LowYield->AltRoute HighIsomers High Isomer Content HighIsomers->Optimize FracDist Fractional Distillation HighIsomers->FracDist AcidicProduct Acidic Product BaseWash Wash with NaHCO3 Solution AcidicProduct->BaseWash

Caption: Byproduct Minimization Strategy.

References

Technical Support Center: Optimizing Alkylation Reactions with 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing alkylation reactions utilizing 1,1-Dichlorobutane. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product when reacting an aromatic compound, like benzene (B151609), with this compound in a Friedel-Crafts alkylation?

A1: The primary expected product is a 1,1-diarylbutane. The reaction proceeds in a stepwise manner. In the first step, one chlorine atom is displaced by the aromatic ring to form a mono-alkylated intermediate, 1-chloro-1-arylbutane. This intermediate then reacts with a second molecule of the aromatic compound to yield the 1,1-diarylbutane. Due to the geminal dichloride structure, this double alkylation at the same carbon is the typical outcome.

Q2: What are the most common Lewis acids used for this type of alkylation, and what are the typical catalyst loading ranges?

A2: Strong Lewis acids are required to catalyze this reaction. The most common choices are aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1] Catalyst loading can vary significantly based on the reactivity of the aromatic substrate. For highly reactive arenes, a catalytic amount (e.g., 5-10 mol%) may be sufficient. However, for less reactive substrates, stoichiometric or even excess amounts of the Lewis acid might be necessary.[2]

Q3: I am observing low yields of the desired 1,1-diarylbutane. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst.[3]

  • Deactivated Aromatic Substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally unreactive in Friedel-Crafts alkylations.[1]

  • Insufficient Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Start with a moderate temperature and gradually increase it while monitoring the reaction.

  • Carbocation Rearrangements: While less common for the secondary carbocation that would be formed from this compound, rearrangements are a known issue in Friedel-Crafts alkylations and can lead to a mixture of products.[4][5]

Q4: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A4: Several side reactions can lead to a mixture of products:

  • Polyalkylation: The initial mono-alkylated product can be more reactive than the starting arene, leading to the addition of more alkyl groups at different positions on the aromatic ring.[1][6] Using a large excess of the aromatic substrate can help to minimize this.

  • Isomerization: The position of the alkyl group on the aromatic ring can change, especially under harsh conditions, leading to a mixture of ortho, meta, and para isomers.

  • Elimination Reactions: The intermediate carbocation can undergo elimination to form alkenes, which can then polymerize or react further.

  • Intermolecular Reactions: In some cases, the alkylating agent can react with itself, leading to oligomerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive (hydrated) Lewis acid catalyst. 2. Aromatic substrate is strongly deactivated. 3. Insufficiently reactive alkylating agent. 4. Reaction temperature is too low.1. Use a fresh, anhydrous Lewis acid. 2. Consider using a more activated aromatic substrate if possible. 3. Ensure the purity of this compound. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Multiple Products (Isomers and Byproducts) 1. Polyalkylation due to the activating nature of the initial alkyl group. 2. Carbocation rearrangement leading to different alkyl chain attachments. 3. Lack of regioselectivity in the substitution pattern.1. Use a large excess of the aromatic substrate to favor the reaction with the starting material. 2. This is less likely with the secondary carbocation from this compound, but if suspected, consider milder reaction conditions (lower temperature, less active catalyst). 3. Optimize the reaction temperature to favor the desired isomer (kinetic vs. thermodynamic control).
Excessive Polyalkylation The mono-alkylated product is more reactive than the starting aromatic compound.1. Use a large excess of the aromatic substrate. This increases the probability that the electrophile will react with the starting material rather than the already substituted product.[7] 2. Control the stoichiometry of the reactants carefully.
Charring or Darkening of the Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.1. Control the rate of addition of the this compound or the Lewis acid catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary to manage the exotherm.

Experimental Protocols

General Procedure for the Synthesis of 1,1-Diphenylbutane from Benzene and this compound

This protocol is a representative example and may require optimization for different aromatic substrates.

Materials:

  • Anhydrous Benzene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM) (optional, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous benzene (a large excess, e.g., 10 equivalents) and, if necessary, a dry solvent like dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to this compound) with stirring.

  • Substrate Addition: Add this compound (1 equivalent) to the dropping funnel, diluted with a small amount of anhydrous benzene or dichloromethane. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it may be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath and slowly and carefully pour it over a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the 1,1-diphenylbutane.

Data Presentation

The following table provides hypothetical data based on typical Friedel-Crafts alkylation outcomes to illustrate the effect of reaction parameters on the synthesis of 1,1-diphenylbutane.

Entry Arene/Dichlorobutane Ratio Catalyst (mol%) Temperature (°C) Time (h) Yield of 1,1-Diphenylbutane (%) Key Byproducts
15:1AlCl₃ (10)25445Polyalkylated products, 1-chloro-1-phenylbutane
210:1AlCl₃ (10)25465Minor polyalkylated products
310:1FeCl₃ (15)50655Isomeric products, polyalkylated products
410:1AlCl₃ (5)25840Incomplete conversion, 1-chloro-1-phenylbutane
510:1AlCl₃ (10)0-5660Slower reaction rate

Visualizations

Experimental Workflow for Optimizing Alkylation with this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Anhydrous Reagents (Arene, this compound, Solvent) setup Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup prep_catalyst Weigh Anhydrous Lewis Acid (AlCl₃) prep_catalyst->setup addition Slowly Add Reagents and Catalyst at 0-5 °C setup->addition react Stir at Controlled Temperature (Monitor by TLC/GC) addition->react react->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify analyze Analyze Product (NMR, GC-MS) purify->analyze

A typical experimental workflow for optimizing the alkylation reaction.
Troubleshooting Logic for Low Yield in Alkylation with this compound

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield of 1,1-Diarylbutane cause1 Inactive Catalyst start->cause1 cause2 Deactivated Arene start->cause2 cause3 Low Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Use Fresh, Anhydrous Lewis Acid cause1->sol1 sol2 Use More Activated Arene or Harsher Conditions cause2->sol2 sol3 Increase Reaction Temperature Incrementally cause3->sol3 sol4 - Use Excess Arene - Optimize Stoichiometry - Lower Temperature cause4->sol4

A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Synthesis and Handling of Geminal Dichlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and management of side reactions involving geminal dichlorides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your synthetic work.

Troubleshooting Guide

Side reactions are a common challenge in the synthesis and subsequent reactions of geminal dichlorides. The following table summarizes frequent issues, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low yield of geminal dichloride Incomplete reaction of the starting carbonyl compound.Increase reaction time or temperature. Use a catalyst such as triphenylphosphine (B44618) oxide with thionyl chloride.[1][2]Improved conversion of starting material to product.
Side reactions such as elimination or over-halogenation.See specific entries below for managing these side reactions.Minimization of byproduct formation and increased yield of the desired product.
Formation of alkene or alkyne byproducts Dehydrohalogenation of the geminal dichloride, often promoted by strong bases or high temperatures.[3][4][5][6][7]Use a weaker base (e.g., NaHCO₃) or a non-basic workup. Maintain lower reaction temperatures. For subsequent reactions, consider bases like potassium carbonate over stronger options like sodium amide if elimination is a concern.Reduced elimination byproducts, preserving the geminal dichloride structure.
Formation of aldehyde or ketone byproducts Hydrolysis of the geminal dichloride due to the presence of water. This proceeds through an unstable geminal diol intermediate.[8]Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use a non-aqueous workup if possible.Prevention of hydrolysis and formation of carbonyl compounds.
Over-halogenation (formation of trichlorides) Reaction conditions are too harsh, or the starting material is susceptible to further halogenation.Use stoichiometric amounts of the chlorinating agent. Monitor the reaction closely using techniques like GC-MS to stop it at the desired point.Minimized formation of over-halogenated byproducts.
Difficulty in purifying the product Boiling points of the product and impurities are very close.Utilize fractional distillation for liquids with close boiling points.[9][10][11][12] For solid products, recrystallization from an appropriate solvent system can be effective.Improved purity of the final geminal dichloride.
Presence of triphenylphosphine oxide byproduct (from Appel reaction) Incomplete removal during workup.Wash the crude product with a solvent in which triphenylphosphine oxide is insoluble but the product is soluble (e.g., a mixture of pentane (B18724)/ether).[13][14][15] Alternatively, precipitation with ZnCl₂ or MgCl₂ can be effective.[15][16][17]Efficient removal of triphenylphosphine oxide, leading to a purer product.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the synthesis and handling of geminal dichlorides.

Q1: What are the most common side reactions when synthesizing geminal dichlorides?

A1: The most prevalent side reactions are elimination and hydrolysis. Elimination, or dehydrohalogenation, is the loss of hydrogen chloride to form an alkene or, with further elimination, an alkyne.[3][4][5][6][7] This is often promoted by strong bases and high temperatures. Hydrolysis occurs in the presence of water, where the geminal dichloride is converted to an unstable geminal diol, which then rapidly decomposes to an aldehyde or a ketone.[8]

Q2: How can I minimize the formation of elimination byproducts?

A2: To reduce elimination, it is crucial to control the basicity and temperature of your reaction. If a base is required for a subsequent step, choose a weaker, non-nucleophilic base. For example, using potassium carbonate instead of sodium amide can significantly reduce the rate of elimination.[5] Keeping the reaction temperature as low as feasible will also disfavor the elimination pathway.

Q3: My geminal dichloride seems to be decomposing back to the starting ketone. What is happening?

A3: This is a classic sign of hydrolysis. Geminal dichlorides can react with even trace amounts of water in your solvents or reagents, or from atmospheric moisture.[8] To prevent this, ensure all your glassware is oven-dried, use anhydrous solvents, and run your reaction under an inert atmosphere like nitrogen or argon.

Q4: I am using the Appel reaction to synthesize a geminal dichloride from a 1,1-diol, but I am having trouble removing the triphenylphosphine oxide byproduct. What is the best way to purify my product?

A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct in reactions using triphenylphosphine. A useful technique is to triturate the crude reaction mixture with a solvent system in which your product is soluble but the triphenylphosphine oxide is not, such as a mixture of pentane and diethyl ether.[13][14][15] The triphenylphosphine oxide will precipitate and can be removed by filtration. Another effective method is to add zinc chloride or magnesium chloride to the reaction mixture, which forms a complex with triphenylphosphine oxide, causing it to precipitate.[15][16][17]

Q5: What is the best method to synthesize a geminal dichloride from a ketone?

A5: A common and effective method is the reaction of a ketone with phosphorus pentachloride (PCl₅).[18][19][20] This reaction directly converts the carbonyl group into a geminal dichloride. Other reagents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂) in the presence of a catalyst can also be used.[1] The choice of reagent may depend on the specific substrate and the desired scale of the reaction.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of geminal dichlorides.

Protocol 1: Synthesis of 2,2-Dichloropropane (B165471) from Acetone (B3395972) using PCl₅

This protocol describes the conversion of a ketone to a geminal dichloride.[18][19][20]

Materials:

  • Acetone (well-cooled)

  • Phosphorus pentachloride (PCl₅)

  • Ice water

  • Separatory funnel

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • To 5 g of acetone, well-cooled in an ice-water bath, slowly add 15 g of phosphorus pentachloride in small portions.

  • Allow the reaction to proceed until the PCl₅ has completely dissolved, resulting in a yellow liquid.

  • Carefully pour the reaction mixture into ice-cold water to decompose the excess PCl₅ and the phosphorus oxychloride byproduct.

  • The 2,2-dichloropropane will separate as a dense, oily layer at the bottom.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, a dilute solution of sodium carbonate, and finally with water again to remove any acidic impurities.

  • Dry the crude 2,2-dichloropropane over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction that boils at approximately 70°C.

Protocol 2: Purification of a Liquid Geminal Dichloride by Fractional Distillation

This protocol is for purifying a liquid geminal dichloride from impurities with close boiling points.[9][10][11][12][21]

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.

  • Place the crude liquid geminal dichloride into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin heating the flask gently.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the most volatile component.

  • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is your desired geminal dichloride. The temperature should remain stable at the boiling point of your product during this collection.

  • Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides and the charring of high-boiling residues.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Geminal Dichloride Synthesis

low_yield_troubleshooting start Low Yield of Geminal Dichloride check_reaction Analyze Crude Reaction Mixture (e.g., GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction High amount of starting material side_products Significant Side Products Detected check_reaction->side_products Low amount of starting material solution1 Increase Reaction Time or Temperature incomplete_reaction->solution1 solution2 Add Catalyst (e.g., Ph3PO) incomplete_reaction->solution2 identify_side_products Identify Side Products side_products->identify_side_products elimination Alkene/Alkyne (Elimination) identify_side_products->elimination hydrolysis Aldehyde/Ketone (Hydrolysis) identify_side_products->hydrolysis over_halogenation Trichloride (Over-halogenation) identify_side_products->over_halogenation solution3 Use Weaker Base/ Lower Temperature elimination->solution3 solution4 Use Anhydrous Conditions hydrolysis->solution4 solution5 Use Stoichiometric Reagents/ Monitor Reaction over_halogenation->solution5

Caption: Troubleshooting workflow for low yield in geminal dichloride synthesis.

Experimental Workflow for Synthesis and Purification of 2,2-Dichloropropane

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Cool Acetone (Ice Bath) add_pcl5 Slowly Add PCl5 start->add_pcl5 react Reaction add_pcl5->react quench Pour into Ice Water react->quench separate Separate Organic Layer quench->separate wash Wash with H2O, Na2CO3(aq), H2O separate->wash dry Dry over CaCl2 wash->dry distill Fractional Distillation dry->distill collect Collect Product (b.p. ~70°C) distill->collect

Caption: Step-by-step workflow for the synthesis of 2,2-dichloropropane.

References

stability of 1,1-Dichlorobutane under acidic vs. basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dichlorobutane, focusing on its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under basic conditions?

A1: Under basic conditions, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: This is a substitution reaction where hydroxide (B78521) ions (OH⁻) act as nucleophiles, attacking the carbon atom bearing the two chlorine atoms. This initially forms an unstable geminal diol, which rapidly dehydrates to yield butanal.[1]

  • Dehydrohalogenation (Elimination): This is an elimination reaction favored by strong, bulky bases. A base abstracts a proton from the carbon atom adjacent to the one with the chlorine atoms (the β-carbon), leading to the formation of a double bond and the elimination of a chloride ion. This can result in the formation of various chlorinated butene isomers.

Q2: What is the expected stability of this compound under acidic conditions?

A2: this compound is generally more stable under acidic conditions compared to basic conditions. However, under strongly acidic conditions (e.g., concentrated sulfuric acid), degradation can occur. The likely mechanism involves protonation of a chlorine atom, making it a better leaving group (HCl). This would generate a secondary carbocation, which can then undergo:

  • Rearrangement: The secondary carbocation may rearrange to a more stable carbocation, if possible.

  • Nucleophilic Attack: A weak nucleophile present in the medium (e.g., water) could attack the carbocation.

  • Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Q3: I am observing unexpected peaks in my GC-MS analysis after treating this compound with a strong base. What could they be?

A3: Unexpected peaks following basic treatment are likely due to a combination of hydrolysis and dehydrohalogenation products.

  • Butanal: The expected product of hydrolysis.

  • Chlorobutene Isomers: Products of dehydrohalogenation. The position of the double bond can vary, leading to different isomers.

  • Dichlorobutene Isomers: If a second dehydrohalogenation event occurs on a chlorobutene intermediate.

Refer to the Troubleshooting Guide below for strategies to identify these byproducts.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation:

  • pH Control: Avoid strongly basic conditions if hydrolysis or elimination is undesirable. Maintain a neutral or slightly acidic pH.

  • Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures accelerate both substitution and elimination reactions.

  • Inert Atmosphere: While not directly related to acid/base stability, this compound can be sensitive to strong oxidants.[2] Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guides

Issue: Rapid Disappearance of this compound in a Basic Reaction Medium

Possible Cause Troubleshooting Steps
High concentration of strong base. Reduce the concentration of the base or use a weaker base if the reaction chemistry allows.
Elevated reaction temperature. Lower the reaction temperature and monitor the reaction progress over a longer period.
Presence of a phase-transfer catalyst. If a phase-transfer catalyst is used, it may accelerate the reaction with aqueous base. Consider reducing its concentration or choosing a different catalyst.

Issue: Poor Mass Balance in a Reaction Involving this compound

Possible Cause Troubleshooting Steps
Loss of volatile products during workup. Ensure all workup steps are performed in a well-ventilated fume hood with appropriate cooling to minimize evaporation of butanal or other volatile byproducts.
Incomplete extraction of products. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of all components.
Adsorption of products onto labware. Silanize glassware to reduce active sites that can adsorb chlorinated compounds.

Data Presentation

Due to the limited availability of specific kinetic data in the literature for the degradation of this compound under various pH conditions, the following tables are provided as templates. Researchers can use the experimental protocol outlined below to generate their own data and populate these tables.

Table 1: Stability of this compound under Acidic Conditions

pHTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Products
12524User-generated dataUser-generated data
15024User-generated dataUser-generated data
32524User-generated dataUser-generated data
35024User-generated dataUser-generated data

Table 2: Stability of this compound under Basic Conditions

pHTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Products
10251User-generated dataUser-generated data
10256User-generated dataUser-generated data
13251User-generated dataUser-generated data
13256User-generated dataUser-generated data

Experimental Protocols

Protocol: Determination of this compound Stability in Aqueous Solutions

This protocol is designed to assess the stability of this compound under specific acidic or basic conditions over time.

1. Materials:

  • This compound (high purity)

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidic conditions

  • Sodium hydroxide (NaOH) for basic conditions

  • pH meter

  • Volumetric flasks and pipettes

  • Headspace vials with septa and caps

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Internal standard (e.g., 1,2-dichloropropane)

2. Preparation of Solutions:

  • Prepare buffer solutions at the desired acidic and basic pH values.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare a stock solution of the internal standard in the same solvent.

3. Experimental Procedure:

  • To a series of headspace vials, add a known volume of the prepared buffer solution.

  • Spike each vial with a known amount of the this compound stock solution and the internal standard stock solution to achieve the desired starting concentration.

  • Immediately cap and seal the vials.

  • Incubate the vials at a constant temperature (e.g., 25°C or 50°C).

  • At specified time points (e.g., 0, 1, 3, 6, 24 hours), remove a set of vials from the incubator.

  • Quench the reaction if necessary (e.g., by neutralizing the solution).

  • Analyze the headspace of the vials by GC-MS.

4. GC-MS Analysis:

  • Develop a GC-MS method capable of separating this compound, the internal standard, and potential degradation products (e.g., butanal, chlorobutenes).

  • Quantify the amount of this compound remaining at each time point by comparing its peak area to that of the internal standard.

  • Identify degradation products by comparing their mass spectra to library data and known standards.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

  • Identify and, if possible, quantify the major degradation products.

Visualizations

G cluster_acid Acidic Conditions 1,1-Dichlorobutane_acid This compound Protonation Protonation of Cl 1,1-Dichlorobutane_acid->Protonation + H+ Carbocation Secondary Carbocation Protonation->Carbocation - HCl Rearrangement Rearrangement Carbocation->Rearrangement Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Carbocation->Nucleophilic_Attack Elimination_acid Elimination (Loss of H+) Carbocation->Elimination_acid Products_acid Substitution/Elimination Products Nucleophilic_Attack->Products_acid Elimination_acid->Products_acid G cluster_base Basic Conditions 1,1-Dichlorobutane_base This compound Hydrolysis Hydrolysis (Substitution) 1,1-Dichlorobutane_base->Hydrolysis + OH- Dehydrohalogenation Dehydrohalogenation (Elimination) 1,1-Dichlorobutane_base->Dehydrohalogenation + Base Geminal_Diol Geminal Diol (unstable) Hydrolysis->Geminal_Diol Chlorobutenes Chlorobutene Isomers Dehydrohalogenation->Chlorobutenes - HCl Butanal Butanal Geminal_Diol->Butanal - H2O G Start Start: Prepare Buffered Solutions and Standards Setup Set up Headspace Vials with Reactants Start->Setup Incubation Incubate at Constant Temperature Setup->Incubation Sampling Sample at Predetermined Time Points Incubation->Sampling Analysis Headspace GC-MS Analysis Sampling->Analysis Data Data Processing and Quantification Analysis->Data Results Determine Degradation Rate and Products Data->Results

References

analytical methods for quantifying the purity of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for quantifying the purity of 1,1-Dichlorobutane. It includes detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most prevalent and suitable methods for quantifying the purity of the volatile compound this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[][2] ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful technique for purity determination, offering the advantage of being non-destructive.[3][4]

Q2: What are the expected impurities in a sample of this compound?

A2: The primary impurities in this compound are typically its structural isomers, such as 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane, which can form during the synthesis process.[5] Other potential impurities could include residual starting materials like 1-chlorobutane (B31608) or by-products from side reactions.[5]

Q3: What is a typical purity specification for commercially available this compound?

A3: For research and development purposes, a purity of >95% is generally considered acceptable.[3][6] Specific grades of this compound may have higher purity specifications, such as 98% or 99%.

Q4: How can I prepare a sample of this compound for GC analysis?

A4: Due to its volatility, this compound is typically diluted in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 µg/mL before injection into the GC system.[]

Q5: Is HPLC a suitable method for analyzing this compound?

A5: While High-Performance Liquid Chromatography (HPLC) is a common technique for purity analysis, it is generally less suitable for highly volatile compounds like this compound.[][7] Gas Chromatography is the preferred method due to the compound's volatility. However, HPLC methods have been developed for other short-chain chlorinated paraffins and could potentially be adapted if necessary.[8]

Gas Chromatography (GC) Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Sample overloading.1. Use a deactivated injector liner and a column suitable for chlorinated hydrocarbons. 2. Bake out the column at a high temperature or trim the first few centimeters. 3. Reduce the sample concentration or injection volume.
Poor Resolution Between Isomers 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal.1. Use a column with a stationary phase that provides good selectivity for halogenated compounds (e.g., a 5% phenyl methylpolysiloxane). 2. Optimize the temperature ramp rate; a slower ramp can improve separation. 3. Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Baseline Drift or Instability 1. Column bleed. 2. Contamination in the carrier gas or injector. 3. Detector instability.1. Condition the column properly. Ensure the analysis temperature is below the column's maximum operating temperature. 2. Use high-purity carrier gas and ensure gas traps are functional. Clean the injector. 3. Allow the detector to stabilize fully. Check detector gas flows.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contamination in the syringe.1. Run a solvent blank after highly concentrated samples. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Thoroughly clean the syringe between injections.
Inconsistent Peak Areas (Poor Reproducibility) 1. Leaks in the injection port. 2. Inconsistent injection volume or technique. 3. Fluctuations in carrier gas flow or pressure.1. Check for leaks at the septum and column connections using an electronic leak detector. 2. Use an autosampler for precise injections. If injecting manually, ensure a consistent technique. 3. Verify the stability of the gas supply and regulators.

Below is a logical workflow for troubleshooting GC analysis issues.

GCTroubleshooting start Problem with GC Analysis peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing/Fronting peak_shape->tailing Yes baseline Baseline Issues? resolution->baseline No overlap Peaks Overlapping resolution->overlap Yes reproducibility Poor Reproducibility? baseline->reproducibility No drift_noise Drift or Noise baseline->drift_noise Yes inconsistent_area Inconsistent Peak Areas reproducibility->inconsistent_area Yes sol_tailing Check for active sites Reduce sample concentration Check for column contamination tailing->sol_tailing sol_resolution Optimize temperature program Check carrier gas flow rate Use appropriate column overlap->sol_resolution sol_baseline Check for column bleed Ensure gas purity Check detector stability drift_noise->sol_baseline sol_reproducibility Check for leaks Use autosampler Verify gas pressure inconsistent_area->sol_reproducibility

A decision tree for troubleshooting common GC problems.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Quantification

This protocol outlines a standard method for determining the purity of this compound and quantifying its isomers.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

2. GC-MS Instrumental Parameters:

Parameter Setting
Injector Split/splitless, operated in split mode (e.g., 50:1 ratio)
Injector Temperature 250 °C
Column 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 40 °C for 2 min, then ramp to 200 °C at 10 °C/min
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Mass Range m/z 25-150

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the analytical sample using the calibration curve.

  • Identify and quantify any isomeric impurities by comparing their mass spectra and retention times to known standards or library data. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all detected peaks.

Below is a workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards (1-100 µg/mL) prep_stock->prep_cal prep_sample Prepare Analytical Sample prep_stock->prep_sample injection Inject Sample/Standard prep_cal->injection prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound detection->quantification calibration->quantification purity_calc Calculate Purity quantification->purity_calc

A generalized workflow for GC-MS purity analysis.
Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol provides a methodology for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) with a known purity. The standard should have a resonance that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation and accurate integration.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the triplet of the terminal methyl group) and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte and I_std are the integral values of the analyte and standard signals.

    • N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and standard.

    • MW_analyte and MW_std are the molecular weights of the analyte and standard.

    • m_analyte and m_std are the masses of the analyte and standard.

    • P_std is the purity of the internal standard.

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound.

Parameter Gas Chromatography (GC) Quantitative ¹H NMR (qNMR)
Typical Purity Grade >95% - 99%Not applicable (measures absolute purity)
Limit of Detection (LOD) Low µg/mL to ng/mL range (depending on detector)Dependent on sample concentration and spectrometer sensitivity
Limit of Quantification (LOQ) Low µg/mL to ng/mL range (depending on detector)Dependent on sample concentration and spectrometer sensitivity
Precision High (RSD < 5%)High (RSD < 2%)
Accuracy High (dependent on proper calibration)High (primary ratio method)
Primary Impurities Isomers (1,2-, 1,3-, 1,4-dichlorobutane), residual reactantsAny proton-containing impurity

References

preventing the formation of elimination products in reactions of 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Elimination in 1,1-Dichlorobutane Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted elimination byproducts during chemical reactions involving this compound.

Troubleshooting Guide: Minimizing Unwanted Elimination Products

Frequently, reactions intended to substitute the chlorine atoms in this compound are complicated by the formation of elimination byproducts, such as 1-chlorobut-1-ene. This guide provides a systematic approach to diagnosing and solving this common issue.

Core Problem: My reaction is yielding significant elimination products instead of the desired substitution product.

Several factors can influence the competition between substitution and elimination pathways. By carefully selecting your reaction conditions, you can favor the desired substitution outcome. The key factors to consider are the nature of the nucleophile/base, the solvent, and the reaction temperature.[1][2][3]

Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and rectify the cause of unwanted elimination product formation.

G start High Yield of Elimination Product Detected check_base Step 1: Evaluate the Base/Nucleophile Is it a strong, sterically hindered base (e.g., t-BuOK)? start->check_base change_base Solution: Switch to a good nucleophile that is a weak base. Examples: I⁻, Br⁻, N₃⁻, CN⁻ check_base->change_base Yes check_temp Step 2: Evaluate the Temperature Is the reaction run at an elevated temperature? check_base->check_temp No end Substitution Pathway Favored change_base->end lower_temp Solution: Lower the reaction temperature. Run at 0°C or room temperature. check_temp->lower_temp Yes check_solvent Step 3: Evaluate the Solvent Is a protic solvent like ethanol (B145695) being used? check_temp->check_solvent No lower_temp->end change_solvent Solution: Switch to a polar aprotic solvent. Examples: Acetone (B3395972), DMF, DMSO check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: A logical workflow for troubleshooting and preventing elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What factors determine whether I get substitution or elimination?

The outcome of the reaction depends on the competition between the nucleophile acting as a nucleophile (attacking the carbon atom) and acting as a base (abstracting a proton). The following factors are key:

  • Structure of the Alkyl Halide: this compound is a primary dihalide. Primary halides generally favor substitution.[1][2]

  • Strength of the Nucleophile/Base: Strong, bulky bases (like potassium tert-butoxide) favor elimination. Good nucleophiles that are weak bases (like iodide or azide) favor substitution.[4]

  • Reaction Temperature: Higher temperatures favor elimination.[1][2] Substitution reactions are often run at lower temperatures.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF) are ideal for SN2 substitution reactions. Polar protic solvents like ethanol can favor elimination, especially with a strong base.[1]

Q2: I need to perform a double substitution on this compound. How can I avoid elimination?

Performing a double substitution requires careful control of the reaction conditions to prevent elimination, especially after the first substitution.

Experimental Pathway for Double Substitution

G start This compound reaction1 First Substitution (SN2) - Low Temperature - Polar Aprotic Solvent start->reaction1 nucleophile1 Nucleophile 1 (Good Nucleophile, Weak Base) nucleophile1->reaction1 intermediate Monosubstituted Intermediate reaction1->intermediate purification Optional: Isolate and Purify Intermediate intermediate->purification reaction2 Second Substitution (SN2) - Re-evaluate conditions - Avoid high temperatures purification->reaction2 nucleophile2 Nucleophile 2 (May be same or different) nucleophile2->reaction2 product Final Disubstituted Product reaction2->product

Caption: A generalized experimental workflow for a sequential double substitution reaction.

Data on Substitution vs. Elimination

The choice of reagents and conditions dramatically impacts the ratio of substitution to elimination products. The following table provides illustrative data for reactions with a primary alkyl halide.

Reagent/NucleophileSolventTemperatureSubstitution Product Yield (%)Elimination Product Yield (%)
Sodium Iodide (NaI)AcetoneRoom Temp>95<5
Sodium Azide (NaN₃)DMSORoom Temp~90~10
Sodium Ethoxide (NaOEt)Ethanol70°C~20~80
Potassium t-Butoxide (KOtBu)t-Butanol70°C<5>95

Experimental Protocol: Halogen Exchange on this compound (Finkelstein Reaction)

This protocol details a classic SN2 reaction that strongly favors substitution over elimination. The reaction of this compound with sodium iodide in acetone produces 1-chloro-1-iodobutane, with minimal formation of elimination byproducts.

Objective: To synthesize 1-chloro-1-iodobutane via a nucleophilic substitution reaction, minimizing the formation of elimination products.

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.

  • Reagents: To the flask, add anhydrous sodium iodide (1.2 equivalents) and anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the stirring solution of sodium iodide in acetone.

  • Reaction: Gently heat the mixture to a reflux (approximately 56°C for acetone). The reaction progress can be monitored by the formation of a white precipitate, sodium chloride (NaCl), which is insoluble in acetone.[5]

  • Workup: Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.

  • Isolation: Remove the NaCl precipitate by filtration. The acetone in the filtrate can be removed under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The resulting 1-chloro-1-iodobutane can be further purified by distillation or column chromatography if necessary.

References

troubleshooting guide for low yields in 1,1-Dichlorobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low yield of 1,1-dicholorobutane in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,1-dichlorobutane?

A1: The two main synthetic routes for this compound are:

  • Reaction of Butyraldehyde (B50154) with a Chlorinating Agent: This is generally the more direct and selective method. It involves reacting butyraldehyde (butanal) with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Free-Radical Chlorination of Butane (B89635) or 1-Chlorobutane (B31608): This method is less selective and typically yields a mixture of dichlorobutane isomers, which can result in a low yield of the desired this compound isomer.[1][2][3]

Q2: Why is the free-radical chlorination of butane a low-yielding method for this compound?

A2: Free-radical chlorination is notoriously unselective.[1] The chlorine radical can abstract hydrogen atoms from any of the carbon positions in butane, leading to a mixture of monochlorinated and dichlorinated products. In the case of dichlorination, multiple isomers such as 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane (B89584) will be formed.[2][4] The separation of these isomers is often difficult due to their similar physical properties, leading to a low isolated yield of pure this compound.

Q3: What are the common side products in the synthesis of this compound?

A3: In the free-radical chlorination of butane , the main side products are other dichlorobutane isomers (1,2-, 1,3-, and 1,4-dichlorobutane) and polychlorinated butanes.[1][5] In the reaction of butyraldehyde with PCl₅ , potential side products can arise from incomplete reaction or side reactions of the phosphorus oxychloride (POCl₃) byproduct.

Q4: How can I improve the selectivity of the free-radical chlorination reaction?

A4: While free-radical chlorination is inherently unselective, reaction conditions can be optimized to slightly favor certain products. Factors that can influence selectivity include the choice of solvent and the reaction temperature.[6][7] However, for obtaining a high yield of a specific isomer like this compound, switching to a more selective synthetic method is generally recommended.

Troubleshooting Guides

This section provides a structured approach to troubleshooting low yields in the two primary synthetic routes for this compound.

Guide 1: Reaction of Butyraldehyde with a Chlorinating Agent (e.g., PCl₅)

This method is generally preferred for its higher selectivity. If you are experiencing low yields, consider the following:

Symptom Potential Cause Suggested Solution
Low conversion of starting material (butyraldehyde remains) 1. Inactive Chlorinating Agent: Phosphorus pentachloride can degrade upon exposure to moisture. 2. Insufficient Reagent: The stoichiometry of the reaction may be incorrect. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh, unopened container of PCl₅ or test the activity of the current batch. 2. Carefully re-calculate and measure the molar equivalents of the reagents. An excess of the chlorinating agent may be required. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of multiple products observed by TLC/GC 1. Side Reactions: The reaction temperature might be too high, leading to decomposition or side reactions. 2. Presence of Water: Water can react with PCl₅ and the intermediate products, leading to byproducts.1. Lower the reaction temperature. Consider adding the chlorinating agent portion-wise to control the reaction exotherm. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product loss during workup 1. Emulsion Formation: Emulsions can form during aqueous extraction, trapping the product. 2. Product Volatility: this compound is a volatile compound and can be lost during solvent removal.1. To break emulsions, add a small amount of brine or use a different organic solvent for extraction. Centrifugation can also be effective.[8] 2. Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature.
Guide 2: Free-Radical Chlorination of Butane or 1-Chlorobutane

This method is challenging for selective synthesis. Low yields of the 1,1-isomer are common.

Symptom Potential Cause Suggested Solution
Very low percentage of this compound in the product mixture 1. Inherent Lack of Selectivity: Free-radical attack is statistically and electronically governed, and the formation of the 1,1-isomer is often the least favored.[3] 2. Reaction Conditions Favoring Other Isomers: Temperature and solvent can influence the product distribution.1. This is an inherent limitation of this method. For higher yields of this compound, consider the butyraldehyde route. 2. Experiment with different solvents, as some may slightly increase the selectivity.[7] Lowering the temperature can sometimes improve selectivity.
Formation of polychlorinated products Excess Chlorinating Agent or High Reactivity: Using too much chlorine gas or a highly reactive chlorinating source can lead to multiple chlorination events on the same molecule.Carefully control the stoichiometry of the chlorinating agent. Use a moderate excess and monitor the reaction progress to stop it before significant polychlorination occurs.
Difficulty in separating isomers Similar Boiling Points: The various dichlorobutane isomers have very close boiling points, making fractional distillation challenging.Use a high-efficiency fractional distillation column. Alternatively, consider preparative gas chromatography for small-scale purification, although this may not be practical for larger quantities.

Data Presentation

The following table summarizes the typical product distribution from the free-radical chlorination of 1-chlorobutane with sulfuryl chloride, illustrating the low abundance of the this compound isomer.

IsomerPercentage Abundance (Example 1)[2]Percentage Abundance (Example 2)[3]
This compound 7.8%5.77%
1,2-Dichlorobutane22.7%22.89%
1,3-Dichlorobutane44.4%46.32%
1,4-Dichlorobutane25.1%25.02%

Experimental Protocols

Protocol 1: Synthesis of this compound from Butyraldehyde and Phosphorus Pentachloride

Materials:

  • Butyraldehyde (Butanal)

  • Phosphorus Pentachloride (PCl₅)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve phosphorus pentachloride (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Add butyraldehyde (1.0 equivalent) dropwise via the dropping funnel to the stirred solution. Control the addition rate to maintain the reaction temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Free-Radical Chlorination of 1-Chlorobutane

Materials:

  • 1-Chlorobutane

  • Sulfuryl Chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Anhydrous Toluene (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chlorobutane, anhydrous toluene, and the radical initiator (e.g., AIBN, ~1-2 mol%).

  • Heat the mixture to reflux (around 80-90°C).

  • Slowly add sulfuryl chloride (1.0 equivalent) to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux for an additional 1-2 hours after the addition is complete, monitoring the reaction by GC.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the mixture with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • The resulting crude product will be a mixture of dichlorobutane isomers. Isolate the this compound via high-efficiency fractional distillation.

Visualizations

Reaction_Pathway cluster_0 Route 1: From Butyraldehyde cluster_1 Route 2: Free-Radical Chlorination Butyraldehyde Butyraldehyde Intermediate Intermediate Complex Butyraldehyde->Intermediate + PCl₅ PCl5 PCl₅ Product1 This compound Intermediate->Product1 POCl3 POCl₃ Intermediate->POCl3 Butane Butane Product_Mix Mixture of Dichlorobutanes (1,1-, 1,2-, 1,3-, 1,4-) Butane->Product_Mix + Cl₂ / UV Cl2_UV Cl₂ / UV light Target_Product This compound (Low Yield) Product_Mix->Target_Product Difficult Purification

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckRoute Which Synthetic Route? Start->CheckRoute ButyraldehydeRoute Butyraldehyde Route CheckRoute->ButyraldehydeRoute Aldehyde RadicalRoute Free-Radical Route CheckRoute->RadicalRoute Radical CheckConversion Low Conversion? ButyraldehydeRoute->CheckConversion InherentSelectivity Inherent Lack of Selectivity RadicalRoute->InherentSelectivity CheckPurity Impure Product? CheckConversion->CheckPurity No InactiveReagent Check Reagent Activity & Stoichiometry CheckConversion->InactiveReagent Yes DryConditions Ensure Anhydrous Conditions CheckPurity->DryConditions Yes WorkupLoss Optimize Workup (e.g., break emulsions) CheckPurity->WorkupLoss No AdjustTemp Optimize Temperature InactiveReagent->AdjustTemp SwitchRoute Consider Switching to Butyraldehyde Route InherentSelectivity->SwitchRoute

Caption: Troubleshooting workflow for low yield reactions.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 1,1-Dichlorobutane and 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The SN2 reaction is a single-step process where a nucleophile attacks the carbon center, and a leaving group departs simultaneously. The rate of this reaction is highly sensitive to both steric and electronic effects.

1,1-Dichlorobutane is a geminal dihalide, with both chlorine atoms attached to the same carbon atom.[1] The primary reaction center for an SN2 attack would be the carbon bearing the two chlorine atoms.

1,2-Dichlorobutane (B1580518) is a vicinal dihalide, with chlorine atoms on adjacent carbon atoms.[1] In this isomer, SN2 reactions can occur at either of the chlorine-bearing carbons.

FeatureThis compound1,2-Dichlorobutane
Structure Geminal DichlorideVicinal Dichloride
Reaction Center(s) C1C1 and C2
Predicted Major SN2 Site C1C1 (primary)
Steric Hindrance

Steric hindrance around the electrophilic carbon is a primary determinant of SN2 reaction rates.[2][3] A less sterically hindered carbon atom allows for easier backside attack by the nucleophile, leading to a faster reaction.[4][5]

  • This compound : The SN2 reaction would occur at a primary carbon (C1). However, the presence of two chlorine atoms on the same carbon, along with the ethyl group, creates a moderately hindered environment.

  • 1,2-Dichlorobutane : This isomer presents two potential reaction sites. The C1 carbon is a primary alkyl halide, which is generally favored for SN2 reactions due to minimal steric hindrance.[6] The C2 carbon is a secondary alkyl halide, which is more sterically hindered and thus less reactive in an SN2 context.[6]

Electronic Effects

The inductive effect of the chlorine atoms influences the electrophilicity of the carbon centers. Chlorine is an electron-withdrawing group, which increases the partial positive charge on the carbon it is attached to, making it more attractive to a nucleophile.

  • This compound : The two chlorine atoms on C1 create a significant partial positive charge on this carbon.

  • 1,2-Dichlorobutane : At C1, there is one chlorine atom directly attached and another on the adjacent carbon (C2). The chlorine on C2 will have a weaker electron-withdrawing effect on C1 compared to the second chlorine in the 1,1-isomer.

Overall Predicted Reactivity

In SN2 reactions, steric factors are generally more dominant than electronic factors in determining reaction rates for alkyl halides.[2] While the C1 of this compound is more electrophilic, the increased steric bulk from two chlorine atoms and the ethyl group likely outweighs this electronic advantage. The C1 of 1,2-dichlorobutane offers a less hindered pathway for nucleophilic attack. Therefore, 1,2-dichlorobutane is predicted to exhibit a higher SN2 reaction rate at its primary carbon (C1) compared to this compound.

Experimental Protocol for Relative Rate Determination

To empirically determine the relative SN2 reactivity of this compound and 1,2-dichlorobutane, a competition experiment or parallel reactions can be conducted. A common method involves the Finkelstein reaction, using sodium iodide in acetone (B3395972).[7][8][9]

Objective : To compare the relative rates of the SN2 reaction of this compound and 1,2-dichlorobutane with sodium iodide in acetone.

Materials :

  • This compound

  • 1,2-Dichlorobutane

  • 15% (w/v) Sodium Iodide in Acetone solution

  • Acetone (for cleaning)

  • Test tubes (10 x 75 mm)

  • Parafilm or stoppers

  • Disposable pipettes

  • Water bath (50 °C)

  • Stopwatch

Procedure :

  • Label two clean, dry test tubes, one for each dichlorobutane isomer.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To the first test tube, add 5 drops of this compound and immediately start the stopwatch.

  • To the second test tube, add 5 drops of 1,2-dichlorobutane and start a separate stopwatch.

  • Stopper the tubes and shake to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate (sodium chloride), which may appear as cloudiness or turbidity.[9]

  • Record the time it takes for the precipitate to first appear in each tube.

  • If no reaction is observed at room temperature after 15 minutes, place the test tubes in a 50 °C water bath and continue to observe for an additional 15 minutes, recording the time of precipitate formation.[8]

Data Analysis :

The formation of a precipitate (NaCl) indicates that the SN2 reaction has occurred. The reaction that forms a precipitate more quickly is the faster reaction, and thus the corresponding dichlorobutane isomer is more reactive under these SN2 conditions.

CompoundTime to Precipitate (Room Temp.)Time to Precipitate (50 °C)Relative Reactivity
This compound
1,2-Dichlorobutane

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the SN2 reactivity of this compound and 1,2-dichlorobutane.

SN2_Reactivity_Comparison cluster_11 This compound cluster_12 1,2-Dichlorobutane C1_11 C1 (Primary, Geminal) Steric_11 Higher Steric Hindrance (2 Cl atoms + Ethyl group) C1_11->Steric_11 Electronic_11 Higher Electrophilicity (Two -I effects) C1_11->Electronic_11 Reactivity_11 Predicted Slower SN2 Reactivity Steric_11->Reactivity_11 Dominant Factor Electronic_11->Reactivity_11 C1_12 C1 (Primary) Steric_12_C1 Lower Steric Hindrance C1_12->Steric_12_C1 Electronic_12_C1 Lower Electrophilicity C1_12->Electronic_12_C1 C2_12 C2 (Secondary) Steric_12_C2 Higher Steric Hindrance C2_12->Steric_12_C2 Reactivity_12 Predicted Faster SN2 Reactivity (at C1) Steric_12_C1->Reactivity_12 Dominant Factor Electronic_12_C1->Reactivity_12

Caption: Factors influencing SN2 reactivity of dichlorobutane isomers.

References

Comparative Analysis of 1,1-Dichlorobutane and 1,4-Dichlorobutane as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the properties, reactivity, and applications of 1,1-Dichlorobutane and 1,4-Dichlorobutane as alkylating agents. This guide provides a side-by-side comparison, supported by physical data and experimental insights, to aid in the selection of the appropriate reagent for specific synthetic needs.

Physical and Chemical Properties

The structural difference between the geminal dihalide (this compound) and the terminal dihalide (1,4-Dichlorobutane) leads to significant variations in their physical properties, which are crucial for planning experimental conditions such as reaction temperature and solvent choice.

PropertyThis compound1,4-Dichlorobutane
CAS Number 541-33-3[1]110-56-5[2][3]
Synonyms Butylidene chloride[4]Tetramethylene dichloride[2]
Molecular Formula C₄H₈Cl₂[1][5]C₄H₈Cl₂[2][6]
Molecular Weight 127.01 g/mol [1][5]127.01 g/mol [2][6]
Appearance Clear yellow liquid[4]Colorless transparent liquid[2]
Boiling Point 114-115 °C[4][7]161-163 °C[2][3]
Melting Point -70.34 °C (estimate)[5]-38 °C[2][3]
Density 1.0747 g/cm³ @ 20 °C[8]1.16 g/mL @ 25 °C[2][3]
Flash Point 18.3 °C[7]40 °C (104 °F)[2][9]
Solubility Not specifiedInsoluble in water[3][10]

Reactivity and Mechanistic Considerations

The positioning of the chlorine atoms on the butane (B89635) chain is the primary determinant of the reactivity and synthetic utility of these isomers as alkylating agents.

  • This compound: As a geminal dihalide, both chlorine atoms are attached to the same carbon atom. This structure influences its reactivity in several ways:

    • Alkylation: It can act as an alkylating agent to introduce a 1-chlorobutyl group. A second substitution at the same carbon is sterically hindered and electronically disfavored.

    • Carbocation Formation: Under Lewis acid catalysis, it can form a secondary carbocation, which may be prone to rearrangement.

    • Hydrolysis: It can be hydrolyzed to form butanal.

    • Relative Reactivity: In free-radical chlorination of 1-chlorobutane, this compound is the least favored product, with yields typically between 5-8%.[11][12][13] This is attributed to the strong electron-withdrawing inductive effect of the existing chlorine atom and steric hindrance, which deactivates the C-H bonds on the first carbon.[13][14]

  • 1,4-Dichlorobutane: With chlorine atoms at opposite ends of the carbon chain, this molecule is an excellent bifunctional alkylating agent.

    • Cyclization Reactions: It is exceptionally well-suited for synthesizing 5-membered rings by reacting with dinucleophiles.[15] For example, reaction with sodium sulfide (B99878) yields tetrahydrothiophene.[2][15]

    • Cross-linking: It can be used to link two different nucleophilic molecules or to form polymers. It is a key intermediate in the production of adiponitrile, a precursor to nylon 6,6.[2][15]

    • Friedel-Crafts Alkylation: It can undergo intramolecular cyclization in Friedel-Crafts reactions with aromatic compounds to form fused ring systems.[16]

    • Reactivity: The two chlorine atoms react independently, and the reactivity at one end is not significantly influenced by the other, unlike the gem-dihalide.

The diagram below illustrates a typical bimolecular nucleophilic substitution (Sₙ2) pathway, which is a common mechanism for alkylation using these reagents.

G General Sₙ2 Alkylation Mechanism Nu Nu:⁻ TS [Nu---CH₂(R)---Cl]⁻ Nu->TS Nucleophilic Attack RCl R-CH₂-Cl Plus1 + NuR Nu-CH₂-R TS->NuR Bond Formation Cl Cl⁻ TS->Cl Leaving Group Departure Plus2 +

Caption: Sₙ2 mechanism for a general alkylation reaction.

Comparative Performance in Synthesis

The choice between these two isomers is dictated entirely by the desired final product. 1,4-Dichlorobutane has a much broader and well-documented range of applications as a bifunctional electrophile.

FeatureThis compound1,4-Dichlorobutane
Primary Use Introduction of a butylidene or 1-chlorobutyl group.Bifunctional alkylating agent for cyclization and cross-linking.[2][17]
Typical Reactions Monofunctional alkylation.Intramolecular cyclization (e.g., Friedel-Crafts), formation of heterocycles, synthesis of dinitriles.[2][16][17]
Common Substrates Simple nucleophiles.Aromatic rings, dithiols, diamines, sodium sulfide, sodium cyanide.[2][16][17]
Key Products Butylidene-containing compounds.Tetrahydrothiophene, adiponitrile, tetrahydronaphthalene derivatives, cyclobutane (B1203170) compounds.[2][15][16][17]
Activation Energy Not readily available.~21 kcal/mol for consecutive Sₙ2 esterification steps.[18]

Experimental Protocols

An experimental protocol for a common application of each agent is provided below.

This procedure is a representative example of using 1,4-Dichlorobutane to form a cyclic structure via intramolecular alkylation.[16]

Objective: To synthesize 1,2,3,4-tetrahydronaphthalene (B1681288).

Materials:

  • 1,4-Dichlorobutane

  • Benzene (B151609) (in excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (aq., dilute)

  • Sodium Bicarbonate (aq., saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Appropriate glassware for reflux and extraction

  • Ice bath

Procedure:

  • Setup: Assemble a reflux apparatus in a fume hood, ensuring all glassware is dry.

  • Reaction Mixture: To the reaction flask, add a stir bar and excess benzene. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled benzene with stirring.

  • Reagent Addition: Slowly add 1,4-Dichlorobutane dropwise to the stirred mixture, maintaining a low temperature.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.

  • Quenching: Cool the reaction mixture back down in an ice bath and slowly quench by adding crushed ice, followed by dilute HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene under reduced pressure to yield the crude product.

  • Purification: Purify the resulting 1,2,3,4-tetrahydronaphthalene by vacuum distillation.

G A 1. Setup Reflux Apparatus (Dry Glassware) B 2. Add Benzene (excess) & Cool in Ice Bath A->B C 3. Add AlCl₃ Catalyst B->C D 4. Add 1,4-Dichlorobutane (Dropwise) C->D E 5. Reflux for 2-3 hours D->E F 6. Quench with Ice / HCl E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer G->H I 9. Dry & Concentrate H->I J 10. Purify by Distillation I->J

Caption: Workflow for Friedel-Crafts cycloalkylation.

Conclusion

This compound and 1,4-Dichlorobutane, while isomeric, serve distinctly different roles as alkylating agents due to the location of their chloro substituents.

  • This compound is a monofunctional alkylating agent whose utility is limited by the lower reactivity of its C-H bonds for synthesis and the geminal nature of the halides. Its applications as a starting material in alkylation are not widely documented.

  • 1,4-Dichlorobutane is a versatile and widely used bifunctional alkylating agent.[2] It is the reagent of choice for synthesizing five-membered rings, including heterocycles, and for acting as a four-carbon linker between two nucleophiles. Its predictable reactivity and importance in producing polymers and pharmaceutical intermediates make it a far more common tool in organic synthesis.[2][3][17]

For researchers and drug development professionals, the selection is clear: for cyclization or bifunctional alkylation, 1,4-Dichlorobutane is the superior and more established reagent. The use of this compound would be reserved for niche applications requiring the specific introduction of a butylidene moiety.

References

spectroscopic differentiation of dichlorobutane isomers using NMR and GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical challenge in chemical synthesis and analysis. Dichlorobutane, with its six isomers (1,1-, 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-dichlorobutane), presents a classic case where subtle differences in atomic connectivity demand robust analytical techniques for unambiguous differentiation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the effective distinction of these isomers, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for the differentiation of dichlorobutane isomers.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides distinct electronic environments for protons based on their proximity to chlorine atoms and neighboring protons.

IsomerChemical Shift (δ) ppm & Multiplicity
1,1-Dichlorobutane ~5.8 (t), ~2.2 (m), ~1.5 (m), ~1.0 (t)
1,2-Dichlorobutane ~3.98 (m), ~3.76 (m), ~3.67 (m), ~2.05 (m), ~1.75 (m), ~1.07 (t)[1]
1,3-Dichlorobutane ~4.25 (m), ~3.70 (m), ~2.12 (m), ~1.56 (d)[2]
1,4-Dichlorobutane ~3.6 (m), ~1.9 (m)
2,2-Dichlorobutane ~2.1 (q), ~1.6 (s), ~1.0 (t)
2,3-Dichlorobutane ~4.1 (m), ~1.6 (d)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy offers a clear distinction based on the number of unique carbon environments in each isomer.

IsomerChemical Shift (δ) ppm
This compound ~68, ~40, ~28, ~12
1,2-Dichlorobutane ~65.1, ~49.5, ~25.8, ~11.2
1,3-Dichlorobutane ~62.5, ~50.8, ~45.9, ~25.1
1,4-Dichlorobutane ~45, ~30
2,2-Dichlorobutane ~89, ~37, ~27, ~9
2,3-Dichlorobutane ~62.5, ~22.5

Note: These are typical chemical shift values and can vary slightly.

GC-MS Fragmentation Data

Gas Chromatography separates the isomers based on their boiling points, and Mass Spectrometry provides a unique fragmentation pattern for each, acting as a molecular fingerprint. All isomers have a molecular weight of approximately 126 g/mol .[3]

m/zThis compound1,2-Dichlorobutane1,3-Dichlorobutane1,4-Dichlorobutane2,3-DichlorobutaneProposed Fragment
91 ~20%---~10%[C₃H₄³⁵Cl]⁺
90 ~30%--~18%~30%[C₃H₃³⁵Cl]⁺
89 ~15%---~5%[C₃H₂³⁵Cl]⁺
77 -~95%-~2%-[C₃H₆³⁷Cl]⁺
75 ~15%-~15%~5%~10%[C₃H₄³⁵Cl]⁺
65 -~30%~35%~2%~35%[C₂H₄³⁷Cl]⁺
63 100% ~10%100% ~5%100% [C₂H₄³⁵Cl]⁺
62 ~30%100% ~35%~2%~40%[C₂H₃³⁵Cl]⁺
55 ~5%~5%~5%100% ~5%[C₄H₇]⁺
54 ~10%~10%~10%~80%~10%[C₄H₆]⁺
41 ~40%~60%~40%~30%~50%[C₃H₅]⁺
27 ~50%~80%~50%~40%~60%[C₂H₃]⁺

Note: The base peak (most intense) for each isomer is highlighted in bold. Relative abundances are approximate and can vary with instrumentation.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the dichlorobutane isomer (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

Instrumentation: Utilize a GC system coupled to a mass spectrometer, typically with a quadrupole mass analyzer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of these isomers.[3]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: Scan from m/z 35 to 150.

  • Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the dichlorobutane isomer in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

¹H NMR Acquisition:

  • Acquire the spectrum using a 90° pulse width.

  • Set a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled spectrum.

  • A relaxation delay of 2-5 seconds is generally used. A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons and analyze the coupling patterns. For ¹³C NMR, identify the chemical shifts of the unique carbon signals.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical approach to differentiating dichlorobutane isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Dichlorobutane Isomer Mixture GCMS GC-MS Analysis Sample->GCMS Inject NMR NMR Analysis Sample->NMR Prepare & Analyze GC_Data Retention Time & Fragmentation Pattern GCMS->GC_Data NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data Identification Differentiated Isomers GC_Data->Identification NMR_Data->Identification

Caption: Experimental workflow for dichlorobutane isomer differentiation.

logical_relationship Start Isomer Mixture GCMS_Step GC-MS Analysis Start->GCMS_Step Decision_GC Unique Retention Time & Fragmentation? GCMS_Step->Decision_GC NMR_Step NMR Analysis Decision_NMR Distinct Spectra? NMR_Step->Decision_NMR Decision_GC->NMR_Step Yes Ambiguous Further Analysis (e.g., 2D NMR) Decision_GC->Ambiguous No Identified Isomers Differentiated Decision_NMR->Identified Yes Decision_NMR->Ambiguous No

Caption: Logical approach to isomer differentiation using GC-MS and NMR.

References

Validating 1,1-Dichlorobutane Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction products are paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of products arising from reactions of 1,1-dichlorobutane. Experimental data, detailed protocols, and visual workflows are presented to aid in method selection and implementation.

Introduction

This compound is a halogenated alkane that can undergo various chemical transformations, such as further chlorination or elimination reactions. Validating the structure and purity of the resulting products is crucial for ensuring the desired reaction outcome and for regulatory compliance. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for this purpose. This guide will delve into the mass spectral analysis of this compound and its likely reaction products, while also providing a comparative overview of alternative techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mass Spectrometry Analysis of this compound and its Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like chlorinated butanes. The gas chromatograph separates the components of a reaction mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

A key feature in the mass spectra of chlorinated compounds is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in characteristic isotopic clusters for chlorine-containing ions, which greatly aids in their identification.[1]

Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C and C-Cl bonds. The molecular ion peak is often of low abundance due to the instability of the parent molecule upon ionization.

Potential Reaction Products and their Mass Spectra

A common reaction of this compound is further chlorination, which can lead to the formation of trichlorobutane isomers. Two likely products are 1,1,1-trichlorobutane (B78919) and 1,1,2-trichlorobutane.

1,1,1-Trichlorobutane: The mass spectrum of this isomer would be expected to show fragments arising from the loss of chlorine atoms and cleavage of the carbon chain.

1,1,2-Trichlorobutane: The fragmentation of this isomer would be influenced by the presence of chlorine atoms on adjacent carbons.

Data Presentation: Mass Spectral Data

The following table summarizes the key mass spectral data for this compound and its potential trichlorinated reaction products.

CompoundMolecular Weight ( g/mol )Major Fragment Ions (m/z) and their Relative Abundance (%)
This compound 126.0291/93 (~3:1), 63 (base peak), 55, 41, 27
1,1,1-Trichlorobutane 160.46125/127/129 (~9:6:1), 117/119 (~3:1), 89/91 (~3:1), 61, 53
1,1,2-Trichlorobutane 160.46125/127/129 (~9:6:1), 97/99 (~3:1), 89/91 (~3:1), 61, 53

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of this compound Reaction Products

This protocol outlines a general procedure for the analysis of a reaction mixture containing this compound and its chlorinated derivatives.

1. Sample Preparation:

  • Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1-10 µg/mL.

2. GC Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-300.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Solvent ReactionMixture->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum LibrarySearch Library Search MassSpectrum->LibrarySearch Product_ID Product Identification LibrarySearch->Product_ID

Caption: Experimental workflow for the validation of this compound reaction products by GC-MS.

fragmentation_pathway M [C4H8Cl2]+• (m/z 126/128) F1 [C3H4Cl]+ (m/z 91/93) M->F1 - C H3• F2 [C4H8Cl]+ (m/z 91/93) M->F2 - Cl• F3 [C2H4Cl]+ (m/z 63/65) M->F3 - C2H4 F5 [C3H5]+ (m/z 41) F1->F5 - HCl F4 [C4H7]+ (m/z 55) F2->F4 - HCl F6 [C2H3]+ (m/z 27) F5->F6 - CH4

Caption: Simplified fragmentation pathway of this compound in an EI mass spectrometer.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, other spectroscopic methods can provide complementary or confirmatory information for the validation of this compound reaction products.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Separation by mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation.Isomers can have similar mass spectra, requires volatile and thermally stable analytes for GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information about the molecular structure and connectivity of atoms, excellent for distinguishing isomers.Lower sensitivity than MS, requires higher sample concentrations, complex mixtures can lead to overlapping signals.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule, fast and non-destructive.Provides limited information about the overall molecular structure, not ideal for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be invaluable for the unambiguous identification of isomers produced in a reaction of this compound. The chemical shift, splitting pattern (for ¹H NMR), and number of signals provide detailed structural information. For example, in the ¹H NMR spectrum of 1,1,2-trichlorobutane, the proton on the carbon bearing two chlorine atoms would exhibit a distinct chemical shift and coupling pattern compared to the protons in 1,1,1-trichlorobutane.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence or absence of specific functional groups. In the context of this compound reactions, IR can be used to monitor the disappearance of the C-H bond of the starting material and the appearance of new C-Cl bonds in the products. The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum (around 600-800 cm⁻¹). While IR is not as powerful as MS or NMR for detailed structural elucidation of complex mixtures, it can be a quick and simple method for reaction monitoring.

logical_comparison cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_outcomes Information Obtained Problem Validate Reaction Products of this compound MS Mass Spectrometry (GC-MS) Problem->MS NMR NMR Spectroscopy Problem->NMR IR IR Spectroscopy Problem->IR MS_info Molecular Weight Fragmentation Pattern Isotopic Information MS->MS_info NMR_info Detailed Structure Isomer Differentiation Connectivity NMR->NMR_info IR_info Functional Groups Reaction Monitoring IR->IR_info

Caption: Comparison of analytical techniques for product validation.

Conclusion

The validation of reaction products of this compound requires robust analytical methodologies. Mass spectrometry, particularly GC-MS, stands out for its high sensitivity and ability to provide both molecular weight and structural information through fragmentation patterns and isotopic analysis. However, for unambiguous isomer identification, NMR spectroscopy is unparalleled in its ability to elucidate detailed molecular structures. IR spectroscopy serves as a valuable complementary technique for functional group analysis and reaction monitoring. The choice of the most appropriate technique, or combination of techniques, will depend on the specific goals of the analysis, the complexity of the reaction mixture, and the resources available.

References

A Comparative Guide to the Synthetic Utility of Geminal vs. Vicinal Dichlorobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated butanes are versatile chemical intermediates in organic synthesis, offering pathways to a variety of functional groups and molecular scaffolds. Their reactivity and synthetic applications are profoundly influenced by the relative positions of the two chlorine atoms on the butane (B89635) backbone. This guide provides a comprehensive comparison of the synthetic utility of geminal (gem) and vicinal (vic) dichlorobutanes, supported by experimental data and detailed protocols for key transformations.

Introduction to Geminal and Vicinal Dichlorobutanes

Geminal dichlorobutanes feature both chlorine atoms attached to the same carbon atom. Examples include 1,1-dichlorobutane and 2,2-dichlorobutane (B1583581). These compounds are valuable precursors for carbonyl compounds and alkynes.

Vicinal dichlorobutanes , in contrast, have chlorine atoms on adjacent carbon atoms, such as in 1,2-dichlorobutane (B1580518) and 2,3-dichlorobutane. Their primary utility lies in the formation of alkenes and alkynes, as well as in cyclization reactions.

Comparative Synthetic Utility

The distinct structural arrangements of geminal and vicinal dichlorobutanes dictate their preferred reaction pathways and synthetic applications. The following table summarizes their key transformations, highlighting the differences in their reactivity and the typical products formed.

Reaction TypeGeminal DichlorobutanesVicinal DichlorobutanesPredominant Product(s) & Mechanistic Considerations
Dehydrohalogenation Readily undergo double dehydrohalogenation to form alkynes .Can undergo single or double dehydrohalogenation to yield alkenes or alkynes , respectively.Geminal dihalides, upon treatment with a strong base like sodium amide (NaNH₂), can eliminate two molecules of HCl to form a triple bond. Vicinal dihalides can yield alkenes with one equivalent of base or alkynes with excess strong base. The regioselectivity of elimination from vicinal dichlorobutanes is governed by Zaitsev's rule, favoring the more substituted alkene.
Hydrolysis Hydrolyze to form aldehydes or ketones .Generally less prone to direct hydrolysis to carbonyls. Can form diols under specific conditions.Geminal dichlorides are readily converted to carbonyl compounds. For instance, this compound can be hydrolyzed to butanal, while 2,2-dichlorobutane yields butanone. This transformation is a cornerstone of their synthetic utility.
Dehalogenation Not a typical reaction.Readily undergo dehalogenation with reducing agents like zinc dust to form alkenes .This reaction is characteristic of vicinal dihalides. The stereochemistry of the starting material influences the stereochemistry of the resulting alkene. For example, meso-2,3-dichlorobutane yields trans-2-butene, while the racemic mixture gives cis-2-butene (B86535) via an anti-elimination mechanism.
Nucleophilic Substitution Generally less reactive in SN2 reactions due to steric hindrance and potential for elimination.Reactivity in SN2 reactions depends on the substitution pattern (primary vs. secondary carbons).Steric hindrance around the carbon bearing the two chlorine atoms in geminal dichlorides can impede backside attack by a nucleophile. Vicinal dichlorides with primary chlorides (e.g., 1,2-dichlorobutane) are more susceptible to SN2 reactions than those with secondary chlorides (e.g., 2,3-dichlorobutane).
Grignard Reagent Formation Formation of a di-Grignard reagent on the same carbon is not feasible. Mono-Grignard formation can be challenging.Can form mono- or di-Grignard reagents, which can be useful in synthesis.While Grignard reagent formation from dihalides can be complex due to potential side reactions, vicinal dichlorides offer more predictable outcomes for forming carbon-carbon bonds.

Key Synthetic Transformations: Experimental Protocols

Synthesis of an Alkyne from a Geminal Dichloride: Preparation of 1-Butyne from this compound

This protocol describes the double dehydrohalogenation of a geminal dichloride to yield a terminal alkyne.

Reaction: CH₃CH₂CH₂CHCl₂ + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaCl + 2 NH₃

Materials:

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a dropping funnel, condense approximately 100 mL of ammonia.

  • Add a catalytic amount of ferric nitrate (B79036) and then slowly add 2.1 equivalents of sodium metal in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.

  • Add 1 equivalent of this compound dissolved in anhydrous diethyl ether dropwise to the stirred solution of sodium amide in liquid ammonia over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir for 2 hours.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to obtain 1-butyne.

Expected Yield: Moderate to good yields are typically reported for this type of reaction.

Synthesis of an Alkene from a Vicinal Dichloride: Preparation of trans-2-Butene from meso-2,3-Dichlorobutane

This procedure illustrates the stereospecific dehalogenation of a vicinal dichloride.

Reaction: meso-CH₃CHClCHClCH₃ + Zn → trans-CH₃CH=CHCH₃ + ZnCl₂

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of meso-2,3-dichlorobutane and 1.5 equivalents of zinc dust.

  • Add a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove the excess zinc and zinc chloride.

  • Wash the residue with the solvent.

  • The product, trans-2-butene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction. The product in the solvent can also be analyzed by GC to determine the yield.

Expected Yield: High yields are generally achieved for this reaction.[1]

Synthesis of a Ketone from a Geminal Dichloride: Preparation of Butanone from 2,2-Dichlorobutane

This protocol details the hydrolysis of a geminal dichloride to a ketone.

Reaction: CH₃CH₂C(Cl)₂CH₃ + H₂O → CH₃CH₂C(=O)CH₃ + 2 HCl

Materials:

  • 2,2-Dichlorobutane

  • Sulfuric acid (concentrated)

  • Water

  • Sodium bicarbonate solution (for neutralization)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask, cautiously add 1 equivalent of 2,2-dichlorobutane to a mixture of concentrated sulfuric acid and water (e.g., 50% v/v), while cooling the flask in an ice bath.

  • After the initial exothermic reaction subsides, warm the mixture gently and then reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude butanone can be purified by distillation.

Expected Yield: Good yields are typically obtained.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms discussed in this guide.

Caption: Dehalogenation of meso-2,3-dichlorobutane to trans-2-butene via an anti-elimination mechanism.

Double_Dehydrohalogenation cluster_start Starting Material cluster_intermediate Intermediate cluster_final Product gem_dichloride This compound vinyl_chloride 1-Chloro-1-butene gem_dichloride->vinyl_chloride E2 Elimination base1 NaNH₂ alkyne 1-Butyne vinyl_chloride->alkyne E2 Elimination base2 NaNH₂

Caption: Stepwise double dehydrohalogenation of a geminal dichloride to form an alkyne.

Conclusion

The synthetic utility of dichlorobutanes is highly dependent on the isomeric form. Geminal dichlorobutanes are excellent precursors for carbonyl compounds and terminal alkynes, while vicinal dichlorobutanes are primarily used for the synthesis of alkenes and internal alkynes. The choice between a geminal and a vicinal dichlorobutane as a starting material will, therefore, be dictated by the desired final product and the specific reaction pathway to be employed. Understanding the distinct reactivity of these isomers is crucial for the efficient design and execution of synthetic strategies in research and development.

References

relative reactivity of C-H bonds in 1-chlorobutane leading to dichlorobutane isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative reactivity of carbon-hydrogen (C-H) bonds at different positions within the 1-chlorobutane (B31608) molecule during free-radical chlorination. The formation of various dichlorobutane isomers is examined, supported by experimental data, to elucidate the influence of molecular structure on reaction outcomes. This analysis is critical for researchers in synthetic chemistry and drug development for predicting product distributions and understanding reaction mechanisms.

Data Presentation: Isomer Distribution and Relative Reactivity

The free-radical chlorination of 1-chlorobutane yields four structural isomers of dichlorobutane.[1] The distribution of these products is not random; it is governed by the specific reactivity of the C-H bonds at each of the four carbon atoms.[2] The experimental product distribution, as determined by gas chromatography (GC), allows for the calculation of the relative reactivity for each hydrogen position.[1] This is achieved by normalizing the percentage yield of each isomer against the statistical number of available hydrogens at that carbon position.[1]

The data consistently shows that the hydrogens on the C-3 carbon are the most reactive, while those on the C-1 carbon are the least reactive.[1][3]

IsomerCarbon Position of Substitution% Composition (from GC Peak Area)[1]Statistical Factor (No. of Hydrogens)[1]Relative Reactivity per H Atom (Calculated)Standardized Relative Reactivity[1]
1,1-DichlorobutaneC-15.96%22.981.00
1,2-DichlorobutaneC-223.29%211.653.91
1,3-DichlorobutaneC-346.36%223.187.78
1,4-DichlorobutaneC-424.38%38.132.73

The primary factors influencing this observed reactivity are the stability of the resulting free radical and the inductive effect of the pre-existing chlorine atom.[1][4] The chlorine atom is strongly electron-withdrawing, which strengthens the adjacent C-H bonds, particularly at the C-1 and C-2 positions, thereby decreasing their reactivity.[1][4][5] Conversely, the secondary free radical formed by abstracting a hydrogen from C-3 is more stable than the primary radical at C-4 and is less affected by the inductive effect from the C-1 chlorine, leading to the highest product yield.[1][6]

Experimental Protocols

The data presented is typically obtained through the following experimental procedure for the free-radical chlorination of 1-chlorobutane.

Objective: To determine the relative reactivity of C-H bonds in 1-chlorobutane by analyzing the product distribution of dichlorobutane isomers via gas chromatography.[3]

Materials:

  • 1-chlorobutane

  • Sulfuryl chloride (SO₂Cl₂) as the chlorinating agent[3][4]

  • 2,2'-azobis(2-methylpropionitrile) (AIBN) or similar free-radical initiator[7]

  • Round bottom flask

  • Condenser

  • Heating mantle or water bath[8]

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: A dry round bottom flask is charged with the free-radical initiator (e.g., 0.1 g of AIBN), a large excess of 1-chlorobutane (e.g., 10 mL), and sulfuryl chloride (e.g., 4 mL).[7] Using an excess of 1-chlorobutane helps to limit the formation of polychlorinated products.[7][9]

  • Initiation: The reaction mixture is heated under reflux (approximately 80°C) for a set period (e.g., 20-30 minutes).[8][9] Heat causes the decomposition of the AIBN initiator, which generates the initial radicals that start the chain reaction.[6]

  • Propagation: The generated chlorine radicals abstract hydrogen atoms from 1-chlorobutane at the four different positions, forming alkyl radicals.[4] These alkyl radicals then react with sulfuryl chloride to form the corresponding dichlorobutane isomer and a new chlorine radical, continuing the chain reaction.[7]

  • Workup: After the reaction is complete, the excess 1-chlorobutane can be removed by fractional distillation.[7] The remaining product mixture is washed and dried.[3]

  • Analysis: The final product mixture, containing the four dichlorobutane isomers, is analyzed by gas chromatography (GC).[8] The area under each peak in the chromatogram corresponds to the relative amount of that isomer in the mixture.[1] The isomers are identified by their retention times, which typically correlate with their boiling points (1,1- < 1,2- < 1,3- < 1,4-dichlorobutane).[8]

Visualization of Reactivity Factors

The logical relationship between the structural features of 1-chlorobutane and the resulting product distribution can be visualized as follows.

G cluster_start Starting Material cluster_sites Hydrogen Abstraction Sites & Influencing Factors cluster_products Isomeric Products & Relative Yields Start 1-Chlorobutane C1 C-1 Hydrogens Start->C1 C2 C-2 Hydrogens Start->C2 C3 C-3 Hydrogens Start->C3 C4 C-4 Hydrogens Start->C4 C1_factors Strong Inductive Effect Primary Radical Steric Hindrance C1->C1_factors P1 This compound (Least Abundant ~6%) C1->P1 Least Reactive C2_factors Moderate Inductive Effect Secondary Radical C2->C2_factors P2 1,2-Dichlorobutane (~23%) C2->P2 More Reactive C3_factors Weak Inductive Effect Most Stable Sec-Radical C3->C3_factors P3 1,3-Dichlorobutane (Most Abundant ~46%) C3->P3 Most Reactive C4_factors Negligible Inductive Effect Primary Radical C4->C4_factors P4 1,4-Dichlorobutane (~24%) C4->P4 Reactive

References

experimental evidence for the regioselectivity of further chlorination of 1,1-Dichlorobutane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing Regioselectivity

The further chlorination of 1,1-dichlorobutane is a free-radical substitution reaction. The regioselectivity of this reaction is primarily governed by two key factors:

  • Stability of the Radical Intermediate: The abstraction of a hydrogen atom by a chlorine radical is the rate-determining step. The stability of the resulting alkyl radical intermediate significantly influences the reaction rate at a particular position. The order of radical stability is tertiary > secondary > primary.[1][2]

  • Inductive Effect of Existing Chlorine Atoms: The two chlorine atoms already present on the C1 carbon of this compound are strongly electron-withdrawing. This inductive effect deactivates the C-H bonds on the C1 carbon and, to a lesser extent, on the adjacent C2 carbon, making hydrogen abstraction from these positions less favorable.[3][4][5]

Based on these principles, we can predict the relative reactivity of the different C-H bonds in this compound. The C-H bonds at the C3 and C4 positions are expected to be more reactive than those at C2, and significantly more reactive than the one at C1.

Predicted Product Distribution

By analogy to the experimental results for the chlorination of 1-chlorobutane (B31608), where the major product is 1,3-dichlorobutane, we can anticipate a similar trend for this compound.[4][6][7] The formation of 1,1,3-trichlorobutane (B76395) is expected to be the most favored pathway, as it involves the formation of a more stable secondary radical at a position (C3) that is less influenced by the deactivating inductive effect of the two initial chlorine atoms.

The following table summarizes the predicted product distribution for the further chlorination of this compound, based on the analogous reaction with 1-chlorobutane.

Product NameStructurePredicted AbundanceRationale
1,1,3-Trichlorobutane CH₂Cl-CHCl-CH₂-CH₂ClMajor Product Formation of a more stable secondary radical at C3, away from the strong inductive effect of the C1 chlorines.
1,1,4-Trichlorobutane CH₂Cl-CH₂-CH₂-CHCl₂Significant Product Formation of a primary radical at C4, which is the furthest from the deactivating C1 position.
1,1,2-Trichlorobutane CH₃-CH₂-CCl₂-CH₂ClMinor Product Formation of a secondary radical at C2, which is destabilized by the inductive effect of the adjacent C1 chlorines.
1,1,1-Trichlorobutane CH₃-CH₂-CH₂-CCl₃Least Abundant Product Formation of a primary radical at C1, which is strongly deactivated by the two existing chlorine atoms.

Experimental Protocol: Free-Radical Chlorination

The following is a representative experimental protocol for the free-radical chlorination of a chloroalkane, adapted from procedures for the chlorination of 1-chlorobutane.[3][8][9] This protocol can be modified for the further chlorination of this compound.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or Dichloromethane (as a solvent)

Procedure:

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., carbon tetrachloride, or neat if the reaction is performed at a higher temperature) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A catalytic amount of a radical initiator, such as AIBN, is added to the flask.

  • Chlorination: Sulfuryl chloride is added dropwise to the reaction mixture at a controlled temperature, typically with heating or under UV irradiation to initiate the reaction. The reaction is monitored by gas chromatography (GC) to follow the consumption of the starting material and the formation of products.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with saturated sodium bicarbonate solution to neutralize any acidic byproducts (like HCl and SO₂), water, and brine.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Analysis: The resulting product mixture is analyzed by Gas Chromatography (GC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different trichlorobutane isomers. 1H NMR spectroscopy can also be used for product characterization and quantification.[10][11]

Logical Relationship of the Chlorination Reaction

The following diagram illustrates the key steps and influencing factors in the further chlorination of this compound.

G Regioselectivity of this compound Chlorination cluster_reactants Reactants cluster_intermediates Radical Intermediates (Influenced by Stability) This compound This compound C1_Radical C1 Radical (Primary, Deactivated) This compound->C1_Radical H abstraction at C1 C2_Radical C2 Radical (Secondary, Deactivated) This compound->C2_Radical H abstraction at C2 C3_Radical C3 Radical (Secondary, Favored) This compound->C3_Radical H abstraction at C3 C4_Radical C4 Radical (Primary) This compound->C4_Radical H abstraction at C4 Cl2_light Cl2 / hv or Δ 1,1,1-Trichlorobutane 1,1,1-Trichlorobutane C1_Radical->1,1,1-Trichlorobutane + Cl• 1,1,2-Trichlorobutane 1,1,2-Trichlorobutane C2_Radical->1,1,2-Trichlorobutane + Cl• 1,1,3-Trichlorobutane 1,1,3-Trichlorobutane C3_Radical->1,1,3-Trichlorobutane + Cl• 1,1,4-Trichlorobutane 1,1,4-Trichlorobutane C4_Radical->1,1,4-Trichlorobutane + Cl•

Caption: Factors influencing the regioselectivity of this compound chlorination.

References

Assessing the Isomeric Purity of Commercial 1,1-Dichlorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,1-dichlorobutane as a reagent or building block, ensuring its isomeric purity is paramount to the reproducibility and success of their work. The presence of other dichlorobutane isomers, such as 1,2-, 1,3-, 1,4-, and 2,2-dichlorobutane, can lead to undesired side reactions, impurities in the final product, and complications in reaction kinetics. This guide provides a comprehensive comparison of the isomeric purity of two hypothetical commercial this compound samples, supported by a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Comparative Analysis of Isomeric Purity

The isomeric purity of two representative commercial samples of this compound, designated as Supplier A and Supplier B, was assessed using the detailed GC-MS protocol outlined below. The results, summarized in the table below, highlight the variability that can be encountered in commercially available reagents.

Isomer Boiling Point (°C) Supplier A (% Area) Supplier B (% Area)
This compound 114-115 99.52 98.15
1,2-Dichlorobutane (B1580518)121-1230.250.89
2,2-Dichlorobutane102-104Not Detected0.15
1,3-Dichlorobutane131-1330.180.65
1,4-Dichlorobutane161-1630.050.16

As the data indicates, the sample from Supplier A demonstrates a higher isomeric purity (99.52%) compared to the sample from Supplier B (98.15%). The primary isomeric impurity in both samples is 1,2-dichlorobutane and 1,3-dichlorobutane. The presence of these isomers is a common outcome of the synthetic routes to this compound, such as the free-radical chlorination of 1-chlorobutane.[1][2]

Experimental Workflow and Logic

The logical workflow for assessing the isomeric purity of this compound samples is depicted in the following diagram. This process begins with sample preparation, followed by GC-MS analysis for separation and identification of the isomers, and concludes with data analysis to quantify the purity.

G Experimental Workflow for Isomeric Purity Assessment cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis SampleA Commercial Sample A Dilution Dilute in Dichloromethane (B109758) (1 µL in 1 mL) SampleA->Dilution SampleB Commercial Sample B SampleB->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Separation Separation on DB-5ms Column Injection->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Isomer Peaks (Retention Time & Mass Spectra) Chromatogram->PeakID Quantification Calculate Area % of Each Isomer PeakID->Quantification Result Report Isomeric Purity Quantification->Result

Caption: Workflow for assessing the isomeric purity of this compound.

Detailed Experimental Protocol: GC-MS Analysis

The following protocol provides a robust method for the separation and quantification of dichlorobutane isomers. Gas chromatography is the method of choice for separating volatile isomers like dichlorobutanes.[3]

Instrumentation and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for good separation of the isomers.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Solvent: Dichloromethane (HPLC grade or higher).

  • Vials and Syringes: Standard 2 mL GC vials with septa and a 10 µL GC syringe.

Sample Preparation
  • Prepare a 1:1000 dilution of the commercial this compound sample by adding 1 µL of the sample to 1 mL of dichloromethane in a GC vial.

  • Cap the vial and vortex briefly to ensure thorough mixing.

GC-MS Parameters
Parameter Setting
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program
   Initial Temperature40 °C, hold for 2 minutes
   Ramp Rate5 °C/min to 150 °C
   Final HoldHold at 150 °C for 2 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35-200
Data Analysis
  • Identify the peaks in the total ion chromatogram corresponding to this compound and its isomers based on their retention times and mass spectra. The elution order is generally correlated with the boiling points of the isomers.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST). All dichlorobutane isomers will have a molecular ion at m/z 126 (for ³⁵Cl₂) and characteristic isotope patterns for chlorine-containing fragments.

  • Integrate the peak area for each identified isomer.

  • Calculate the area percentage of each isomer to determine the isomeric purity of the sample.

This guide provides a framework for the critical assessment of this compound purity. By employing a validated analytical method, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

literature review comparing synthetic routes to dichlorobutane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route is a critical decision guided by factors such as yield, selectivity, cost, and scalability. This guide provides a comprehensive comparison of common synthetic methodologies for the preparation of various dichlorobutane isomers, supported by experimental data and detailed protocols.

The dichlorobutane isomers—1,1-, 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-dichlorobutane—serve as versatile building blocks and intermediates in organic synthesis. The choice of a specific isomer and its purity is often dictated by the desired downstream application. This review outlines and compares the primary synthetic strategies for accessing these valuable compounds.

Comparison of Synthetic Routes

The synthesis of dichlorobutane isomers can be broadly categorized into four main approaches: free-radical chlorination of alkanes, electrophilic addition to alkenes, nucleophilic substitution of diols, and specialized methods for specific isomers. Each of these strategies presents a unique set of advantages and disadvantages in terms of product distribution, reaction conditions, and scalability.

Data Summary
Isomer(s) ProducedStarting MaterialReagentsTypical YieldSelectivityKey AdvantagesKey Disadvantages
Mixture of isomersButane (B89635) or 1-Chlorobutane (B31608)Cl₂, light or heat; or SO₂Cl₂, initiatorModerate to GoodLowInexpensive starting materials.Poor selectivity, leading to a mixture of isomers that require separation.
1,2-Dichlorobutane1-Butene (B85601)Cl₂GoodHighDirect addition to the double bond.Requires handling of gaseous reagents.
2,3-Dichlorobutane2-Butene (B3427860)Cl₂GoodHighDirect addition to the double bond.Requires handling of gaseous reagents.
1,4-Dichlorobutane (B89584)1,4-Butanediol (B3395766)SOCl₂ or HClHigh (up to 97%)[1]HighHigh yield and selectivity.Thionyl chloride and HCl are corrosive.
1,4-DichlorobutaneTetrahydrofuran (B95107) (THF)HCl~95%[2]HighReadily available starting material.Requires high temperature and pressure.
2,2-Dichlorobutane (B1583581)2-Butanone (B6335102)PCl₅Moderate (up to 61%)[3]HighSpecific for gem-dihalide synthesis.PCl₅ is a hazardous reagent.
1,3-Dichlorobutane1,3-ButanediolSOCl₂ModerateHighSpecific synthesis of the 1,3-isomer.Thionyl chloride is corrosive.

Synthetic Methodologies and Experimental Protocols

Free-Radical Chlorination of Butane and 1-Chlorobutane

Free-radical chlorination of n-butane or 1-chlorobutane is a straightforward method for producing a mixture of dichlorobutane isomers.[4][5][6][7][8] This approach is often employed in industrial settings where the separation of isomers is feasible. The reaction proceeds via a radical chain mechanism, initiated by UV light or a chemical initiator.

The product distribution is governed by the statistical probability of chlorination at each position and the relative stability of the resulting radical intermediates. Chlorination of 1-chlorobutane, for example, yields a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane.[7][9] The reactivity of the C-H bonds is influenced by the electron-withdrawing effect of the existing chlorine atom, generally leading to a preference for chlorination at positions further from the initial chlorine.[9][10]

  • Materials: 1-chlorobutane, sulfuryl chloride (SO₂Cl₂), 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (initiator), sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 1-chlorobutane and a catalytic amount of AIBN.

    • Heat the mixture to reflux.

    • Slowly add sulfuryl chloride dropwise to the refluxing mixture. The reaction is exothermic and will generate HCl and SO₂ gases, which should be vented through a scrubber.

    • After the addition is complete, continue to reflux the mixture for a specified time to ensure complete reaction.

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • The resulting mixture of dichlorobutane isomers can be analyzed by gas chromatography (GC) to determine the product distribution.[11] Fractional distillation can be used to separate the isomers based on their boiling points.

Electrophilic Addition of Chlorine to Butenes

The electrophilic addition of chlorine to butenes provides a more selective route to vicinal dichlorobutanes.[12] The reaction of 1-butene with chlorine yields 1,2-dichlorobutane, while the chlorination of 2-butene produces 2,3-dichlorobutane.[12] This method is advantageous for the specific synthesis of these isomers.

  • Materials: 2-Butene (cis or trans), chlorine gas, a suitable inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-butene in an inert solvent in a reaction vessel protected from light.

    • Cool the solution in an ice bath.

    • Slowly bubble chlorine gas through the cooled solution. The reaction is typically rapid.

    • Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine.

    • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess chlorine.

    • The solvent can be removed under reduced pressure to yield the crude 2,3-dichlorobutane, which can be purified by distillation.

Nucleophilic Substitution of Butanediols

A highly effective and selective method for the synthesis of specific dichlorobutane isomers is the nucleophilic substitution of the corresponding butanediols. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) are commonly used to replace the hydroxyl groups with chlorine atoms.

This method provides a high-yield synthesis of 1,4-dichlorobutane.

  • Materials: 1,4-butanediol, thionyl chloride (SOCl₂), pyridine (B92270).

  • Procedure:

    • To a stirred solution of 1,4-butanediol and a catalytic amount of pyridine in an appropriate solvent, slowly add thionyl chloride at a low temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

    • Cool the mixture and pour it onto crushed ice.

    • Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate, and then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Purify the 1,4-dichlorobutane by fractional distillation.

The ring-opening of tetrahydrofuran with concentrated hydrochloric acid is another efficient route to 1,4-dichlorobutane, often used in industrial processes.[13]

  • Materials: Tetrahydrofuran (THF), concentrated hydrochloric acid.

  • Procedure:

    • Heat a mixture of THF and concentrated hydrochloric acid in a sealed reactor under pressure.

    • Maintain the reaction at an elevated temperature (e.g., 140-150 °C) for a specific duration.[2]

    • After cooling, the organic layer containing 1,4-dichlorobutane is separated.

    • The crude product is then washed, neutralized, and purified by distillation.

Synthesis of 2,2-Dichlorobutane from 2-Butanone

The synthesis of gem-dihalides, such as 2,2-dichlorobutane, can be achieved from the corresponding ketone. The reaction of 2-butanone (methyl ethyl ketone) with phosphorus pentachloride (PCl₅) is a classic method for this transformation.[14]

  • Materials: 2-butanone, phosphorus pentachloride (PCl₅).

  • Procedure:

    • In a fume hood, carefully add phosphorus pentachloride in portions to 2-butanone with cooling. The reaction is vigorous and produces hydrogen chloride gas.

    • After the addition is complete, allow the mixture to stand at room temperature and then gently heat to complete the reaction.

    • The reaction mixture is then poured onto ice, and the organic layer is separated.

    • The crude 2,2-dichlorobutane is washed with water, a sodium carbonate solution, and then water again.

    • Dry the product over a suitable drying agent and purify by distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthetic routes to the various dichlorobutane isomers.

free_radical_chlorination Butane Butane Dichlorobutane_mixture Mixture of Dichlorobutane Isomers (1,1-, 1,2-, 1,3-, 1,4-, 2,3-) Butane->Dichlorobutane_mixture Cl2, hv Chlorobutane 1-Chlorobutane Chlorobutane->Dichlorobutane_mixture SO2Cl2, initiator

Figure 1: Free-radical chlorination of butane and 1-chlorobutane.

electrophilic_addition Butene1 1-Butene DCB12 1,2-Dichlorobutane Butene1->DCB12 Cl2 Butene2 2-Butene DCB23 2,3-Dichlorobutane Butene2->DCB23 Cl2

Figure 2: Electrophilic addition of chlorine to butenes.

diol_substitution Butanediol14 1,4-Butanediol DCB14 1,4-Dichlorobutane Butanediol14->DCB14 SOCl2 or HCl Butanediol13 1,3-Butanediol DCB13 1,3-Dichlorobutane Butanediol13->DCB13 SOCl2

Figure 3: Nucleophilic substitution of butanediols.

thf_ring_opening THF Tetrahydrofuran DCB14 1,4-Dichlorobutane THF->DCB14 conc. HCl, heat, pressure ketone_conversion Butanone 2-Butanone DCB22 2,2-Dichlorobutane Butanone->DCB22 PCl5

References

benchmark studies on the efficiency of 1,1-Dichlorobutane in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the efficiency of 1,1-dichlorobutane in two key synthetic transformations: hydrolysis to butanal and double dehydrohalogenation to 1-butyne (B89482). The performance of this compound is evaluated against alternative starting materials and synthetic routes, supported by available experimental data.

Hydrolysis to Butanal: this compound vs. Oxidation of 1-Butanol (B46404)

The conversion of a gem-dihalide to an aldehyde is a classical transformation in organic synthesis. In this context, this compound serves as a precursor to butanal. This approach is compared with the more common method of oxidizing a primary alcohol, 1-butanol.

Reaction Pathways:

The hydrolysis of this compound to butanal proceeds through a gem-diol intermediate which readily loses water. The oxidation of 1-butanol to butanal typically employs a mild oxidizing agent to prevent over-oxidation to carboxylic acid.

cluster_0 Hydrolysis of this compound cluster_1 Oxidation of 1-Butanol This compound This compound gem-Diol intermediate gem-Diol intermediate This compound->gem-Diol intermediate H2O, heat Butanal Butanal gem-Diol intermediate->Butanal -H2O 1-Butanol 1-Butanol 1-Butanol->Butanal PCC or other mild oxidant

Figure 1: Reaction pathways for the synthesis of butanal.

Performance Comparison:

Starting MaterialReagentsTypical Yield (%)Reaction ConditionsReference
This compound aq. KOH / heatModerate to GoodTypically requires heating with an aqueous base.General knowledge
1-Butanol Pyridinium chlorochromate (PCC)78-95Room temperature, dichloromethane (B109758) as solvent.Standard organic chemistry textbooks

Experimental Protocol: Hydrolysis of this compound

A general procedure for the hydrolysis of a gem-dihalide involves heating the compound with an aqueous solution of a base, such as potassium hydroxide.

  • To a round-bottom flask equipped with a reflux condenser, add this compound and a 10% aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude butanal.

  • Purify the crude product by distillation.

Double Dehydrohalogenation to 1-Butyne: this compound vs. 1,2-Dichlorobutane (B1580518)

The synthesis of alkynes from dihaloalkanes is a fundamental transformation. Both geminal (like this compound) and vicinal (like 1,2-dichlorobutane) dihalides can serve as precursors to alkynes via a double dehydrohalogenation reaction, typically effected by a strong base.

Reaction Pathways:

Both reactions proceed through a two-step elimination process, forming a vinylic halide intermediate which then undergoes a second elimination to form the alkyne.

cluster_0 From this compound cluster_1 From 1,2-Dichlorobutane This compound This compound 1-Chloro-1-butene 1-Chloro-1-butene This compound->1-Chloro-1-butene Strong Base (e.g., NaNH2) 1-Butyne 1-Butyne 1-Chloro-1-butene->1-Butyne Strong Base (e.g., NaNH2) 1,2-Dichlorobutane 1,2-Dichlorobutane Vinylic Chloride Intermediate Vinylic Chloride Intermediate 1,2-Dichlorobutane->Vinylic Chloride Intermediate Strong Base (e.g., NaNH2) Vinylic Chloride Intermediate->1-Butyne Strong Base (e.g., NaNH2)

Figure 2: Pathways for the synthesis of 1-butyne from dichlorobutanes.

Performance Comparison:

Starting MaterialReagentsTypical Yield (%)Reaction ConditionsReference
This compound Sodium amide (NaNH₂) in liquid ammonia (B1221849)GoodLow temperature (-33 °C)General knowledge
1,2-Dichlorobutane Sodium amide (NaNH₂) in liquid ammoniaGoodLow temperature (-33 °C)General knowledge

Experimental Protocol: Double Dehydrohalogenation of this compound

The following is a general procedure for the synthesis of a terminal alkyne from a gem-dihalide.

  • In a three-necked flask equipped with a dry-ice condenser and a gas inlet, condense liquid ammonia.

  • Add a catalytic amount of iron(III) nitrate (B79036) and then slowly add small pieces of sodium metal until a persistent blue color is observed.

  • Add the remaining sodium metal to form a solution of sodium amide.

  • Slowly add a solution of this compound in an anhydrous ether to the sodium amide solution.

  • Stir the reaction mixture at -33 °C for several hours.

  • Quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the organic extract, remove the solvent, and purify the 1-butyne by distillation.

Formation of this compound via Free-Radical Chlorination

It is important to note that this compound is often synthesized via the free-radical chlorination of 1-chlorobutane. However, this method typically yields a mixture of dichlorobutane isomers, with this compound being one of the least abundant products.[1][2] The product distribution is governed by the relative reactivity of the C-H bonds in 1-chlorobutane.[3]

Relative Abundance of Dichlorobutane Isomers from Chlorination of 1-Chlorobutane:

IsomerTypical Abundance (%)Relative Reactivity of C-H bondReference
This compound 5.8 - 7.81[2][3]
1,2-Dichlorobutane 22.7 - 22.9~3.8[2]
1,3-Dichlorobutane 44.4 - 46.3~8.1[2]
1,4-Dichlorobutane 25.0 - 25.1~3.0[2]

This low yield in its own synthesis presents a practical limitation for the use of this compound as a starting material in large-scale applications.

Conclusion

This compound is a viable precursor for the synthesis of butanal and 1-butyne. For the synthesis of butanal, the hydrolysis of this compound offers an alternative to the oxidation of 1-butanol, although the latter is often preferred due to milder conditions and higher yields. In the synthesis of 1-butyne, both 1,1- and 1,2-dichlorobutane are effective starting materials for double dehydrohalogenation. The choice between them may depend on their commercial availability and cost. A significant consideration for the utility of this compound is its inefficient synthesis via the free-radical chlorination of 1-chlorobutane, which results in low yields of the desired isomer. This factor can make it a less atom-economical choice compared to other synthetic routes.

References

Safety Operating Guide

Proper Disposal of 1,1-Dichlorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 1,1-Dichlorobutane are critical for ensuring laboratory safety and environmental protection. As a flammable and potentially hazardous chlorinated hydrocarbon, this chemical waste must be managed in strict accordance with federal, state, and local regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals to safely manage this compound waste streams.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. It is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Ingestion or inhalation of large amounts may lead to central nervous system depression.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[1]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Handle only in a chemical fume hood or a well-ventilated area to avoid inhaling vapors.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]

  • General Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[3][4]

Facilities must be equipped with an eyewash station and a safety shower.[3][4] All tools and equipment used when handling this substance must be spark-proof and explosion-proof.[3][4]

Waste Classification and Regulatory Overview

Chemical waste generators are legally responsible for correctly identifying and classifying their waste.[3] this compound waste is classified as hazardous due to the following characteristics:

  • Ignitability (EPA Hazardous Waste Code: D001): It is a flammable liquid with a flash point of 19°C (66.2°F), which is below the 140°F threshold for an ignitable waste.[3][4][5]

  • Listed Waste (Potential F-List): As a chlorinated aliphatic hydrocarbon, waste streams containing this compound may fall under the EPA's F-list of hazardous wastes from non-specific sources, particularly if it is a spent solvent.[5][6]

Disposal must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations, which may be more stringent.[3]

Quantitative Data Summary

The following table summarizes key physical, chemical, and toxicological properties of this compound relevant to safety and transportation.

PropertyValueSource
CAS Number 541-33-3[3][7]
Molecular Formula C₄H₈Cl₂[1][3]
Flash Point 19°C / 66.2°F[3][4]
Boiling Point 112°C @ 760 mmHg[3][4]
Specific Gravity 1.086 g/cm³[3][4]
Toxicity (Oral) LD50 (mouse): 4859 mg/kg[3][4]
UN Number UN1993[1]
DOT Hazard Class 3 (Flammable Liquid)[1]
Packing Group II or III[1]

Step-by-Step Disposal and Spill Management Procedures

Operational Disposal Plan

This procedure outlines the standard steps for the accumulation and disposal of this compound waste in a laboratory setting.

Step 1: Waste Segregation

  • Designate a specific, properly labeled container for this compound and other halogenated organic solvent waste.

  • Crucially, do not mix this waste with other waste streams, particularly incompatible materials like strong oxidants, to avoid hazardous reactions.[3][4]

Step 2: Containerization and Storage

  • Use a chemically compatible container with a tight-fitting lid.

  • Store the waste container in a designated, cool, dry, and well-ventilated area designated for flammable materials.[3][4] This area should be away from heat, sparks, open flames, and other ignition sources.[1][3][4]

  • Ensure the container is grounded and bonded when transferring waste to prevent static discharge.[3][4]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the specific hazards (e.g., "Flammable," "Irritant"), and the accumulation start date.

Step 4: Arrange for Professional Disposal

  • Never dispose of this compound down the drain or in standard trash. This is illegal and environmentally harmful.

  • Contact a licensed professional hazardous waste disposal service to collect the waste.[1]

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately for transport and disposal.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is required to mitigate risks.

Step 1: Immediate Response

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[3][4]

  • Ensure the area is well-ventilated to disperse vapors.[3][4]

Step 2: Containment

  • Wear the appropriate PPE, including respiratory protection, gloves, and safety goggles.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][3][4] Dike the spill to prevent it from entering sewers or waterways.[1]

Step 3: Cleanup and Disposal

  • Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[3][4]

  • Label the container as "Hazardous Waste" containing this compound and the absorbent material.

  • This cleanup residue must be disposed of through a licensed hazardous waste contractor.[2]

  • Ventilate the area and wash the spill site after the material has been completely removed.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Generation of This compound Waste classify Classify as Hazardous Waste (Ignitable D001, Potential F-List) start->classify segregate Segregate from Incompatible Wastes (e.g., Oxidizers) classify->segregate store Store in a Labeled, Closed Container in a Designated Flammables Area segregate->store contact Arrange Pickup by a Licensed Hazardous Waste Disposal Service store->contact manifest Complete and Retain Disposal Manifest/Records contact->manifest end Disposal Complete manifest->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,1-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE) required for handling 1,1-Dichlorobutane, alongside operational and disposal plans to ensure the safe and compliant management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Equipment Specification
Eye Protection Safety GogglesChemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical Resistant GlovesViton® or a laminate film (such as Silver Shield®) are recommended for extended contact. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact. Always consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against splashes. For larger quantities or situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator provides both respiratory and eye protection.

Glove Compatibility for Dichlorobutane

Selecting the appropriate glove material is a critical step in ensuring hand protection. The following table provides a summary of the chemical compatibility of various glove materials with dichlorobutane.

Glove Material Compatibility Rating Recommendation
Viton® B - GoodRecommended for handling dichlorobutane. Offers good resistance to chlorinated solvents.
Buna N (Nitrile) B - GoodSuitable for handling dichlorobutane, particularly for splash protection.
Natural Rubber D - Severe EffectNot recommended for use with dichlorobutane.
Neoprene D - Severe EffectNot recommended for use with dichlorobutane.
Polyvinyl Chloride (PVC) D - Severe EffectNot recommended for use with dichlorobutane.

Note: The compatibility ratings are based on data for "Dichlorobutane". It is crucial to consult the specific chemical resistance guide from the glove manufacturer before use.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Experimental Protocol for Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the collection and disposal of liquid waste containing this compound.

Materials:

  • Designated hazardous waste container (clearly labeled "Halogenated Organic Waste" and "this compound Waste")

  • Secondary containment for the waste container (e.g., a larger, chemically resistant tub)

  • Funnel (if necessary)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Segregation: At the point of generation, collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated solvent waste.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if mixed with other solvents. The date of initial waste accumulation must also be recorded.

  • Waste Accumulation:

    • Conduct all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The container must be kept in secondary containment to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, such as strong oxidizing agents.

  • Disposal Request: Once the container is full or if it has been in accumulation for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Disposal of Contaminated Solids

Solid waste contaminated with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.

Procedure:

  • Collection: Place all contaminated solid waste into a designated, leak-proof container or a heavy-duty, transparent bag labeled "Hazardous Waste" and "this compound Contaminated Debris."

  • Storage: Store the container in the satellite accumulation area along with the liquid waste.

  • Disposal: Arrange for pickup by your institution's EHS department.

The following diagram illustrates the logical flow for the disposal of this compound waste.

Caption: Logical workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dichlorobutane
Reactant of Route 2
Reactant of Route 2
1,1-Dichlorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.